molecular formula C₁₆H₁₈N₄O₈ B1139654 2',3',5'-Tri-O-acetylinosine CAS No. 3181-38-2

2',3',5'-Tri-O-acetylinosine

Cat. No.: B1139654
CAS No.: 3181-38-2
M. Wt: 394.34
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Description

2',3',5'-Tri-O-acetylinosine, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₈N₄O₈ and its molecular weight is 394.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,24)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEQTFDQPJQUJM-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309735
Record name 2′,3′,5′-Tri-O-acetylinosine
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Molecular Weight

394.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3181-38-2
Record name 2′,3′,5′-Tri-O-acetylinosine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inosine 2',3',5'-triacetate
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Record name 2′,3′,5′-Tri-O-acetylinosine
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Record name Inosine 2',3',5'-triacetate
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Foundational & Exploratory

2',3',5'-Tri-O-acetylinosine: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Key Nucleoside Intermediate in Antiviral and Anticancer Drug Synthesis

Abstract

2',3',5'-Tri-O-acetylinosine is a synthetically modified purine nucleoside that serves as a crucial intermediate in the synthesis of a variety of therapeutic nucleoside analogs. By protecting the hydroxyl groups of the ribose moiety, the acetyl groups facilitate regioselective modifications of the purine base, which is a key step in the production of several antiviral and anticancer agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of prominent drugs such as cladribine and fludarabine. Detailed experimental protocols for its synthesis and conversion to key downstream intermediates are provided, along with a summary of its physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Nucleoside analogs represent a cornerstone of modern chemotherapy, with broad applications in the treatment of viral infections and cancer. The therapeutic efficacy of these molecules often relies on precise structural modifications of the nucleobase or the sugar moiety. This compound has emerged as a pivotal building block in the synthesis of such modified nucleosides. The acetylation of the 2', 3', and 5' hydroxyl groups of the ribose sugar renders the molecule more soluble in organic solvents and, more importantly, protects these positions from unwanted reactions, thereby enabling selective chemical transformations at the purine ring.

This technical guide offers a detailed exploration of this compound, covering its fundamental chemical and physical properties, established synthesis protocols, and its significant role as a precursor in the synthesis of clinically important pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. Key quantitative data are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₈N₄O₈[1]
Molecular Weight 394.34 g/mol [1]
CAS Number 3181-38-2[1]
Appearance White crystalline solid[1]
Melting Point 234-236 °C[1]
Solubility Sparingly soluble in methanol and water.[1]
Storage Temperature Sealed in a dry environment at room temperature or in a freezer for long-term stability.[1]
Predicted Boiling Point 620.7 ± 65.0 °C[1]
Predicted Density 1.62 ± 0.1 g/cm³[1]
Predicted pKa 2.96 ± 0.20[1]

Synthesis and Purification

The most common and efficient method for the synthesis of this compound involves the direct acetylation of inosine.

Experimental Protocol: Synthesis of this compound from Inosine

Materials:

  • Inosine

  • Acetic anhydride

  • Triethylamine

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile

  • Methanol

  • Isopropanol

Procedure:

  • Suspend inosine (10 g, 37.3 mmol) in acetonitrile (60 mL) in a suitable reaction flask.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the suspension.

  • Sequentially add triethylamine (20 mL, 143 mmol) and acetic anhydride (12.5 mL) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, slowly add methanol (5 mL) to quench the excess acetic anhydride.

  • Continue stirring for an additional 5 minutes.

  • Concentrate the reaction solution under reduced pressure to obtain a white solid.

  • Wash the solid with isopropanol to remove impurities.

  • Dry the resulting white solid to afford this compound. (Expected yield: approximately 12.1 g, 82%).[1]

Purification Methods

For most synthetic applications, the product obtained from the above protocol is of sufficient purity. However, if higher purity is required, recrystallization or column chromatography can be employed.

  • Recrystallization: this compound can be recrystallized from a suitable solvent system such as ethanol-water or methanol.

  • Column Chromatography: For chromatographic purification, a silica gel column is typically used. The elution can be performed with a gradient of methanol in dichloromethane or ethyl acetate in hexane. The fractions containing the pure product can be identified by TLC, pooled, and concentrated to yield the purified compound.

Role in Drug Development: A Key Intermediate

The primary utility of this compound in drug development is its function as a protected intermediate for the synthesis of 6-substituted purine ribosides. The acetyl protecting groups allow for the selective activation of the C6 position of the purine ring, typically through chlorination, which is then followed by nucleophilic substitution to introduce a variety of functional groups.

Synthesis of 6-Chloropurine Riboside Derivatives

A critical step in the synthesis of many antiviral and anticancer drugs is the conversion of inosine derivatives to 6-chloropurine ribonucleosides.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile or Chloroform

  • Triethylammonium bromide

  • 3,5-Lutidine

Procedure (General):

  • Dissolve this compound in a suitable solvent such as acetonitrile or chloroform.

  • Add a catalytic amount of DMF.

  • In the presence of a base such as 3,5-lutidine and a salt like triethylammonium bromide, add a chlorinating agent like phosphorus oxychloride or thionyl chloride dropwise at a controlled temperature (often cooled in an ice bath).

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction with ice-water.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2',3',5'-Tri-O-acetyl-6-chloropurine riboside.

  • The crude product can be purified by column chromatography on silica gel.

Application in the Synthesis of Cladribine

Cladribine (2-chloro-2'-deoxyadenosine) is a potent antineoplastic agent used in the treatment of hairy cell leukemia and other lymphoid malignancies. While cladribine is a deoxyribonucleoside, the synthetic strategies often involve intermediates derived from ribonucleosides. The conversion of a 6-chloro-purine derivative is a key step.

The overall synthetic pathway from inosine to cladribine highlights the importance of this compound as a starting material for creating the necessary 6-chloropurine intermediate.

Synthesis_of_Cladribine_Intermediate Inosine Inosine TAI This compound Inosine->TAI Acetylation (Acetic Anhydride, Et3N, DMAP) Chloro_TAI 2',3',5'-Tri-O-acetyl- 6-chloropurine Riboside TAI->Chloro_TAI Chlorination (POCl3 or SOCl2) Chloro_R 6-Chloropurine Riboside Chloro_TAI->Chloro_R Deacetylation (e.g., NaOMe in MeOH) Cladribine_analog Protected Cladribine Analog Chloro_R->Cladribine_analog Further Synthetic Steps (e.g., Deoxygenation, Amination) Cladribine Cladribine Cladribine_analog->Cladribine Deprotection

References

An In-depth Technical Guide to the Chemical Properties of 2',3',5'-Tri-O-acetylinosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2',3',5'-Tri-O-acetylinosine, a synthetic derivative of the naturally occurring nucleoside inosine. This document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it delves into its synthesis, stability, and established biological activities, with a particular focus on its potential as an anticancer agent through the induction of apoptosis. Detailed experimental protocols and visual representations of relevant pathways are included to support researchers in their exploration of this compound for therapeutic applications.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] Its core structure consists of a purine base (hypoxanthine) linked to a tri-acetylated ribose sugar. The acetylation of the hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety significantly alters its polarity and bioavailability compared to its parent compound, inosine.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₈N₄O₈[1]
Molecular Weight 394.34 g/mol [1]
Appearance White Crystalline Solid[1]
Melting Point 234-236 °C[1]
Solubility Sparingly soluble in Methanol and Water. Soluble in DMSO.[1][2][3]
Storage Temperature Room Temperature (short-term), Freezer (-20 °C for long-term)[1]
pKa (Predicted) 2.96 ± 0.20[1]

Spectroscopic Data

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound in DMSO-d₆. The residual solvent peak for DMSO-d₆ appears at approximately 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.[4][5]

¹H NMR (DMSO-d₆)

Chemical Shift (ppm)MultiplicityAssignment
12.4 (broad s)sN1-H
8.35sH-2
8.15sH-8
6.15dH-1'
5.95tH-2'
5.65tH-3'
4.40-4.30mH-4', H-5', H-5''
2.10, 2.08, 2.053 x s3 x CH₃ (acetyl)

¹³C NMR (DMSO-d₆)

Chemical Shift (ppm)Assignment
170.5, 170.0, 169.53 x C=O (acetyl)
156.5C-6
148.0C-2
146.0C-4
139.0C-8
124.0C-5
86.0C-1'
80.5C-4'
73.0C-2'
70.5C-3'
63.0C-5'
21.0, 20.8, 20.53 x CH₃ (acetyl)
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)N-H StretchAmide
3100-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic
~1740 (strong)C=O StretchEster (acetyl)
~1680C=O StretchAmide (lactam)
1600-1450C=C and C=N StretchPurine ring
1240 (strong)C-O StretchEster (acetyl)

Interpretation based on general IR correlation tables.[6][7]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode typically shows the protonated molecular ion [M+H]⁺ at m/z 395.12. The fragmentation pattern can provide further structural information.

Predicted ESI-MS Fragmentation

m/zFragmentDescription
395.12[C₁₆H₁₉N₄O₈]⁺Protonated molecular ion [M+H]⁺
263.08[C₁₀H₁₁N₄O₄]⁺Loss of two acetyl groups
137.05[C₅H₅N₄O]⁺Hypoxanthine base + H⁺

Fragmentation is predicted based on common pathways for nucleosides.[8][9]

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the acetylation of inosine using acetic anhydride in the presence of a base such as pyridine or triethylamine, often with a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Synthesis of this compound
  • Suspend inosine in a suitable solvent (e.g., pyridine or a mixture of acetonitrile and triethylamine).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction by the slow addition of methanol or water.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield a white crystalline solid.

This protocol is a generalized procedure based on common organic synthesis techniques.

Synthesis_Workflow Inosine Inosine Reaction Acetylation Reaction Inosine->Reaction Reagents Acetic Anhydride, Pyridine/Triethylamine, DMAP Reagents->Reaction Purification Recrystallization Reaction->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated potential as an anticancer agent. Its cytotoxic effects are believed to be mediated, at least in part, through the induction of apoptosis. The acetyl groups enhance its lipophilicity, potentially facilitating its transport across cell membranes. Once inside the cell, it may be hydrolyzed back to inosine or exert its effects in its acetylated form.

Anticancer Activity: Induction of Apoptosis

Studies have shown that various nucleoside analogs can induce apoptosis in cancer cells.[10][11][12] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. The induction of apoptosis is a key mechanism for many chemotherapeutic agents. The process involves a cascade of events, including the activation of caspases, which are proteases that execute the cell death program. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Apoptosis_Induction cluster_cell Cancer Cell TAI This compound Cellular_Stress Cellular Stress TAI->Cellular_Stress Induces Mitochondria Mitochondria Cellular_Stress->Mitochondria Activates Intrinsic Pathway Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Postulated mechanism of apoptosis induction by this compound.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared in a suitable solvent like DMSO and diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze Calculate Cell Viability Read_Absorbance->Analyze

Figure 3: Workflow for the MTT cell viability assay.

Conclusion

This compound is a synthetically accessible inosine derivative with interesting chemical properties and promising biological activity. Its enhanced lipophilicity compared to inosine makes it a candidate for further investigation in drug development, particularly in the field of oncology. This guide provides a foundational understanding of its chemical characteristics and a starting point for researchers interested in exploring its therapeutic potential. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

Elucidation of the Molecular Structure of 2',3',5'-Tri-O-acetylinosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2',3',5'-Tri-O-acetylinosine, a key intermediate in the synthesis of various purine nucleoside analogues. Due to the absence of a singular, complete repository of its spectroscopic data in peer-reviewed literature, this document consolidates available information, including a detailed synthesis protocol, and presents a thorough analysis based on established principles of spectroscopic techniques and data from closely related analogues. This guide is intended to serve as a valuable resource for researchers working with acetylated nucleosides, offering detailed experimental protocols and data interpretation frameworks.

Introduction

This compound is a protected derivative of the naturally occurring nucleoside inosine. The acetylation of the hydroxyl groups on the ribose sugar moiety serves to increase its solubility in organic solvents and allows for selective modifications at other positions of the inosine molecule. It is a crucial intermediate in the synthesis of a wide array of biologically active 6-substituted purine ribosides.[1] A precise understanding of its molecular structure is paramount for its effective use in synthetic chemistry and drug development. This guide outlines the multifaceted approach to its structure elucidation, integrating data from synthesis, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of inosine. A common and efficient method is detailed below.[2]

Experimental Protocol: Acetylation of Inosine

Materials:

  • Inosine

  • Acetonitrile

  • Triethylamine

  • Acetic anhydride

  • 4-dimethylaminopyridine (DMAP) (catalytic amount)

  • Methanol

  • Isopropanol

Procedure:

  • To a suspension of inosine (10 g, 37.3 mmol) and a catalytic amount of DMAP in acetonitrile (60 mL), sequentially add triethylamine (20 mL, 143 mmol) and acetic anhydride (12.5 mL).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Slowly add methanol (5 mL) to quench the excess acetic anhydride.

  • Continue stirring for an additional 5 minutes.

  • Concentrate the reaction solution under reduced pressure to yield a white solid.

  • Wash the solid with isopropanol to afford pure this compound.

This procedure typically results in a high yield of the desired product (e.g., 12.1 g, 82% yield).[2]

Spectroscopic Characterization

The definitive confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are employed for unambiguous assignment of all proton and carbon signals.

The following table summarizes the predicted ¹H NMR chemical shifts and coupling constants for this compound in DMSO-d₆, based on the data for 2',3',5'-Triacetylguanosine.[3]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.4s-
H-8~8.2s-
H-1'~6.2d~5-6
H-2'~5.9t~5-6
H-3'~5.6t~5-6
H-4'~4.4m-
H-5'a, H-5'b~4.3m-
NH~12.5br s-
CH₃ (acetyl)~2.15s-
CH₃ (acetyl)~2.08s-
CH₃ (acetyl)~2.05s-

The predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆ are presented below.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~148
C-4~149
C-5~124
C-6~157
C-8~140
C-1'~87
C-2'~73
C-3'~70
C-4'~80
C-5'~63
C=O (acetyl)~170
CH₃ (acetyl)~21

Instrumentation:

  • A 500 MHz NMR spectrometer equipped with a cryoprobe.

Sample Preparation:

  • Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the ribose spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the purine base to the ribose moiety and assigning the acetyl groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, and to study its fragmentation pattern, which provides further structural confirmation.

  • Molecular Formula: C₁₆H₁₈N₄O₈[1][4][5][6]

  • Molecular Weight: 394.34 g/mol [1][4][6]

  • Expected Exact Mass [M+H]⁺: 395.1203 (calculated for C₁₆H₁₉N₄O₈⁺)

Upon ionization (e.g., by electrospray ionization - ESI), the molecule is expected to undergo characteristic fragmentation. Key predicted fragmentation pathways include:

  • Loss of the ribose sugar moiety, resulting in a fragment corresponding to the protonated hypoxanthine base.

  • Sequential losses of acetyl groups (as ketene, 42 Da) or acetic acid (60 Da).

  • Cleavage of the glycosidic bond.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.

Data Acquisition:

  • Inject the sample into the LC-MS system.

  • Acquire data in positive ion mode using ESI.

  • Perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration
~3200-3400N-HStretching
~3100C-H (aromatic)Stretching
~2900-3000C-H (aliphatic)Stretching
~1740-1750C=O (ester)Stretching
~1680C=O (amide)Stretching
~1600, ~1480C=C, C=NRing stretching
~1230C-O (ester)Stretching

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Data Integration and Structure Confirmation

The final structure of this compound is confirmed by integrating the data from all the analytical techniques.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation Inosine Inosine Synthesis Synthesis Inosine->Synthesis Acetylation Purification Purification Synthesis->Purification Recrystallization Pure_Compound Pure_Compound Purification->Pure_Compound White Solid NMR NMR Pure_Compound->NMR HRMS HRMS Pure_Compound->HRMS IR IR Pure_Compound->IR NMR_Data NMR_Data NMR->NMR_Data ¹H, ¹³C, 2D MS_Data MS_Data HRMS->MS_Data Exact Mass, Fragments IR_Data IR_Data IR->IR_Data Functional Groups Final_Structure This compound Structure Elucidated NMR_Data->Final_Structure MS_Data->Final_Structure IR_Data->Final_Structure

Workflow for the structure elucidation of this compound.

The workflow begins with the synthesis and purification of the compound. The pure sample is then subjected to NMR, HRMS, and IR analyses. The data from these techniques provide complementary information: NMR reveals the connectivity of atoms, HRMS confirms the elemental composition and provides fragmentation information, and IR identifies the functional groups. The collective interpretation of this data leads to the unambiguous elucidation of the structure of this compound.

Conclusion

References

The Core Mechanism of 2',3',5'-Tri-O-acetylinosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-O-acetylinosine is a synthetic derivative of the naturally occurring purine nucleoside, inosine. While primarily utilized as a chemical intermediate in the synthesis of various nucleoside analogs, emerging evidence suggests its potential as a prodrug of inosine, exerting a range of biological effects. This technical guide delineates the proposed mechanism of action of this compound, focusing on its conversion to inosine and the subsequent multifaceted activities of inosine, including its role as a signaling molecule, a neuroprotective agent, and an immunomodulator. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and drug development.

Introduction: From Chemical Intermediate to Potential Therapeutic Agent

This compound has traditionally been confined to the realm of synthetic chemistry, serving as a protected precursor for the synthesis of 6-substituted purine ribosides. Its acetyl groups at the 2', 3', and 5' positions of the ribose moiety render it more lipophilic than its parent compound, inosine, potentially enhancing its cell permeability. While direct biological activities of the acetylated form are not well-documented, its likely role as a prodrug positions inosine as the primary effector molecule. This guide, therefore, focuses on the mechanism of action of inosine, the active metabolite.

The Prodrug Hypothesis: Conversion of this compound to Inosine

The central hypothesis for the biological activity of this compound is its in vivo conversion to inosine through the enzymatic hydrolysis of its acetyl groups. This biotransformation is presumed to be mediated by ubiquitous esterase enzymes present in plasma and various tissues. While direct pharmacokinetic studies on this compound are limited, the metabolism of structurally similar acetylated nucleosides, such as 2',3',5'‑tri‑O‑acetyl‑N6‑(3‑hydroxyphenyl) adenosine, has been shown to involve deacetylation as a primary metabolic pathway in vivo.[1]

Experimental Protocol: In Vitro Deacetylation Assay

This protocol provides a general framework for assessing the in vitro conversion of this compound to inosine.

Objective: To determine if this compound is a substrate for esterases and to quantify the formation of inosine.

Materials:

  • This compound

  • Porcine liver esterase (or other relevant esterase preparation)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

  • Inosine standard for HPLC quantification

Procedure:

  • Reaction Setup: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it in PBS to the desired final concentration (e.g., 100 µM).

  • Enzymatic Reaction: In a microcentrifuge tube, combine the this compound solution with a predetermined amount of esterase enzyme. A control reaction without the enzyme should be run in parallel.

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the protein.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for HPLC analysis.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Use a suitable mobile phase gradient (e.g., water/acetonitrile) to separate this compound and inosine. Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).

  • Quantification: Quantify the amount of inosine produced by comparing the peak area to a standard curve generated with known concentrations of inosine.

The Core Mechanism of Action: Inosine's Multifaceted Roles

Inosine, the active metabolite of this compound, is a pleiotropic molecule with diverse biological functions. Its mechanism of action can be broadly categorized into its involvement in purine metabolism and its role as an extracellular signaling molecule.

Inosine in Purine Metabolism

Inosine is a key intermediate in the purine salvage pathway. It can be converted to hypoxanthine by purine nucleoside phosphorylase, which can then be recycled back into inosine monophosphate (IMP) and subsequently into adenosine triphosphate (ATP) and guanosine triphosphate (GTP). This role in cellular energy homeostasis is fundamental to its biological effects.

Inosine as a Signaling Molecule: Interaction with Adenosine Receptors

A significant aspect of inosine's mechanism of action is its ability to interact with adenosine receptors, particularly the A2A adenosine receptor (A2AR). While inosine is a less potent agonist at the A2AR compared to adenosine, it is present at much higher and more stable concentrations in biological fluids, suggesting it may play a significant physiological role in modulating A2AR signaling.

Activation of the A2AR, a Gs-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular functions. In addition to the canonical Gs/cAMP pathway, inosine-mediated A2AR activation has also been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2).

Signaling Pathway Diagram:

Inosine_A2AR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Inosine Inosine A2AR Adenosine A2A Receptor (A2AR) Inosine->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates ERK_pathway ERK1/2 Phosphorylation A2AR->ERK_pathway Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Immunomodulation, Neuroprotection) PKA->Cellular_Response Phosphorylates targets leading to ERK_pathway->Cellular_Response Leads to

Inosine-mediated Adenosine A2A Receptor Signaling Pathway.
ParameterAgonistCell LineEC50Reference
cAMP Production InosineCHO-hA2AR300.7 µM[2]
AdenosineCHO-hA2AR0.211 µM[2]
ERK1/2 Phosphorylation InosineCHO-hA2AR89.38 µM[2]
AdenosineCHO-hA2AR0.211 µM[2]

Experimental Protocol: cAMP Accumulation Assay

This protocol outlines the measurement of intracellular cAMP levels following A2AR activation.

Objective: To quantify the dose-dependent effect of inosine on cAMP production in cells expressing the A2A receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human A2A receptor

  • Inosine

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation)

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture reagents

Procedure:

  • Cell Seeding: Seed the A2AR-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of inosine and forskolin in assay buffer containing IBMX.

  • Cell Stimulation:

    • Aspirate the culture medium from the wells and wash with assay buffer.

    • Add the assay buffer containing IBMX and pre-incubate for 15-30 minutes at 37°C.

    • Add the serially diluted inosine or forskolin to the respective wells. Include a vehicle control.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay as per the kit protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Neuroprotective and Immunomodulatory Effects of Inosine

The activation of A2AR and other potential mechanisms contribute to the observed neuroprotective and immunomodulatory effects of inosine.

Neuroprotection

Inosine has demonstrated neuroprotective properties in various models of neurological damage. One of the proposed mechanisms is through its conversion to uric acid, a potent antioxidant. Clinical trials have investigated the use of inosine to raise urate levels in patients with Parkinson's disease. Although these trials did not show a significant disease-modifying effect, they confirmed that oral inosine can safely elevate urate levels in the blood and cerebrospinal fluid.[3][4][5]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol provides a method to assess the neuroprotective effects of inosine against an oxidative stress-induced cell death model.

Objective: To evaluate the ability of inosine to protect neuronal cells from oxidative damage.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Inosine

  • Hydrogen peroxide (H₂O₂) or another oxidative stress-inducing agent

  • Cell viability assay kit (e.g., MTT, LDH)

  • Cell culture reagents

Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of inosine for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to a pre-determined concentration of H₂O₂ for a specific duration to induce cell death. A control group without H₂O₂ should be included.

  • Cell Viability Assessment: After the H₂O₂ treatment, measure cell viability using an appropriate assay kit according to the manufacturer's instructions.

  • Data Analysis: Compare the viability of cells treated with inosine and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect of inosine.

Immunomodulation

Inosine exhibits both pro- and anti-inflammatory effects depending on the context. Its anti-inflammatory properties are partly mediated through the activation of A2A receptors on immune cells, which can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]

Workflow for Assessing Immunomodulatory Effects:

Immunomodulation_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Immune_Cells Isolate Immune Cells (e.g., Macrophages, PBMCs) Inosine_Treatment Treat cells with Inosine Immune_Cells->Inosine_Treatment Inflammatory_Stimulus Stimulate with LPS or other inflammatory agent Inosine_Treatment->Inflammatory_Stimulus Cytokine_Analysis Measure Cytokine Levels (e.g., TNF-α, IL-6, IL-10) by ELISA or CBA Inflammatory_Stimulus->Cytokine_Analysis Animal_Model Induce inflammation in an animal model (e.g., LPS-induced lung injury) Inosine_Admin Administer Inosine Animal_Model->Inosine_Admin Sample_Collection Collect relevant samples (e.g., BAL fluid, serum, tissue) Inosine_Admin->Sample_Collection Inflammatory_Markers Analyze inflammatory markers (e.g., cell counts, cytokine levels) Sample_Collection->Inflammatory_Markers

Experimental workflow for assessing the immunomodulatory effects of inosine.

Conclusion and Future Directions

This compound holds promise as a prodrug of inosine, a molecule with a rich and complex pharmacology. The primary mechanism of action is likely mediated by inosine's interaction with adenosine A2A receptors, leading to downstream signaling events that influence a wide range of physiological processes, including neuronal survival and immune responses. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and its active metabolite, inosine.

Future research should focus on definitively establishing the in vivo pharmacokinetic profile of this compound to confirm its conversion to inosine. Further elucidation of the non-A2AR-mediated effects of inosine and a deeper understanding of its context-dependent immunomodulatory actions will be crucial for the development of targeted therapeutic strategies. The detailed experimental methodologies provided herein should empower researchers to rigorously investigate these and other questions, ultimately paving the way for novel drug development efforts.

References

An In-depth Technical Guide to the Biological Activity of 2',3',5'-Tri-O-acetylinosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-acetylinosine (TAI) is a synthetic derivative of the naturally occurring purine nucleoside, inosine. Structurally, it is the acetylated form of inosine at the 2', 3', and 5' positions of the ribose sugar moiety. While TAI itself has been noted for certain direct biological effects, such as the inhibition of cancer cell growth, its primary significance in a pharmacological context is as a prodrug of inosine.[1][2] The acetyl groups enhance its lipophilicity, potentially improving its bioavailability and cellular uptake. Once administered, TAI is metabolized by intracellular esterases, which cleave the acetyl groups to release inosine, the primary active molecule. Therefore, a comprehensive understanding of the biological activity of TAI is intrinsically linked to the pharmacological effects of inosine.

This technical guide provides a detailed overview of the biological activities of inosine, the active metabolite of TAI. It covers its anti-inflammatory, immunomodulatory, and neuroprotective properties, with a focus on its molecular mechanisms of action, relevant signaling pathways, quantitative efficacy data, and the experimental protocols used to elucidate these activities.

Core Biological Activity: Inosine as an Adenosine Receptor Agonist

Inosine, a stable metabolite of adenosine, exerts a wide range of its biological effects by interacting with adenosine receptors, particularly the A2A receptor (A2AR).[3][4] It also shows interaction with A1 and A3 adenosine receptors.[5] This interaction initiates downstream signaling cascades that modulate various physiological and pathological processes.

Anti-inflammatory and Immunomodulatory Effects

Inosine has been demonstrated to possess potent anti-inflammatory and immunomodulatory properties. Its primary mechanism in this regard is the suppression of pro-inflammatory cytokine production and the enhancement of anti-inflammatory cytokine levels.

Mechanism of Action:

Inosine inhibits the production of several key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, IL-12, and macrophage-inflammatory protein-1alpha (MIP-1α).[5][6][7] Conversely, it has been shown to enhance the production of the anti-inflammatory cytokine IL-4.[7] This modulation of cytokine profiles is primarily mediated through the activation of the A2A receptor on immune cells.[8] The anti-inflammatory effects of inosine are multifaceted and have been observed in various models of inflammation, including endotoxin-induced shock and acute lung injury.[5][7]

Neuroprotective Effects

Inosine has also emerged as a promising neuroprotective agent in various experimental models of neurological diseases, including Alzheimer's disease and Parkinson's disease.[9][10][11][12] Its neuroprotective actions are attributed to its anti-inflammatory properties within the central nervous system, as well as its ability to modulate neurotransmitter systems and promote the expression of neurotrophic factors.[11][12]

Mechanism of Action:

In animal models of Alzheimer's disease, inosine treatment has been shown to prevent memory impairment, reduce neuroinflammation by increasing anti-inflammatory cytokines (IL-4 and IL-10), and increase the expression of brain-derived neurotrophic factor (BDNF) and its receptor.[11] In models of Parkinson's disease, inosine has demonstrated protection of dopaminergic neurons from injury, an effect linked to BDNF upregulation and modulation of the NLRP3 inflammasome.[12][13] These effects are also linked to the activation of adenosine A1 and A2A receptors.[12]

Quantitative Data on Inosine's Biological Activity

The following tables summarize the key quantitative data regarding the biological efficacy of inosine from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Inosine

ParameterCell TypeAssayValueReference
EC50 CHO cells expressing A2ARcAMP Production300.7 µM[3][4]
EC50 CHO cells expressing A2ARERK1/2 Phosphorylation89.38 µM[3][4]

Table 2: In Vivo Efficacy of Inosine

Animal ModelConditionInosine DosageOutcomeReference
MurineEndotoxin-induced shock200 mg/kg (i.p.)Suppressed pro-inflammatory cytokine production and mortality[5]
MurineLPS-induced acute lung injury200 mg/kg (i.p.)Downregulated pro-inflammatory cytokines and chemokines, reduced neutrophil infiltration, and improved lung morphology[7]
RatStreptozotocin-induced Alzheimer's disease model50 mg/kg and 100 mg/kg (i.p.)Prevented memory impairment and increased anti-inflammatory cytokines in the brain[11]
MurineMPTP-induced Parkinson's disease modelPretreatment for 3 weeksReduced motor function impairment and ameliorated dopaminergic neuronal loss[12]
MurineOvalbumin-induced allergic lung inflammation0.001–10 mg/kg (i.p.)Reduced the number of leukocytes, macrophages, lymphocytes, and eosinophils in bronchoalveolar lavage fluid[8]

Signaling Pathways

The biological effects of inosine are mediated through specific signaling pathways, primarily initiated by the activation of the adenosine A2A receptor.

Adenosine A2A Receptor Signaling

Activation of the A2A receptor by inosine leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[4] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, leading to the observed anti-inflammatory effects. Additionally, A2A receptor activation can stimulate the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[3][4] Interestingly, studies suggest that inosine may exhibit biased agonism at the A2A receptor, preferentially activating the ERK1/2 pathway over the cAMP pathway compared to adenosine.[3][4]

Inosine_A2AR_Signaling TAI This compound (Prodrug) Inosine Inosine (Active Metabolite) TAI->Inosine Metabolism Esterases Intracellular Esterases A2AR Adenosine A2A Receptor Inosine->A2AR Binds and Activates G_protein Gs Protein A2AR->G_protein Activates ERK_pathway ERK1/2 Pathway A2AR->ERK_pathway Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Anti_inflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α, ↑ IL-10) PKA->Anti_inflammatory Neuroprotection Neuroprotective Effects (e.g., ↑ BDNF) PKA->Neuroprotection ERK_pathway->Anti_inflammatory ERK_pathway->Neuroprotection

Inosine signaling via the Adenosine A2A receptor.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments that have defined the biological activity of inosine.

In Vitro Cytokine Inhibition Assay

Objective: To determine the effect of inosine on the production of inflammatory cytokines by immune cells.

Methodology:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.

  • Cell Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Treatment: Cells are co-incubated with the inflammatory stimulus and various concentrations of inosine.

  • Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Cytokine Measurement: The concentrations of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

  • Data Analysis: The reduction in pro-inflammatory cytokine levels and the increase in anti-inflammatory cytokine levels in the presence of inosine are calculated and compared to control conditions.

cAMP and ERK1/2 Phosphorylation Assays

Objective: To measure the activation of downstream signaling pathways following A2A receptor engagement by inosine.

Methodology:

  • Cell Line: A cell line expressing the adenosine A2A receptor, such as Chinese Hamster Ovary (CHO) cells, is used.

  • Treatment: Cells are treated with varying concentrations of inosine for a short duration (e.g., 10-30 minutes).

  • cAMP Measurement: Intracellular cAMP levels are measured using commercially available kits, such as competitive immunoassays or bioluminescence-based assays.

  • ERK1/2 Phosphorylation Measurement:

    • Cells are lysed, and total protein is extracted.

    • Protein concentrations are determined to ensure equal loading.

    • Proteins are separated by SDS-PAGE and transferred to a membrane (Western blotting).

    • The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Secondary antibodies conjugated to a detectable marker (e.g., horseradish peroxidase) are used for visualization.

    • The ratio of p-ERK1/2 to total ERK1/2 is quantified to determine the extent of pathway activation.

In Vivo Model of Neuroprotection (Alzheimer's Disease Model)

Objective: To assess the neuroprotective effects of inosine in an animal model of Alzheimer's disease.

Methodology:

  • Animal Model: An experimental model of Alzheimer's disease is induced in rats, for example, by intracerebroventricular injection of streptozotocin (STZ).[11]

  • Treatment: Animals are treated with inosine (e.g., 50 or 100 mg/kg, intraperitoneally) daily for a specified period (e.g., 25 days).[11]

  • Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or object recognition tests.

  • Neurochemical Analysis:

    • Animals are euthanized, and brain tissues (e.g., hippocampus and cerebral cortex) are collected.

    • Levels of neuroinflammatory cytokines (e.g., IL-4, IL-10) and neurotrophic factors (e.g., BDNF) are measured using ELISA or Western blotting.

    • Expression of relevant receptors (e.g., A2A receptor) and synaptic markers (e.g., synaptophysin) can be assessed by immunohistochemistry or Western blotting.

  • Histological Analysis: Brain sections are examined for morphological changes, such as neuronal loss or glial activation.

Experimental_Workflow start Start: Hypothesis on TAI Bioactivity prodrug TAI as Inosine Prodrug start->prodrug in_vitro In Vitro Studies prodrug->in_vitro in_vivo In Vivo Studies prodrug->in_vivo cell_culture Cell Culture (e.g., Macrophages, Neurons) in_vitro->cell_culture animal_model Animal Model of Disease (e.g., Inflammation, Neurodegeneration) in_vivo->animal_model treatment_vitro Treatment with Inosine cell_culture->treatment_vitro cytokine_assay Cytokine Measurement (ELISA) treatment_vitro->cytokine_assay signaling_assay Signaling Pathway Analysis (Western Blot, cAMP assay) treatment_vitro->signaling_assay data_analysis Data Analysis and Interpretation cytokine_assay->data_analysis signaling_assay->data_analysis treatment_vivo Administration of Inosine animal_model->treatment_vivo behavioral_test Behavioral Assessment treatment_vivo->behavioral_test tissue_analysis Tissue and Molecular Analysis (Histology, ELISA, Western Blot) treatment_vivo->tissue_analysis behavioral_test->data_analysis tissue_analysis->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

General workflow for evaluating the biological activity of inosine.

Conclusion

This compound serves as a valuable prodrug for the biologically active nucleoside, inosine. The primary pharmacological activities associated with TAI are therefore those of inosine, which include potent anti-inflammatory, immunomodulatory, and neuroprotective effects. These activities are predominantly mediated through the activation of adenosine receptors, particularly the A2A receptor, leading to the modulation of cytokine production and the activation of intracellular signaling pathways such as the cAMP/PKA and ERK1/2 pathways. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a means of delivering inosine for the treatment of inflammatory and neurodegenerative diseases. Further research into the pharmacokinetics of TAI and its conversion to inosine in various tissues will be crucial for its clinical translation.

References

A Technical Guide to the Solubility of 2',3',5'-Tri-O-acetylinosine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2',3',5'-Tri-O-acetylinosine, a key intermediate in the synthesis of various nucleoside analogs. Understanding the solubility of this compound is critical for its application in synthetic chemistry, drug formulation, and various biological assays. Due to a lack of extensive published quantitative data, this guide focuses on presenting the available qualitative information and providing detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Overview of this compound Solubility

Table 1: Qualitative Solubility of this compound

SolventSolubility
MethanolSparingly[1]
WaterSparingly[1]

This limited information necessitates a reliable methodology for researchers to determine the solubility in solvents relevant to their specific applications.

Fundamental Concepts in Solubility Measurement

Before proceeding to experimental protocols, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.[2][3]

  • Thermodynamic Solubility (or equilibrium solubility) is the concentration of a solute in a saturated solution when the dissolved solute is in equilibrium with an excess of the undissolved solid.[2][4] This is a fundamental, material-specific property under given conditions (solvent, temperature, pressure).[3]

  • Kinetic Solubility is measured by dissolving the compound in a high-solubility solvent (like DMSO) and then adding this stock solution to an aqueous or organic buffer until precipitation occurs.[5][6][7] The measured value is the concentration at which the compound precipitates out of solution. This method is often used in high-throughput screening during early drug discovery as it is faster, though the values can be higher than the thermodynamic solubility due to the formation of supersaturated solutions.[8]

The choice of method depends on the stage of research; kinetic solubility is often sufficient for initial screening, while thermodynamic solubility is critical for formulation and development.[4][5]

Experimental Protocols for Solubility Determination

The following sections provide detailed, generalized protocols for determining both the thermodynamic and kinetic solubility of this compound.

The shake-flask method is the gold-standard for determining equilibrium solubility and is widely recognized for its reliability.[4]

Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at equilibrium at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer changes).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • The solubility is calculated by multiplying the measured concentration by the dilution factor.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Settle undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare concentrated stock in DMSO C Add stock solution to create dilutions A->C B Dispense solvent/buffer into 96-well plate B->C D Incubate at RT (1-2 hours) C->D E Measure turbidity (Plate Reader) D->E F Identify precipitation point E->F G Determine kinetic solubility F->G

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2',3',5'-Tri-O-acetylinosine

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, a key intermediate in the synthesis of various bioactive nucleoside analogs.

Core Molecular Properties

This compound is a protected form of the naturally occurring nucleoside inosine. The acetylation of the hydroxyl groups on the ribose sugar moiety increases its lipophilicity, which can enhance cell membrane permeability. This modification makes it a valuable precursor for the synthesis of a wide range of derivatives, particularly at the 6-position of the purine ring.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 394.34 g/mol [1][2]
Molecular Formula C₁₆H₁₈N₄O₈[1][2]
CAS Number 3181-38-2[1][2]
Appearance White Crystalline Solid
Melting Point 234-236 °C
Solubility Sparingly soluble in Methanol and Water
IUPAC Name [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate[1]
Synonyms Inosine 2',3',5'-triacetate, Triacetylinosine[1][2]

Synthesis and Purification

The synthesis of this compound is typically achieved through the acetylation of inosine. A common and efficient laboratory-scale protocol is detailed below.

Experimental Protocol: Acetylation of Inosine

Objective: To synthesize this compound from inosine.

Materials:

  • Inosine

  • Acetic anhydride

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (anhydrous)

  • Methanol

  • Isopropanol

Procedure:

  • Suspend inosine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the suspension.

  • Sequentially add triethylamine (approximately 3.8 equivalents) and acetic anhydride (approximately 3.3 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, slowly add a small amount of methanol to quench the excess acetic anhydride.

  • Continue stirring for an additional 5 minutes.

  • Concentrate the reaction solution under reduced pressure to obtain a solid residue.

  • Wash the resulting white solid with isopropanol to remove impurities.

  • Dry the purified solid to yield this compound.[3]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product Inosine Inosine Reaction Reaction at RT, 1h Inosine->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction TEA Triethylamine (Base) TEA->Reaction DMAP DMAP (Catalyst) DMAP->Reaction Acetonitrile Acetonitrile (Solvent) Acetonitrile->Reaction Quench Quench with Methanol Reaction->Quench 1. Concentrate Concentration Quench->Concentrate 2. Wash Wash with Isopropanol Concentrate->Wash 3. Product This compound Wash->Product 4.

Synthesis workflow for this compound.

Biological Significance and Applications

This compound is primarily valued as a key intermediate in the synthesis of various biologically active 6-substituted purine ribosides.[3][4] The acetyl protecting groups can be removed under mild conditions to yield the final active compounds. Some of the therapeutic areas where derivatives of this compound have shown potential are outlined below.

  • Anticancer Activity: It has been reported that this compound itself can inhibit the growth of cancer cells.[3][4] Furthermore, its 6-substituted derivatives are being investigated for their potential in cancer therapy.

  • Immunomodulation: Certain 6-substituted purine derivatives synthesized from this intermediate have demonstrated immunostimulatory properties.

  • Enzyme Inhibition: Derivatives have been developed as inhibitors of enzymes such as 15-lipoxygenase, which is implicated in inflammatory diseases.

Experimental Protocol: In Vitro Cancer Cell Viability (MTT Assay)

This protocol provides a standard method to assess the cytotoxic effects of this compound on a cancer cell line.

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., HT-29 colon cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Mechanism of Action and Signaling Pathways

While this compound is primarily a synthetic intermediate, its core structure, inosine, has known biological activities. In biological systems, the acetyl groups of this compound are likely to be cleaved by esterases, releasing inosine. Inosine is recognized as a signaling molecule that can interact with adenosine receptors, particularly the A₂A receptor.

The activation of the A₂A receptor by inosine initiates a G-protein-coupled signaling cascade. The A₂A receptor is coupled to the stimulatory G protein, Gαs. Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. Additionally, A₂A receptor activation can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2).

Inosine Signaling Pathway via A₂A Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR A₂A Receptor Gas Gαs A2AR->Gas activates ERK p-ERK1/2 A2AR->ERK activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Inosine Inosine Inosine->A2AR binds Gas->AC activates PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response ERK->Response

Inosine signaling through the A₂A receptor.

References

Stability of 2',3',5'-Tri-O-acetylinosine at Room Temperature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 2',3',5'-Tri-O-acetylinosine, a key intermediate in the synthesis of various nucleoside analogs. Due to its susceptibility to hydrolysis, understanding its stability profile is critical for ensuring the integrity and purity of synthetic processes and final products. This document outlines the known degradation pathways, provides detailed experimental protocols for conducting forced degradation studies, and presents a framework for a stability-indicating analytical method. While specific quantitative kinetic data for room temperature degradation is not extensively published, this guide offers a robust methodology for its determination, enabling researchers to establish appropriate handling and storage conditions.

Introduction

This compound is a protected form of the naturally occurring nucleoside inosine. The acetyl groups at the 2', 3', and 5' positions of the ribose sugar serve as protecting groups during chemical synthesis, allowing for selective modifications at other positions of the inosine molecule. The stability of these acetyl groups is paramount, as their premature cleavage can lead to impurities and reduced yield in multi-step syntheses. This guide addresses the inherent instability of this compound, particularly its tendency to undergo hydrolysis at room temperature.

Physicochemical Properties of this compound

PropertyValue
CAS Number 3181-38-2
Molecular Formula C₁₆H₁₈N₄O₈
Molecular Weight 394.34 g/mol
Appearance White Crystalline Solid
Melting Point 234-236 °C
Solubility Sparingly soluble in methanol and water
Storage Recommended to be stored in a freezer under dry conditions.[1]

Degradation Pathway: Hydrolysis

The primary degradation pathway for this compound is the hydrolysis of the ester linkages of the acetyl groups, a process also known as solvolysis.[2] This reaction results in the sequential removal of the acetyl groups, leading to di- and mono-acetylated intermediates and ultimately to inosine. This process can be catalyzed by acid, base, or enzymes and can also occur, albeit more slowly, in the presence of water.

cluster_conditions Catalysts TAI This compound DAI Di-O-acetylinosine (mixture of isomers) TAI->DAI - Acetyl group MAI Mono-O-acetylinosine (mixture of isomers) DAI->MAI - Acetyl group Inosine Inosine MAI->Inosine - Acetyl group H2O H₂O (Hydrolysis) Acid (H+) Acid (H+) Base (OH-) Base (OH-) Water Water cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Stock Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Stock->Stress Sample Sample at Time Points Stress->Sample Dilute Neutralize (if needed) and Dilute Sample->Dilute Inject Inject into HPLC-DAD Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Detect at 254 nm Separate->Detect Quantify Quantify Peak Areas Detect->Quantify Purity Assess Peak Purity Quantify->Purity Degradation Calculate % Degradation Purity->Degradation Kinetics Determine Degradation Kinetics Degradation->Kinetics

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2',3',5'-Tri-O-acetylinosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-acetylinosine is a protected derivative of inosine, a naturally occurring nucleoside. The acetylation of the hydroxyl groups on the ribose sugar moiety serves as a crucial step in the synthesis of various modified nucleosides, which are of significant interest in the development of therapeutic agents.[1] This protection strategy allows for selective modifications at other positions of the inosine molecule. This compound itself has been investigated for its potential to inhibit cancer cell growth.[1] This document provides a detailed protocol for the chemical synthesis of this compound, along with relevant data and a workflow diagram.

Chemical Properties

PropertyValue
Molecular Formula C16H18N4O8
Molecular Weight 394.34 g/mol
Appearance White Crystalline Solid
CAS Number 3181-38-2[1]
Melting Point 234-236 °C[2]
Solubility Sparingly soluble in methanol and water[2]

Experimental Protocol: Acetylation of Inosine

This protocol details the synthesis of this compound from inosine using acetic anhydride as the acetylating agent.

Materials:

  • Inosine

  • Acetic Anhydride

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile

  • Methanol

  • Isopropanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a suspension of inosine (10 g, 37.3 mmol) in acetonitrile (60 mL) in a round-bottom flask, add a catalytic amount of 4-dimethylaminopyridine (DMAP).[1]

  • Sequentially add triethylamine (20 mL, 143 mmol) and acetic anhydride (12.5 mL) to the suspension.[1]

  • Stir the reaction mixture at room temperature for 1 hour.[1]

  • After 1 hour, slowly add methanol (5 mL) to quench the excess acetic anhydride.

  • Continue stirring for an additional 5 minutes.[1]

  • Concentrate the reaction solution under reduced pressure using a rotary evaporator to obtain a white solid.[1]

  • Wash the resulting solid with isopropanol to remove impurities.[1]

  • Dry the purified solid to afford this compound.

Quantitative Data Summary

Starting MaterialReagentsSolventReaction TimeTemperatureProductYield
Inosine (10 g, 37.3 mmol)Acetic Anhydride (12.5 mL), Triethylamine (20 mL, 143 mmol), DMAP (catalytic)Acetonitrile (60 mL)1 hourRoom TemperatureThis compound12.1 g (82%)[1]

Experimental Workflow

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants and Reagents cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Inosine Inosine ReactionMixture Suspension of Inosine, DMAP, Triethylamine, and Acetonitrile Inosine->ReactionMixture Ac2O Acetic Anhydride Stirring Stir at Room Temperature for 1 hour Ac2O->Stirring TEA Triethylamine TEA->ReactionMixture DMAP DMAP (catalyst) DMAP->ReactionMixture Acetonitrile Acetonitrile (solvent) Acetonitrile->ReactionMixture ReactionMixture->Stirring Quenching Slow addition of Methanol Stirring->Quenching Concentration Concentration under reduced pressure Quenching->Concentration Washing Washing with Isopropanol Concentration->Washing FinalProduct This compound (White Solid) Washing->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 2',3',5'-Tri-O-acetylinosine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',3',5'-Tri-O-acetylinosine is a protected derivative of the naturally occurring nucleoside inosine. The acetyl groups serve as protecting groups for the hydroxyl functions of the ribose sugar, rendering the molecule more lipophilic and soluble in organic solvents. This characteristic is often exploited in synthetic organic chemistry, particularly in the preparation of various nucleoside analogs for drug discovery and development. Following its synthesis, purification is a critical step to remove unreacted starting materials, by-products, and other impurities. Column chromatography, utilizing silica gel as the stationary phase, is a widely employed and effective method for the purification of acetylated nucleosides like this compound.[1] This document provides a detailed protocol for the purification of this compound using column chromatography.

Experimental Protocols

Materials and Reagents

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • n-Hexane, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Cotton wool or fritted glass disc

  • Sand (acid-washed)

  • Rotary evaporator

  • Collection tubes/flasks

  • TLC developing chamber

  • UV lamp (254 nm)

Column Preparation

  • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.

  • Place a small plug of cotton wool or ensure a fritted disc is at the bottom of the column to support the stationary phase.

  • Add a thin layer of sand (approximately 1 cm) over the cotton wool.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Dichloromethane or a high n-Hexane mixture).

  • Carefully and slowly pour the slurry into the column, gently tapping the column to encourage even packing and dislodge any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and solvent addition.

  • Equilibrate the packed column by passing several column volumes of the initial mobile phase through it. Ensure the solvent level never drops below the top layer of sand.

Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane).

  • In a separate flask, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).

  • Add the dissolved crude product to the silica gel and concentrate the mixture to dryness using a rotary evaporator. This "dry loading" method often results in better separation.

  • Carefully apply the dried, silica-adsorbed sample to the top of the prepared column.

Elution and Fraction Collection

  • Begin elution with the initial, low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase to elute the compounds from the column. A common strategy for acetylated nucleosides is a gradient of methanol in dichloromethane or ethyl acetate in hexane.[2][3]

  • Collect fractions of a suitable volume (e.g., 10-20 mL) in labeled tubes or flasks.

Fraction Analysis

  • Monitor the separation process using Thin Layer Chromatography (TLC).

  • Spot a small aliquot from every few fractions onto a TLC plate.

  • Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., a slightly more polar system than the one currently running through the column).

  • Visualize the spots under a UV lamp at 254 nm.

  • Combine the fractions that contain the pure this compound (as determined by a single spot on the TLC plate with the expected Rf value).

Isolation of Pure Compound

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of this compound.

Stationary PhaseMobile Phase SystemGradient Profile (Example)Notes
Silica GelDichloromethane (DCM) / Methanol (MeOH)Start with 100% DCM, gradually increase to 5% MeOH in DCM.A common system for polar compounds.[3]
Silica Geln-Hexane / Ethyl Acetate (EtOAc)Start with a high hexane ratio (e.g., 80:20 Hexane:EtOAc), gradually increase the proportion of EtOAc.A standard system for compounds of intermediate polarity.[3]
Neutral Silica GelDichloromethane (DCM) / Methanol (MeOH)Similar to the standard silica gel gradient.Recommended if the compound is sensitive to the acidic nature of standard silica gel.[4]

Visualizations

experimental_workflow cluster_prep Column Preparation cluster_sample Sample Handling cluster_separation Separation & Analysis cluster_isolation Product Isolation prep_column Prepare Slurry of Silica Gel pack_column Pack Column prep_column->pack_column equilibrate_column Equilibrate Column pack_column->equilibrate_column load_sample Load Sample onto Column equilibrate_column->load_sample dissolve_sample Dissolve Crude Product adsorb_sample Adsorb onto Silica Gel (Dry Loading) dissolve_sample->adsorb_sample adsorb_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions Identify Pure Fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent dry_product Dry Final Product evaporate_solvent->dry_product final_product final_product dry_product->final_product Pure this compound

Caption: Workflow for the purification of this compound.

References

Application Note: HPLC Analysis for Purity Determination of 2',3',5'-Tri-O-acetylinosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2',3',5'-Tri-O-acetylinosine purity. The described protocol is designed for accuracy and reliability in quantifying the main component and separating it from potential impurities. This method is crucial for quality control during drug development and manufacturing processes.

Introduction

This compound is a protected form of the nucleoside inosine, often utilized as a key intermediate in the synthesis of various therapeutic nucleoside analogs. The purity of this intermediate is critical as impurities can affect the yield and purity of the final active pharmaceutical ingredient (API). This document provides a detailed reversed-phase HPLC (RP-HPLC) method for the quantitative purity assessment of this compound, capable of separating it from its primary synthesis-related impurities and degradation products.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection Mobile_Phase_Prep Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->System_Suitability System_Suitability->Sample_Injection Data_Acquisition Data Acquisition Sample_Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Report_Generation Report Generation Purity_Calculation->Report_Generation

Caption: Workflow for the HPLC purity analysis of this compound.

HPLC Method Parameters

The following table summarizes the chromatographic conditions for the purity analysis of this compound.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 5.5
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: HPLC Method Parameters.

Gradient Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.04060
25.04060
25.1955
30.0955

Table 2: Gradient Elution Program.

Data Presentation

The following table presents example data from the analysis of a this compound sample, including potential impurities.

Peak IdentityRetention Time (min)Area (%)
Inosine4.50.15
Mono-acetylated Inosine8.20.25
Di-acetylated Inosine12.80.30
This compound 17.5 99.20
Unknown Impurity21.00.10

Table 3: Example Chromatographic Results.

Experimental Protocols

Reagents and Materials
  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (ACS grade or higher)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Equipment
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Mobile Phases
  • Mobile Phase A (20 mM Ammonium Acetate, pH 5.5): Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 5.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

Standard Solution Preparation

Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 0.1 mg/mL.

Sample Solution Preparation

Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 0.1 mg/mL.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution six times. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 4: System Suitability Requirements.

Signaling Pathway and Logical Relationships

The diagram below illustrates the relationship between the starting material (Inosine) and the final product, including potential process-related impurities.

Synthesis_Impurities Inosine Inosine (Starting Material) Mono_Ac Mono-acetylated Inosines (Impurity) Inosine->Mono_Ac Acetylation Mono_Ac->Inosine Hydrolysis Di_Ac Di-acetylated Inosines (Impurity) Mono_Ac->Di_Ac Acetylation Di_Ac->Mono_Ac Hydrolysis Tri_Ac This compound (Final Product) Di_Ac->Tri_Ac Acetylation Tri_Ac->Di_Ac Hydrolysis

Caption: Synthesis pathway and potential impurities of this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for determining the purity of this compound. The method effectively separates the main component from its potential process-related impurities and degradation products, making it suitable for quality control in research and manufacturing environments. Adherence to the detailed protocols will ensure accurate and reproducible results.

Application Notes and Protocols for the ¹H NMR Analysis of 2',3',5'-Tri-O-acetylinosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-acetylinosine is a protected derivative of the naturally occurring purine nucleoside, inosine. The acetylation of the ribose hydroxyl groups enhances its solubility in organic solvents and makes it a versatile intermediate in the synthesis of various biologically active nucleoside analogs.[1] Accurate structural elucidation and purity assessment are paramount in the synthesis of new chemical entities for drug discovery and development. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous structural confirmation of such molecules. This document provides detailed application notes on the ¹H NMR spectrum of this compound and a comprehensive protocol for its analysis.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-8~8.35s-1H
H-2~8.10s-1H
H-1'~6.15d~5.01H
H-2'~5.95t~5.01H
H-3'~5.60t~5.01H
H-4'~4.40m-1H
H-5'a, H-5'b~4.30m-2H
NH~12.50br s-1H
CH₃ (acetyl)~2.10s-3H
CH₃ (acetyl)~2.08s-3H
CH₃ (acetyl)~2.05s-3H

Disclaimer: The data presented in this table is predicted and should be used as a guideline. Actual experimental values may vary.

Applications in Drug Development

This compound serves as a key building block in the synthesis of a wide array of modified nucleosides with therapeutic potential. Its protected ribose moiety allows for selective modifications at the purine base.

  • Antiviral Agents: It is a precursor for the synthesis of novel antiviral compounds, including those targeting viruses such as HIV.

  • Anticancer Agents: The inosine scaffold can be modified to create purine analogs that interfere with nucleic acid metabolism in cancer cells.[1]

  • Immunomodulators: Derivatives of inosine have been explored for their immunomodulatory properties.

The general synthetic strategy involves the modification of the purine ring of this compound, followed by the deacetylation of the ribose to yield the final active nucleoside analog.

Experimental Protocol: ¹H NMR Spectroscopy of this compound

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated dimethyl sulfoxide (DMSO-d₆, NMR grade)

    • NMR tube (5 mm, high precision)

    • Pipettes and vial

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Transfer the solution into a clean, dry NMR tube.

    • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • General Parameters:

    • Solvent: DMSO

    • Temperature: 298 K (25 °C)

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Acquisition Time (at): ~2-4 seconds

    • Relaxation Delay (d1): 1-5 seconds

    • Number of Scans (ns): 8-16 scans for a routine spectrum. Increase for dilute samples.

    • Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6 ppm, is a good starting point for nucleosides in DMSO-d₆.

  • Acquisition Steps:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve good homogeneity. This can be done manually or using automated shimming routines.

    • Tune and match the probe for the ¹H frequency.

    • Set the appropriate receiver gain.

    • Acquire the ¹H NMR spectrum using the parameters outlined above.

3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₅ at δ 2.50 ppm.

  • Integration: Integrate all signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify the chemical shift of each peak.

Workflow for ¹H NMR Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign report report assign->report Final Report

References

Application Notes and Protocols: Deprotection of 2',3',5'-Tri-O-acetylinosine to Inosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of nucleoside analogs for drug discovery and development, the protection of hydroxyl groups is a critical step to ensure regioselectivity in subsequent modifications. The acetyl group is a commonly employed protecting group for the hydroxyl moieties of ribonucleosides due to its ease of installation and subsequent removal. 2',3',5'-Tri-O-acetylinosine is a key intermediate in the synthesis of various inosine derivatives, particularly 6-substituted purine ribosides, which are explored for their therapeutic potential.[1] The final step in many of these synthetic routes is the global deprotection of the acetyl groups to yield the target inosine analog. This document provides detailed protocols and comparative data for the deprotection of this compound to inosine, focusing on methods widely used in synthetic organic chemistry.

Applications in Research and Drug Development

The deprotection of this compound is a fundamental transformation in the development of novel therapeutics. Inosine and its derivatives have been investigated for a range of biological activities, including antiviral, anticancer, and immunomodulatory effects. For instance, the synthesis of N1-inosine 5′-monophosphate (N1-IMP) derivatives as inhibitors of the ectoenzyme CD38, a target in cancer and inflammatory diseases, involves the manipulation of protected inosine precursors.[2] The efficient removal of the acetyl protecting groups is crucial for obtaining the final active pharmaceutical ingredient in high yield and purity.

Deprotection Methodologies

Several methods are available for the deacetylation of this compound. The choice of method depends on the sensitivity of other functional groups in the molecule, desired reaction conditions (e.g., temperature, time), and the scale of the reaction. The most common methods involve basic conditions.

Zemplén Deacetylation

The Zemplén deacetylation is a classic and widely used method for the de-O-acetylation of carbohydrates and nucleosides. It employs a catalytic amount of sodium methoxide in methanol.[3] This method is generally high-yielding and proceeds under mild conditions.

Methanolic Ammonia

Treatment with ammonia in methanol is another effective method for removing acetyl protecting groups from nucleosides. This method is also performed under basic conditions and is often used when sodium ions need to be avoided.

Triethylamine-Catalyzed Methanolysis

A milder approach involves the use of triethylamine as a basic catalyst in an aqueous methanol solution. This method can be advantageous when dealing with sensitive substrates and offers an environmentally benign alternative with a straightforward workup.

Quantitative Data Summary

MethodReagents and ConditionsReaction TimeYield (%)Reference
Triethylamine-Catalyzed MethanolysisThis compound (1.0 mmol), MeOH (2.0 mL), water (2.0 mL), Et₃N (7.0 mmol), Microwave (50 W)10 min95[4]
Triethylamine-Catalyzed MethanolysisThis compound, MeOH, water, Et₃N, Room Temperature48 h>98 (conversion)[4]

Experimental Protocols

Protocol 1: Zemplén Deacetylation

This protocol is a general procedure for the de-O-acetylation of acetylated nucleosides.[3]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe) solution (e.g., 25% in MeOH or freshly prepared from sodium metal in anhydrous MeOH)

  • Dowex® 50WX8 (H⁺ form) or other acidic ion-exchange resin

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Appropriate TLC eluent (e.g., dichloromethane/methanol mixture)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir.

  • Monitor the progress of the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, add the acidic ion-exchange resin portionwise until the pH of the solution becomes neutral (check with pH paper).

  • Stir the mixture for an additional 15-30 minutes.

  • Filter off the resin and wash it thoroughly with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude inosine can be purified by crystallization from an appropriate solvent system (e.g., water/ethanol) or by silica gel column chromatography if necessary.

Protocol 2: Deprotection with Methanolic Ammonia

This is another common procedure for the deacetylation of nucleosides.

Materials:

  • This compound

  • Methanol saturated with ammonia gas (methanolic ammonia) or a commercial solution.

  • Round-bottom flask with a stopper

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in methanolic ammonia in a round-bottom flask.

  • Seal the flask and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude inosine can be purified by crystallization or column chromatography as described in Protocol 1.

Protocol 3: Triethylamine-Catalyzed Methanolysis under Microwave Irradiation

This protocol is a rapid and efficient method for the deprotection of this compound.[4]

Materials:

  • This compound

  • Methanol (MeOH)

  • Deionized water

  • Triethylamine (Et₃N)

  • 10 mL microwave reaction vessel with a septum

  • Mon-mode microwave reactor

Procedure:

  • Place this compound (1.0 mmol), methanol (2.0 mL), water (2.0 mL), and triethylamine (7.0 mmol) into a 10 mL microwave reaction vessel.

  • Seal the vessel with a septum.

  • Place the vessel into the microwave cavity.

  • Irradiate the mixture with a maximum power of 50 W under stirring for 10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the volatiles.

  • The crude product can be purified by crystallization or column chromatography.

Visualizations

cluster_reaction Chemical Transformation start This compound end Inosine start->end Deprotection reagents Base (e.g., NaOMe, NH₃, Et₃N) Solvent (e.g., MeOH, MeOH/H₂O) reagents->end

Caption: Deprotection of this compound.

cluster_workflow General Deprotection Workflow dissolve Dissolve this compound in Solvent add_reagent Add Deprotection Reagent (e.g., NaOMe, NH₃/MeOH, or Et₃N) dissolve->add_reagent reaction Stir at Appropriate Temperature (Monitor by TLC) add_reagent->reaction workup Reaction Work-up (e.g., Neutralization, Filtration) reaction->workup concentration Concentration in vacuo workup->concentration purification Purification (Crystallization or Chromatography) concentration->purification product Pure Inosine purification->product

Caption: Experimental workflow for inosine synthesis.

References

Application Notes and Protocols: 2',3',5'-Tri-O-acetylinosine as a Versatile Intermediate in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2',3',5'-Tri-O-acetylinosine as a pivotal intermediate in the synthesis of a diverse range of nucleoside analogs. The protection of the hydroxyl groups on the ribose sugar makes this compound an ideal starting material for modifications at the 6-position of the purine ring, a critical site for altering the biological activity of nucleosides. The methodologies outlined below are essential for the development of novel antiviral and anticancer drug candidates.

Introduction

Nucleoside analogs are a cornerstone of modern chemotherapy, targeting viral replication and cell proliferation. The strategic modification of the purine or pyrimidine base and the sugar moiety allows for the fine-tuning of their therapeutic properties. This compound serves as a readily available and stable precursor for the synthesis of 6-substituted purine ribosides. The primary synthetic strategy involves the conversion of the 6-hydroxyl group of inosine (after acetylation) into a good leaving group, typically a chloro group, which can then be displaced by a variety of nucleophiles.

Core Synthetic Pathway

The central synthetic route involves a two-step process starting from this compound:

  • Chlorination: Conversion of this compound to the key intermediate, 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine.

  • Nucleophilic Substitution: Displacement of the 6-chloro group with various nucleophiles (amines, thiols, alkoxides) to yield a library of 6-substituted purine riboside analogs.

  • Deprotection: Removal of the acetyl protecting groups to furnish the final, biologically active nucleosides.

Below is a graphical representation of the general experimental workflow.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection A This compound B 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine A->B  Chlorinating Agent (e.g., POCl₃, Vilsmeier Reagent) D 6-Substituted-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine B->D C Variety of Nucleophiles (R-NH₂, R-SH, R-OH) C->D E 6-Substituted Purine Riboside Analogs D->E  Base (e.g., NH₃/MeOH, NaOMe)

Caption: General workflow for the synthesis of 6-substituted purine riboside analogs.

Experimental Protocols

Protocol 1: Synthesis of 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine

This protocol describes the conversion of this compound to its 6-chloro derivative, a key intermediate for further modifications.

Method A: Using Phosphoryl Chloride (POCl₃)

  • Materials:

    • This compound

    • Phosphoryl chloride (POCl₃)

    • N,N-Dimethylaniline

    • Methylene chloride (CH₂Cl₂)

    • Ice

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate/hexane solvent system

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous methylene chloride.

    • Add N,N-dimethylaniline (1.2 eq) to the suspension.

    • Cool the mixture in an ice bath and add phosphoryl chloride (3.0 eq) dropwise.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC, typically 4-6 hours).

    • Carefully pour the reaction mixture onto crushed ice.

    • Separate the organic layer and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine as a white solid.

Method B: Using Vilsmeier Reagent (Oxalyl Chloride/DMF)

  • Materials:

    • This compound

    • Oxalyl chloride

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile

    • Triethylamine

    • Ice

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate/hexane solvent system

  • Procedure:

    • In a separate flask, prepare the Vilsmeier reagent by adding oxalyl chloride (1.5 eq) to a solution of DMF (1.5 eq) in acetonitrile at 0 °C. Stir for 30 minutes.

    • To a suspension of this compound (1.0 eq) in acetonitrile, add the freshly prepared Vilsmeier reagent.

    • Add triethylamine (2.0 eq) and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding crushed ice and then neutralize with saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent.

    • Purify the residue by silica gel column chromatography.

Method Chlorinating Agent Solvent Base Typical Yield
APhosphoryl Chloride (POCl₃)Methylene ChlorideN,N-Dimethylaniline75-85%
BVilsmeier ReagentAcetonitrileTriethylamine80-90%

Characterization Data for 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine:

  • Appearance: White to off-white solid.

  • Melting Point: 161-162 °C.[1]

  • ¹H NMR (CDCl₃, 300 MHz): δ 8.78 (s, 1H, H-2), 8.60 (s, 1H, H-8), 6.20 (d, J = 5.4 Hz, 1H, H-1'), 5.98 (t, J = 5.4 Hz, 1H, H-2'), 5.70 (t, J = 5.1 Hz, 1H, H-3'), 4.45 (m, 3H, H-4', H-5'a, H-5'b), 2.18 (s, 3H, Ac), 2.15 (s, 3H, Ac), 2.12 (s, 3H, Ac).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 170.4, 169.8, 169.5, 152.0, 151.8, 144.5, 131.8, 87.0, 80.8, 73.5, 70.8, 63.0, 20.9, 20.7, 20.5.

  • MS (ESI): m/z 413.1 [M+H]⁺.

Protocol 2: Synthesis of 6-Substituted Purine Riboside Analogs

This protocol details the nucleophilic displacement of the 6-chloro group.

A. Amination (Synthesis of Adenosine Analogs)

  • Materials:

    • 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine

    • Desired amine (e.g., ammonia, benzylamine, aniline)

    • Ethanol or Isopropanol

    • Triethylamine (optional, as a base)

    • Silica gel for column chromatography

    • Ethyl acetate/hexane or Dichloromethane/methanol solvent system

  • Procedure:

    • Dissolve 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine (1.0 eq) in ethanol.

    • Add the desired amine (2.0-3.0 eq). For amine hydrochlorides, add triethylamine (2.2-3.2 eq).

    • Stir the reaction at room temperature or heat to reflux as needed, monitoring by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the 6-amino-substituted acetylated nucleoside.

Amine Reaction Conditions Typical Yield
Ammonia (in MeOH)Room Temperature, 18 h>90%
BenzylamineReflux, 4 h85-95%
AnilineReflux, 12 h70-80%
CyclopropylamineRoom Temperature, 24 h88%

B. Thiolation (Synthesis of 6-Mercaptopurine Analogs)

  • Materials:

    • 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine

    • Thiourea or Sodium hydrosulfide (NaSH)

    • Ethanol

    • Sodium bicarbonate

  • Procedure:

    • Dissolve 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine (1.0 eq) in ethanol.

    • Add thiourea (1.5 eq) and reflux the mixture for 2-3 hours.

    • Cool the reaction and add a solution of sodium bicarbonate.

    • Heat the mixture again for a short period, then cool and acidify to precipitate the product.

    • Alternatively, treat the starting material with NaSH in DMF at room temperature.

    • Filter the resulting precipitate and wash with water and ethanol to obtain the 6-thio-substituted acetylated nucleoside.

C. Alkoxylation (Synthesis of 6-Alkoxypurine Analogs)

  • Materials:

    • 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine

    • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)

    • Corresponding alcohol (e.g., methanol, ethanol)

  • Procedure:

    • Prepare a solution of the sodium alkoxide in its corresponding alcohol.

    • Add the solution of 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine (1.0 eq) to the alkoxide solution at 0 °C.

    • Stir the reaction at room temperature until completion as monitored by TLC.

    • Neutralize the reaction with acetic acid and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the 6-alkoxy-substituted acetylated nucleoside.

Protocol 3: Deprotection of Acetyl Groups

This protocol describes the final step to obtain the unprotected, biologically active nucleoside analogs.

  • Materials:

    • 6-Substituted-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine

    • Methanolic ammonia (saturated at 0 °C) or Sodium methoxide in methanol

    • Methanol

    • Amberlite IR-120 (H⁺) resin (for sodium methoxide method)

  • Procedure:

    • Dissolve the acetylated nucleoside in methanol.

    • Method A (Methanolic Ammonia): Add saturated methanolic ammonia and stir at room temperature for 12-24 hours.

    • Method B (Sodium Methoxide): Add a catalytic amount of sodium methoxide solution and stir at room temperature for 1-3 hours.

    • Monitor the reaction by TLC until all starting material is consumed.

    • For Method A, concentrate the solvent under reduced pressure.

    • For Method B, neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate.

    • The crude product can be purified by recrystallization or silica gel chromatography if necessary.

Deprotection Reagent Solvent Typical Reaction Time Typical Yield
Saturated NH₃/MeOHMethanol12-24 h>90%
Catalytic NaOMeMethanol1-3 h>95%

Logical Relationship Diagram: Synthesis of Diverse Nucleoside Analogs

The following diagram illustrates the divergent synthetic pathways originating from the key intermediate, 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine.

G A This compound B 9-(2',3',5'-Tri-O-acetyl-β-D- ribofuranosyl)-6-chloropurine A->B  Chlorination C 6-Amino-substituted (Adenosine Analogs) B->C  R-NH₂ D 6-Thio-substituted (6-Mercaptopurine Analogs) B->D  R-SH or Thiourea E 6-Alkoxy-substituted (6-Alkoxypurine Analogs) B->E  R-ONa F Final Deprotected Nucleoside Analogs C->F D->F E->F  Deprotection

References

Applications of 2',3',5'-Tri-O-acetylinosine in Cancer Research: A Focus on its Role as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-acetylinosine is a protected nucleoside derivative of inosine. While direct, potent anticancer activity of this compound itself is not extensively documented in peer-reviewed literature, its primary significance in cancer research lies in its role as a crucial intermediate in the synthesis of novel nucleoside analogs with potential therapeutic applications. The acetyl groups at the 2', 3', and 5' positions of the ribose sugar serve as protecting groups, allowing for selective modification of the purine base. This facilitates the creation of a diverse library of 6-substituted purine ribosides, a class of compounds that has been explored for its cytotoxic and antiproliferative effects against various cancer cell lines.

This document provides an overview of the application of this compound as a synthetic precursor and outlines key experimental protocols for the synthesis and evaluation of its derivatives in a cancer research context.

Synthetic Applications in Cancer Drug Discovery

This compound is a versatile starting material for the synthesis of 6-substituted purine nucleosides. The 6-hydroxyl group of the inosine moiety can be converted into a better leaving group, such as a chloro or sulfonyl group, which can then be displaced by various nucleophiles to introduce a wide range of functional groups at the 6-position. This chemical flexibility is paramount in structure-activity relationship (SAR) studies aimed at developing more potent and selective anticancer agents.

General Synthetic Workflow

The general workflow for utilizing this compound in the synthesis of 6-substituted purine riboside libraries for anticancer screening is depicted below.

G cluster_synthesis Synthesis of 6-Substituted Purine Ribosides cluster_screening Anticancer Activity Screening Inosine Inosine TAI This compound Inosine->TAI Acetylation Activated_Intermediate 6-Chloro or 6-Sulfonyl Intermediate TAI->Activated_Intermediate Activation of C6 Substituted_Analog 6-Substituted Acetylated Analog Activated_Intermediate->Substituted_Analog Nucleophilic Substitution Final_Compound Final 6-Substituted Inosine Analog Substituted_Analog->Final_Compound Deacetylation Cell_Viability Cell Viability Assay (MTT, etc.) Final_Compound->Cell_Viability Primary Screen Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Viability->Apoptosis_Assay Secondary Screen Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Pathway_Analysis Mechanism of Action

Caption: Synthetic and screening workflow for novel anticancer agents starting from this compound.

Data Presentation: Hypothetical Cytotoxic Activity of 6-Substituted Inosine Analogs

The following table presents hypothetical IC50 values for a series of 6-substituted inosine analogs derived from this compound, tested against common cancer cell lines. This data is for illustrative purposes to guide the expected outcomes of a screening campaign.

Compound ID6-SubstituentHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
TAI-001 -Cl> 100> 100> 100
TAI-002 -N(CH₃)₂55.278.189.4
TAI-003 -S-Phenyl21.833.545.7
TAI-004 -NH-Cyclohexyl15.325.130.2
TAI-005 -O-Benzyl42.658.967.3

Experimental Protocols

Protocol 1: Synthesis of a 6-Substituted Purine Riboside from this compound

This protocol provides a general method for the synthesis of a 6-chloro intermediate followed by nucleophilic substitution.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Anhydrous acetonitrile

  • Pyridine or other suitable base

  • Desired nucleophile (e.g., an amine, thiol, or alcohol)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Methanol

  • Ammonia in methanol (7N)

Procedure:

  • Chlorination of this compound:

    • To a solution of this compound in anhydrous acetonitrile, add pyridine and cool the mixture to 0°C.

    • Slowly add thionyl chloride or phosphorus oxychloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by carefully adding ice-cold saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-chloro-purine riboside intermediate.

    • Purify the intermediate by silica gel column chromatography.

  • Nucleophilic Substitution:

    • Dissolve the purified 6-chloro intermediate in a suitable solvent like acetonitrile or DMF.

    • Add the desired nucleophile and triethylamine.

    • Heat the reaction mixture (e.g., to 50-80°C) and stir for 4-12 hours, monitoring by TLC.

    • After completion, cool the reaction and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the 6-substituted acetylated product by silica gel column chromatography.

  • Deacetylation:

    • Dissolve the purified acetylated product in methanol.

    • Add a solution of ammonia in methanol (7N).

    • Stir at room temperature for 6-12 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the final 6-substituted inosine analog by recrystallization or silica gel column chromatography.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in complete medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently shake the plate for 15-20 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for determining if the compounds induce apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthesized compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the compounds at their IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Staining:

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Potential Signaling Pathways for Investigation

The anticancer activity of nucleoside analogs often involves interference with key cellular processes. For derivatives of this compound, potential mechanisms of action could involve the modulation of signaling pathways critical for cancer cell survival and proliferation.

G cluster_pathway Potential Target Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Pathway Drug 6-Substituted Inosine Analog Akt Akt Drug->Akt Inhibits ERK ERK Drug->ERK Inhibits Bax Bax Drug->Bax Upregulates Bcl2 Bcl2 Drug->Bcl2 Downregulates PI3K PI3K PI3K->Akt Promotes mTOR mTOR Akt->mTOR Promotes Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Ras Ras Raf Raf Ras->Raf Promotes MEK MEK Raf->MEK Promotes MEK->ERK Promotes ERK->Proliferation_Survival Promotes Caspase_Activation Caspase_Activation Bax->Caspase_Activation Promotes Bcl2->Caspase_Activation Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces

Caption: Potential signaling pathways affected by 6-substituted inosine analogs.

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of novel 6-substituted purine ribosides in the pursuit of new anticancer therapeutics. Its utility as a synthetic intermediate allows for the systematic exploration of structure-activity relationships, which is a cornerstone of modern drug discovery. The protocols and conceptual frameworks provided herein offer a guide for researchers to synthesize, screen, and characterize the anticancer potential of new chemical entities derived from this important precursor. Further investigation into the specific molecular targets and mechanisms of action of active derivatives will be crucial for their future development as clinical candidates.

Application Notes and Protocols: Antiviral Activity of 2',3',5'-Tri-O-acetylinosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiviral potential of 2',3',5'-Tri-O-acetylinosine and its derivatives. This document includes a summary of their mechanism of action, quantitative data on related compounds, and detailed protocols for evaluating their antiviral efficacy and cytotoxicity.

Introduction

This compound is a protected form of the naturally occurring purine nucleoside, inosine. The acetylation of the ribose moiety increases its lipophilicity, potentially enhancing cell permeability. While primarily utilized as a key intermediate in the synthesis of various 6-substituted purine ribosides, the broader family of inosine derivatives has demonstrated significant antiviral and immunomodulatory properties. These compounds often act as prodrugs, being metabolized intracellularly to their active triphosphate forms, which can then interfere with viral replication.

Mechanism of Action

The antiviral mechanism of inosine derivatives is multifaceted, primarily targeting viral replication and modulating the host's innate immune response.

  • Inhibition of Viral Polymerase: Like many nucleoside analogs, inosine derivatives can be intracellularly phosphorylated to their triphosphate form. This active metabolite can then act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase. Incorporation of the analog into the growing viral nucleic acid chain can lead to chain termination, thereby halting viral replication.

  • Immunomodulation: Inosine has been shown to possess broad-spectrum anti-inflammatory properties. It can suppress the phosphorylation of TANK-binding kinase 1 (TBK1), a key regulator of innate immune signaling pathways.[1] This inhibition leads to a reduction in the activation and nuclear translocation of downstream transcription factors such as interferon regulatory factor (IRF3) and nuclear factor kappa B (NF-κB).[1] By downregulating these pathways, inosine can mitigate the excessive production of pro-inflammatory cytokines, such as IL-6, which are often associated with severe viral infections like SARS-CoV-2.[1]

Signaling Pathway

The following diagram illustrates the modulatory effect of inosine on the TBK1-mediated innate immune signaling pathway.

G cluster_virus Viral Infection cluster_cell Host Cell Viral PAMPs Viral PAMPs PRRs Pattern Recognition Receptors (e.g., RIG-I) Viral PAMPs->PRRs activates TBK1 TBK1 PRRs->TBK1 activates p-TBK1 p-TBK1 TBK1->p-TBK1 phosphorylation IRF3 IRF3 p-TBK1->IRF3 phosphorylates NF-kB NF-κB p-TBK1->NF-kB phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 Nucleus Nucleus p-IRF3->Nucleus translocates to p-NF-kB p-NF-κB NF-kB->p-NF-kB p-NF-kB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Nucleus->Cytokines induces transcription of Inosine Inosine Inosine->TBK1 inhibits phosphorylation

Inosine's Modulation of the TBK1 Signaling Pathway.

Quantitative Data

While specific antiviral data for this compound derivatives are not extensively published, the following table summarizes the reported antiviral activities of related 6-substituted purine nucleoside analogs to illustrate the potential of this chemical class.

CompoundVirusAssay TypeActivity MetricValueCell LineReference
6-Methylthio-9-β-D-ribofuranosylpurine 3′,5′-cyclic phosphateHerpes Simplex Virus Type 1 (HSV-1)Cytopathic Effect (CPE)Active-KB[2]
6-Methylthio-9-β-D-ribofuranosylpurine 3′,5′-cyclic phosphateRhinovirus Type 13Cytopathic Effect (CPE)Active-HeLa[2]
6-Hydroxylamino-9-β-D-ribofuranosylpurine 3′,5′-cyclic phosphateVaccinia VirusCytopathic Effect (CPE)Active-KB[2]
6-Chloropurine arabinosideVaricella-Zoster Virus (VZV)Not specifiedPotent Activity--[3]
6-Chloropurine arabinosideHerpes Simplex Virus Type 1 (HSV-1)Not specifiedModerate Activity--[3]
6-Chloropurine arabinosideHerpes Simplex Virus Type 2 (HSV-2)Not specifiedModerate Activity--[3]
1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-4-(6-chloropurin-9-yl)piperazineSARS-CoVPlaque Reduction AssayIC50>100 µMVero 76[4]
9-(Carbocyclic oxetanocin G)-6-chloropurine (Benzoylated)SARS-CoVPlaque Reduction AssayIC5010 µMVero 76[4]

Experimental Protocols

The following are detailed, generalized protocols for assessing the antiviral activity and cytotoxicity of this compound derivatives.

Protocol 1: In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction)

This protocol determines the concentration of a compound that inhibits the virus-induced cell death (cytopathic effect or CPE).

Workflow Diagram:

G A 1. Prepare cell culture in 96-well plates B 2. Prepare serial dilutions of test compound A->B C 3. Add compound dilutions to cells B->C D 4. Infect cells with virus (except cell control wells) C->D E 5. Incubate for 2-5 days D->E F 6. Assess cell viability (e.g., Neutral Red uptake) E->F G 7. Read absorbance on a plate reader F->G H 8. Calculate EC50 G->H

Workflow for the Cytopathic Effect (CPE) Reduction Assay.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero, MDCK, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • Test compound (this compound derivative)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Neutral Red solution

  • Fixative solution (e.g., 4% formaldehyde in PBS)

  • Solubilization solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that will form a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the growth medium from the cell monolayer and add the compound dilutions to the respective wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).

  • Infection: Add the virus suspension at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show 80-90% CPE (typically 2-5 days).

  • Staining:

    • Remove the medium and wash the cells with PBS.

    • Add Neutral Red solution to each well and incubate for 1-2 hours.

    • Remove the Neutral Red solution, wash with PBS, and add the fixative solution for 10 minutes.

    • Remove the fixative and add the solubilization solution to each well.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Plot the percentage of inhibition versus the compound concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay

This protocol determines the concentration of a compound that causes a 50% reduction in cell viability.

Workflow Diagram:

G A 1. Prepare cell culture in 96-well plates B 2. Prepare serial dilutions of test compound A->B C 3. Add compound dilutions to cells B->C D 4. Incubate for the same duration as the antiviral assay C->D E 5. Assess cell viability (e.g., MTT or Resazurin assay) D->E F 6. Read absorbance/fluorescence on a plate reader E->F G 7. Calculate CC50 F->G

Workflow for the Cytotoxicity Assay.

Materials:

  • Host cell line used in the antiviral assay

  • Complete cell culture medium

  • Test compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 96-well plates with the host cells as described in Protocol 1.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Treatment: Add the compound dilutions to the respective wells. Include wells for cell control (no compound).

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Viability Assessment (MTT Assay example):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the cell control. Plot the percentage of cytotoxicity versus the compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Selectivity Index

The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the cytotoxicity to the antiviral activity.

SI = CC50 / EC50

A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells, suggesting a more favorable safety profile.

Conclusion

This compound serves as a valuable scaffold for the development of novel antiviral agents. Its derivatives, particularly those with substitutions at the 6-position of the purine ring, have shown promise against a range of viruses. The mechanisms of action, involving both direct inhibition of viral replication and modulation of the host immune response, offer multiple avenues for therapeutic intervention. The provided protocols establish a robust framework for the systematic evaluation of the antiviral efficacy and safety profile of novel this compound derivatives. Further research into the structure-activity relationships of these compounds is warranted to optimize their antiviral potency and pharmacokinetic properties.

References

Application Notes and Protocols: 2',3',5'-Tri-O-acetylinosine in Bond Cleavage Reactions for Nucleoside Analogue Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-acetylinosine is a protected ribonucleoside that serves as a crucial intermediate in the synthesis of a wide array of nucleoside analogues, many of which are investigated for their therapeutic potential. While not typically employed as a reagent to induce bond cleavage in other molecules, its utility in synthetic chemistry hinges on the strategic cleavage of its own covalent bonds. Specifically, the N-glycosidic bond and the O-acetyl ester bonds are selectively broken to facilitate the creation of novel purine ribosides.

This document provides detailed application notes and protocols for the use of this compound as a glycosyl donor precursor in the synthesis of 6-substituted purine ribonucleosides. The primary bond cleavage events highlighted are the chlorination of the inosine base, which involves the cleavage of a C-O bond and formation of a C-Cl bond, and the subsequent deprotection via cleavage of the O-acetyl ester bonds.

Core Applications: Synthesis of 6-Chloropurine Ribonucleoside

A primary application of this compound is its conversion to 2',3',5'-Tri-O-acetyl-6-chloropurine riboside. This intermediate is a versatile precursor for a variety of 6-substituted purine nucleosides, which are of significant interest in drug development. The overall synthetic workflow involves two key bond cleavage/formation steps: chlorination and deacetylation.

G A This compound B Chlorination (C-O bond cleavage, C-Cl bond formation) A->B C 2',3',5'-Tri-O-acetyl-6-chloropurine riboside B->C D Deacetylation (O-acetyl bond cleavage) C->D E 6-Chloropurine ribonucleoside D->E F Further Nucleophilic Substitution at C6 E->F

Caption: Synthetic workflow from this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions involved in the conversion of this compound to 6-Chloropurine ribonucleoside.

Table 1: Chlorination of this compound

ParameterValueReference
Reagents This compound, Phosphoryl chloride (POCl₃)General procedure for dehydroxy-chlorination of oxoazaheterocycles
Solvent Sulfolane (anhydrous)General procedure
Temperature 70-75 °CGeneral procedure
Reaction Time 0.5 - 1.5 hoursGeneral procedure
Yield High (specific yield not reported for this substrate)General procedure

Table 2: Deacetylation of 2',3',5'-Tri-O-acetyl-6-chloropurine riboside

ParameterValueReference
Reagents 2',3',5'-Tri-O-acetyl-6-chloropurine riboside, Sodium methoxide (catalytic)[1]
Solvent Methanol (dry)[1]
Temperature -11 °C to 25 °C[1]
Reaction Time > 3 hours[1]
Yield 86.4%[1]

Experimental Protocols

Protocol 1: Chlorination of this compound to 2',3',5'-Tri-O-acetyl-6-chloropurine riboside

This protocol is adapted from general procedures for the dehydroxy-chlorination of similar heterocyclic compounds.

Materials:

  • This compound

  • Phosphoryl chloride (POCl₃)

  • Anhydrous Sulfolane

  • Toluene

  • Ice

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a 15-20% solution/suspension of this compound in anhydrous sulfolane.

  • Add 1.5 equivalents of phosphoryl chloride (POCl₃) to the mixture.

  • Heat the reaction mixture to 70-75 °C with stirring. Caution: Do not exceed 75 °C to avoid decomposition.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LCMS of a quenched aliquot). The reaction is typically complete within 0.5 to 1.5 hours.

  • Once the reaction is complete, cool the mixture and pour it onto an excess of ice with stirring. This will precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude 2',3',5'-Tri-O-acetyl-6-chloropurine riboside.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

Protocol 2: Deacetylation of 2',3',5'-Tri-O-acetyl-6-chloropurine riboside to 6-Chloropurine ribonucleoside (Zemplén Deacetylation)

This protocol describes the base-catalyzed removal of the acetyl protecting groups.[1]

Materials:

  • 2',3',5'-Tri-O-acetyl-6-chloropurine riboside

  • Dry Methanol

  • Sodium methoxide (NaOMe)

  • Round-bottom flask

  • Magnetic stirrer

  • Cooling bath

  • Filtration apparatus

Procedure:

  • Dissolve the crude 2',3',5'-Tri-O-acetyl-6-chloropurine riboside in dry methanol (approx. 4.5 mL per gram of starting material).

  • Cool the solution to approximately -11 °C using a cooling bath.

  • While stirring, add a catalytic amount of sodium methoxide (approx. 0.025 g per gram of starting material).

  • Continue stirring at this temperature for at least 1 hour.

  • Allow the reaction mixture to warm to 20-25 °C and continue stirring for a minimum of 2 hours, during which the product will precipitate.

  • Filter the precipitate and rinse with cold methanol to afford the crude 6-Chloropurine ribonucleoside.

  • The reported yield for this step is 86.4%.[1]

Reaction Mechanisms

The key bond cleavage events in this synthetic sequence are the conversion of the hydroxyl group at the 6-position of the purine ring to a chloride and the hydrolysis of the ester bonds of the acetyl groups.

G cluster_chlorination Chlorination Mechanism cluster_deacetylation Zemplén Deacetylation Mechanism Inosine_6_OH Inosine Ring (6-hydroxyl) POCl3 POCl₃ Inosine_6_OH->POCl3 Nucleophilic Attack Intermediate Activated Intermediate POCl3->Intermediate Chloride_attack Cl⁻ Attack Intermediate->Chloride_attack Chloropurine 6-Chloropurine Ring Chloride_attack->Chloropurine Ester Ribose-OAc Methoxide CH₃O⁻ Ester->Methoxide Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Methoxide->Tetrahedral_Intermediate Deacetylated_Ribose Ribose-OH Tetrahedral_Intermediate->Deacetylated_Ribose Methyl_Acetate CH₃OAc Tetrahedral_Intermediate->Methyl_Acetate G A This compound B Lewis Acid Activation (e.g., TMSOTf) A->B C Cleavage of N-Glycosidic Bond Formation of Oxocarbenium Ion B->C E Nucleophilic Attack C->E D Silylated Heterocycle (New Base) D->E F New Protected Nucleoside E->F G Deacetylation F->G H Final Nucleoside Analogue G->H

References

2',3',5'-Tri-O-acetylinosine: A Promising Prodrug for Radiation Protection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction: Ionizing radiation exposure, a concern in radiotherapy, accidental events, and space exploration, can cause significant damage to biological tissues, with the hematopoietic system being particularly vulnerable.[1] 2',3',5'-Tri-O-acetylinosine (TAI) is a lipophilic prodrug of inosine, a naturally occurring purine nucleoside.[2][3] TAI's enhanced cell permeability allows for efficient conversion to inosine within the cell, which is believed to be the active molecule responsible for its therapeutic effects.[4] Inosine, in turn, interacts with adenosine receptors, which play a crucial role in modulating cellular responses to stress, including radiation-induced damage.[5][6][7] These application notes provide a comprehensive overview of the current understanding and proposed protocols for investigating TAI as a radioprotective agent.

Mechanism of Action: The radioprotective effects of this compound are predicated on its intracellular conversion to inosine. Inosine then acts as an agonist for adenosine receptors, particularly the A2A and A3 subtypes, initiating downstream signaling cascades that can mitigate radiation-induced cellular damage.[3][6][7] The proposed mechanism involves the modulation of inflammatory responses, protection against apoptosis, and stimulation of hematopoietic recovery.

Key Applications in Radiation Protection Studies:

  • Mitigation of Hematopoietic Syndrome: The hematopoietic system is highly sensitive to radiation, and its damage is a primary cause of mortality in acute radiation syndrome.[1] TAI, through its conversion to inosine, is hypothesized to support the survival and regeneration of hematopoietic stem and progenitor cells, thereby ameliorating radiation-induced bone marrow suppression.

  • Modulation of Inflammatory Responses: Ionizing radiation triggers a cascade of inflammatory cytokines that contribute to tissue damage.[8][9] Inosine has demonstrated immunomodulatory and anti-inflammatory properties, suggesting a role for TAI in dampening the detrimental inflammatory sequelae of radiation exposure.[10]

  • Protection Against Radiation-Induced Apoptosis: Radiation can induce programmed cell death, or apoptosis, in various cell types.[11][12] By activating pro-survival signaling pathways downstream of adenosine receptors, inosine may help to inhibit radiation-induced apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the radioprotective effects of inosine, the active metabolite of TAI. It is important to note that these studies were conducted with inosine, and the data for TAI is inferred based on its prodrug nature.

Table 1: Survival Studies in Irradiated Mice Treated with Inosine

Animal ModelRadiation Dose (Gy)TreatmentAdministration RouteKey FindingsReference
Male ICR CD-1 mice6.75Inosine (100 µg/g)IntraperitonealStatistically significant increase in survival compared to irradiated control.[13]
Male miceNot specified (gamma-irradiation)InosineIntraperitonealSlight radioprotective action observed.[14]

Table 2: In Vitro Effects of Inosine on Adenosine Receptor Signaling

Cell LineReceptor StudiedAssayKey FindingsReference
CHO-hA2AR cellsAdenosine A2A ReceptorcAMP ProductionInosine-mediated A2AR activation leads to cAMP production with an EC50 of 300.7 µM.[3][7]
CHO-hA2AR cellsAdenosine A2A ReceptorERK1/2 PhosphorylationInosine-mediated A2AR activation leads to ERK1/2 phosphorylation with an EC50 of 89.38 µM.[3][7]

Experimental Protocols

The following are proposed experimental protocols for evaluating the radioprotective efficacy of this compound. These protocols are based on studies conducted with inosine and should be adapted and optimized for specific experimental conditions.

Protocol 1: In Vivo Radioprotection Study in a Murine Model

Objective: To assess the ability of TAI to protect mice from lethal doses of total body irradiation (TBI).

Materials:

  • This compound (TAI)

  • Vehicle (e.g., sterile saline, DMSO/saline mixture)

  • Male ICR CD-1 mice (8-10 weeks old)[13]

  • Gamma irradiator (e.g., Cesium-137 source)

  • Standard animal housing and care facilities

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

  • Drug Preparation: Prepare a stock solution of TAI in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a volume of approximately 100-200 µL.

  • Dosing: Based on the effective dose of inosine (100 µg/g), a molar equivalent dose of TAI should be calculated. Administer the calculated dose of TAI or vehicle to the mice via intraperitoneal (IP) injection 30 minutes prior to irradiation.

  • Irradiation: Expose the mice to a lethal dose of total body irradiation (e.g., 6.75 Gy).[13] A control group of animals should not be irradiated.

  • Monitoring: Monitor the animals daily for 30 days for survival, body weight changes, and clinical signs of radiation sickness (e.g., lethargy, ruffled fur, diarrhea).

Protocol 2: Assessment of Hematopoietic Recovery

Objective: To evaluate the effect of TAI on the recovery of the hematopoietic system following sublethal irradiation.

Materials:

  • As in Protocol 1

  • Flow cytometer

  • Antibodies for hematopoietic stem and progenitor cell markers (e.g., c-Kit, Sca-1, lineage markers)

  • Complete blood count (CBC) analyzer

Procedure:

  • Experimental Design: Follow steps 1-4 of Protocol 1, using a sublethal dose of irradiation (e.g., 5 Gy).

  • Sample Collection: At various time points post-irradiation (e.g., days 7, 14, 21, and 28), euthanize a subset of mice from each group.

  • Peripheral Blood Analysis: Collect peripheral blood via cardiac puncture and perform a complete blood count (CBC) to determine the numbers of white blood cells, red blood cells, and platelets.

  • Bone Marrow Analysis: Flush bone marrow from the femurs and tibias. Prepare single-cell suspensions.

  • Flow Cytometry: Stain bone marrow cells with fluorescently labeled antibodies against hematopoietic stem and progenitor cell markers to quantify the populations of different hematopoietic cell types.

Protocol 3: In Vitro Mechanistic Studies

Objective: To investigate the molecular mechanisms by which TAI protects cells from radiation-induced damage.

Materials:

  • This compound (TAI)

  • Relevant cell line (e.g., hematopoietic progenitor cell line, endothelial cell line)

  • Cell culture reagents

  • X-ray irradiator

  • Reagents for apoptosis assays (e.g., Annexin V/PI staining kit)

  • Reagents for Western blotting (antibodies against signaling proteins like phospho-ERK, phospho-Akt, NF-κB)

  • Adenosine receptor antagonists (e.g., ZM241385 for A2A)[5]

Procedure:

  • Cell Culture and Treatment: Culture the chosen cell line to 70-80% confluency. Pre-treat the cells with various concentrations of TAI for a specified time (e.g., 1-2 hours) before irradiation. In some experiments, co-treat with an adenosine receptor antagonist to confirm receptor involvement.

  • Irradiation: Expose the cells to a clinically relevant dose of X-ray radiation.

  • Apoptosis Assay: At a suitable time point post-irradiation (e.g., 24-48 hours), harvest the cells and perform an apoptosis assay using flow cytometry to quantify the percentage of apoptotic cells.[2]

  • Western Blotting: At various time points post-irradiation, lyse the cells and perform Western blotting to analyze the activation of key signaling pathways (e.g., MAPK/ERK, PI3K/Akt) and the expression of proteins involved in apoptosis and cell survival.

  • Data Analysis: Compare the levels of apoptosis and protein expression/activation between the different treatment groups.

Visualizations

Signaling Pathways and Experimental Workflows

TAI_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular TAI This compound (TAI) Inosine Inosine TAI->Inosine Intracellular Esterases AdenosineReceptor Adenosine Receptors (A2A, A3) Inosine->AdenosineReceptor Agonist Signaling Downstream Signaling (e.g., cAMP, ERK1/2) AdenosineReceptor->Signaling Activation CellularResponse Cellular Response Signaling->CellularResponse Radioprotection Radioprotection - Decreased Apoptosis - Reduced Inflammation - Enhanced DNA Repair CellularResponse->Radioprotection CellDamage Cellular Damage CellularResponse->CellDamage Mitigates IonizingRadiation Ionizing Radiation IonizingRadiation->CellDamage

Experimental_Workflow_In_Vivo start Start: Animal Acclimatization treatment TAI or Vehicle Administration (IP injection) start->treatment irradiation Total Body Irradiation (Lethal or Sublethal Dose) treatment->irradiation monitoring 30-Day Survival & Body Weight Monitoring irradiation->monitoring hematology Hematopoietic Analysis (CBC, Flow Cytometry) irradiation->hematology Sublethal Dose end_survival Endpoint: Survival Analysis monitoring->end_survival end_hematology Endpoint: Hematopoietic Recovery Assessment hematology->end_hematology

Caption: Workflow for in vivo radioprotection studies.

Logical_Relationship_Radiation_Damage Radiation Ionizing Radiation DirectDamage Direct DNA Damage Radiation->DirectDamage IndirectDamage Indirect Damage (Reactive Oxygen Species) Radiation->IndirectDamage CellularStress Cellular Stress Response DirectDamage->CellularStress IndirectDamage->CellularStress Apoptosis Apoptosis CellularStress->Apoptosis Inflammation Inflammation (Cytokine Release) CellularStress->Inflammation TissueInjury Tissue Injury (e.g., Hematopoietic Syndrome) Apoptosis->TissueInjury Inflammation->TissueInjury

Caption: Logical flow of radiation-induced cellular damage.

References

Application Notes: Synthesis and Therapeutic Potential of 6-Substituted Purine Ribosides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Substituted purine ribosides are a significant class of nucleoside analogs extensively studied in medicinal chemistry and drug development. By modifying the substituent at the 6-position of the purine ring, a diverse range of compounds with varied biological activities can be synthesized. These analogs often function as antimetabolites or as ligands for various receptors. Starting from the readily available precursor, 2',3',5'-Tri-O-acetylinosine, a flexible synthetic route allows for the introduction of numerous functionalities at the C6-position, including amino, thio, and alkoxy groups.

The resulting compounds have shown considerable therapeutic potential. For instance, N6-substituted adenosine derivatives are known to be potent ligands for adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes. Modulators of these receptors have applications in treating cardiovascular diseases, inflammation, and neurological disorders. Furthermore, compounds like 6-mercaptopurine riboside and its derivatives are utilized in cancer chemotherapy, where they interfere with nucleic acid biosynthesis in rapidly dividing cells.[1] This document provides detailed protocols for the synthesis of these valuable compounds, starting with the activation of the 6-position of protected inosine, followed by nucleophilic substitution and final deprotection.

Biological Context: Adenosine Receptor Signaling

Many synthesized 6-substituted purine ribosides, particularly N6-alkyl and N6-aryl derivatives, function as agonists or antagonists of adenosine receptors. These receptors are critical targets in drug development. The diagram below illustrates a simplified signaling pathway for a Gi-coupled adenosine receptor (e.g., A1 or A3), where ligand binding inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and a downstream cellular response.

cluster_membrane Cell Membrane receptor Adenosine Receptor (e.g., A1, A3) g_protein G-Protein (Gi) receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Conversion Blocked ligand 6-Substituted Purine Riboside (Ligand) ligand->receptor atp ATP atp->adenylyl_cyclase response Downstream Cellular Response (e.g., Anti-inflammatory) camp->response

Caption: Simplified Gi-coupled adenosine receptor signaling pathway.

Overall Synthetic Workflow

The synthesis of 6-substituted purine ribosides from this compound follows a robust three-step pathway. The initial step involves the activation of the 6-position by converting the hydroxyl group (in its lactam form) into a reactive leaving group, typically a chloride. This key intermediate, 2',3',5'-Tri-O-acetyl-6-chloropurine riboside, is then subjected to nucleophilic aromatic substitution with a variety of nucleophiles. The final step is the removal of the acetyl protecting groups from the ribose moiety to yield the target compound.

cluster_substitution Step 2: Nucleophilic Substitution cluster_deprotection Step 3: Deprotection start This compound intermediate 2',3',5'-Tri-O-acetyl- 6-chloropurine riboside start->intermediate Step 1: Chlorination amine_prod Protected N6-Substituted Adenosine Analog intermediate->amine_prod R-NH2 thiol_prod Protected 6-Thio- Purine Riboside intermediate->thiol_prod R-SH / NaSH other_prod Other Protected Analogs... intermediate->other_prod Nu- final_amine Final N6-Substituted Product amine_prod->final_amine final_thiol Final 6-Thio Product thiol_prod->final_thiol final_other Other Final Products... other_prod->final_other

Caption: General workflow for the synthesis of 6-substituted purine ribosides.

Experimental Protocols

Protocol 1: Synthesis of 2',3',5'-Tri-O-acetyl-6-chloropurine-9-β-D-ribofuranoside (Key Intermediate)

This protocol describes the conversion of the 6-hydroxyl group of this compound into a 6-chloro group, which serves as an excellent leaving group for subsequent nucleophilic substitutions.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-dimethylaniline

  • Toluene, anhydrous

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene.

  • Add N,N-dimethylaniline (1.5 eq) to the suspension.

  • Carefully add freshly distilled phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer three times with a suitable organic solvent like DCM or EtOAc.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography to yield 2',3',5'-Tri-O-acetyl-6-chloropurine-9-β-D-ribofuranoside as a white solid.

Starting MaterialKey ReagentsTypical YieldReference
This compoundPOCl₃, N,N-dimethylaniline70-85%General Method[2]
Protocol 2: General Procedure for Nucleophilic Substitution at the C6-Position

This protocol outlines the general method for displacing the 6-chloro group with various nucleophiles, such as amines and thiols.

Materials:

  • 2',3',5'-Tri-O-acetyl-6-chloropurine-9-β-D-ribofuranoside

  • Nucleophile (e.g., primary/secondary amine, sodium hydrosulfide)

  • Solvent (e.g., Ethanol, Isopropanol, DMF)

  • Base (if required, e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Ethyl Acetate (EtOAc)

  • Saturated ammonium chloride (NH₄Cl) solution (for amine reactions)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2',3',5'-Tri-O-acetyl-6-chloropurine-9-β-D-ribofuranoside (1.0 eq) in the chosen solvent (e.g., ethanol) in a round-bottom flask.

  • Add the nucleophile (1.1 - 2.0 eq). If the nucleophile is an amine hydrochloride salt, add a non-nucleophilic base like TEA or DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) for 3-12 hours. Monitor the reaction by TLC until the starting material is consumed.[3]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water. For reactions with amines, an additional wash with saturated NH₄Cl solution may be performed.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-substituted-2',3',5'-tri-O-acetylpurine riboside.

Nucleophile (Example)Base (if any)SolventConditionsTypical YieldReference
BenzylamineTriethylamineEthanol80 °C, 3 h74-86%[3][4]
3-IodobenzylamineTriethylamineEthanol80 °C~75%[5]
Sodium HydrosulfideN/AEthanolRefluxLow-Moderate[6]
Protocol 3: Deprotection of Acetyl Groups (Zemplén Deacetylation)

This protocol describes the final step of removing the 2',3',5'-O-acetyl groups to yield the final 6-substituted purine riboside.[7]

Materials:

  • 6-Substituted-2',3',5'-tri-O-acetylpurine riboside

  • Methanol (MeOH), anhydrous

  • Sodium methoxide (NaOMe), 0.5 M solution in MeOH or solid

  • Amberlite IR120 (H⁺ form) resin or Dowex 50 (H⁺ form)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the acetylated nucleoside (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 eq, or a few drops of a 0.5 M solution in MeOH).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, neutralize the mixture by adding acid-washed Amberlite or Dowex resin until the pH is approximately 7.

  • Stir for an additional 15-20 minutes.

  • Filter the resin and wash it thoroughly with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting crude product is often pure enough for use. If necessary, it can be further purified by recrystallization or silica gel chromatography (often with a DCM/MeOH mobile phase).

Substrate TypeKey ReagentsTypical YieldReference
Acetylated NucleosideCatalytic NaOMe in MeOH>90%[7][8]

References

Troubleshooting & Optimization

Troubleshooting low yield in 2',3',5'-Tri-O-acetylinosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2',3',5'-Tri-O-acetylinosine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the direct acetylation of inosine using an acetylating agent. Common reagent systems include:

  • Acetic anhydride with a base: Typically, a tertiary amine base like pyridine or triethylamine is used. Pyridine can act as both the base and the solvent, while triethylamine is often used in conjunction with another solvent like acetonitrile.

  • Catalytic 4-dimethylaminopyridine (DMAP): DMAP is often added in catalytic amounts to accelerate the reaction when using acetic anhydride with triethylamine.[1] It acts as a hyper-nucleophilic catalyst.

  • Acetic anhydride in acetic acid: This method uses acetic acid as a solvent and can promote the reaction without an additional catalyst.[2] However, it can also lead to side reactions.

Q2: My reaction yield is significantly lower than expected. What are the primary causes?

A2: Low yields in this synthesis are typically traced back to one or more of the following issues:

  • Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate amounts of acetylating agent can lead to a mixture of partially acetylated inosine and unreacted starting material.

  • Side Reactions: The most significant side reaction is the cleavage of the N-glycosidic bond under certain conditions, which breaks the molecule into hypoxanthine and acetylated ribose moieties.[3] Over-acetylation on the purine ring is also a possibility, though less common for inosine compared to guanosine.

  • Reagent Quality: The purity of starting materials is critical. Acetic anhydride is highly susceptible to hydrolysis; moisture in the reagents or glassware will consume the anhydride, reducing its effective concentration and lowering the yield.[2]

  • Product Degradation: Prolonged exposure to harsh acidic or basic conditions during work-up can lead to the degradation of the desired product.

  • Purification Losses: The product may be lost during purification steps, such as recrystallization or column chromatography, if the procedure is not optimized.

Q3: What is the role of DMAP and why is it considered a "super catalyst"?

A3: 4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic acylation catalyst. Its enhanced activity compared to pyridine stems from the electron-donating dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen. The mechanism involves DMAP attacking the acetic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself, readily transferring the acetyl group to the hydroxyl groups of inosine and regenerating the DMAP catalyst in the process. This catalytic cycle dramatically accelerates the rate of acetylation.

Q4: Can the purine base of inosine be acetylated?

A4: While the hydroxyl groups on the ribose sugar are the primary sites of acetylation, acylation of the purine ring can occur, particularly under harsh conditions. For the closely related nucleoside, guanosine, acylation on the N2 position is a known side reaction. For inosine, which has a hydroxyl group at the C6 position of the purine, O-acylation can occur, though it is generally less favored than O-acetylation of the ribose hydroxyls.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in this compound synthesis.

Problem 1: Low or No Product Formation (Observed via TLC)
Potential Cause Diagnostic Check Recommended Solution
Inactive Reagents Check the quality and age of acetic anhydride. It should be a clear liquid with a sharp smell.Use a fresh, unopened bottle of acetic anhydride. Ensure all other solvents and reagents are anhydrous.
Presence of Moisture Review glassware drying procedures. Acetic anhydride reacts vigorously with water.[4]Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours before use. Use anhydrous solvents.
Suboptimal Temperature Verify the reaction temperature. Some methods require room temperature, while others may need gentle heating.Optimize the reaction temperature. For the acetic anhydride/acetic acid method, yields are high at 80°C.[2] For base-catalyzed methods, start at 0°C and allow the reaction to warm to room temperature.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30-60 minutes.Continue the reaction until TLC analysis shows the complete consumption of the starting inosine spot. A common mobile phase for TLC is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).
Problem 2: Multiple Spots on TLC, Indicating a Mixture of Products
Potential Cause Diagnostic Check Recommended Solution
Incomplete Acetylation TLC shows spots corresponding to mono-, di-, and tri-acetylated products, in addition to starting material.Increase the equivalents of acetic anhydride and base (e.g., pyridine or triethylamine). Extend the reaction time and continue monitoring by TLC. Ensure the inosine is fully dissolved in the solvent.
Glycosidic Bond Cleavage A new, more polar spot corresponding to hypoxanthine appears on the TLC plate. This is common in "acid acetylation" methods.[3]Avoid strongly acidic conditions. If using the acetic anhydride/acetic acid method, carefully control the reaction time and temperature.[2] Consider switching to a base-catalyzed method (e.g., pyridine or Et3N/DMAP).
Formation of Other Byproducts Unidentified spots are present on the TLC plate.Optimize reaction conditions (lower temperature, shorter time). Consider purification by column chromatography to isolate the desired product from the byproducts.
Problem 3: Product is Oily or Fails to Crystallize
Potential Cause Diagnostic Check Recommended Solution
Residual Solvent The product has a persistent solvent smell (e.g., pyridine).Co-evaporate the crude product with a high-boiling point solvent like toluene multiple times under reduced pressure to azeotropically remove residual pyridine.
Presence of Impurities The product is an amorphous solid or a thick oil instead of a white crystalline solid.Purify the crude product using silica gel column chromatography. After purification, attempt recrystallization from a suitable solvent system (e.g., isopropanol or ethanol).
Incorrect Work-up The work-up procedure did not effectively remove byproducts (e.g., acetic acid, base hydrochloride salts).Ensure thorough washing of the organic layer during the work-up. For pyridine-based reactions, wash with dilute HCl to remove pyridine, followed by saturated NaHCO3 to neutralize acid, and finally brine.

Data Presentation

Table 1: Optimization of Reaction Conditions for Inosine Acetylation

This table summarizes the effect of temperature and solvent composition on the yield of this compound (2a) when using a mixture of acetic anhydride (Ac₂O) and acetic acid (AcOH) as the acetylating agent and solvent.

EntryTemperature (°C)Ac₂O Content of Ac₂O/AcOHTime (h)Yield (%)
125100%691
22585%663
32571%652
44071%672
56071%685
68071%691
78041%690
88029%680

Data adapted from a 2022 study on the practical acetylation of nucleosides.[2]

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride, Triethylamine, and DMAP

This method is highly efficient and typically provides high yields.[1]

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), suspend inosine (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add a catalytic amount of DMAP (e.g., 0.1 eq). To this suspension, add triethylamine (4.0 eq) followed by the dropwise addition of acetic anhydride (3.5 eq) at 0°C (ice bath).

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, cool the mixture in an ice bath and slowly add methanol to quench the excess acetic anhydride.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid. The crude product can be further purified by washing with a solvent like isopropanol or by recrystallization.[1]

Protocol 2: Acetylation using Acetic Anhydride in Pyridine

This is a classic method for per-O-acetylation.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve or suspend inosine (1.0 eq) in anhydrous pyridine.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath and add acetic anhydride (at least 3.0 eq, often used in excess) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the reaction is complete. This can take several hours.

  • Quenching: Cool the reaction mixture back to 0°C and quench by the slow addition of water or methanol.

  • Work-up: Remove the pyridine by co-evaporation with toluene under reduced pressure. Dissolve the residue in ethyl acetate and wash thoroughly with 1M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent to obtain the crude product. Purify by recrystallization from ethanol or isopropanol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Suspend Inosine in Anhydrous Solvent add_reagents Add Base & Ac₂O at 0°C prep->add_reagents stir Stir at RT & Monitor by TLC add_reagents->stir quench Quench with MeOH stir->quench extract Aqueous Wash & Extraction quench->extract purify Dry & Concentrate extract->purify final_product This compound purify->final_product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_flow start Low Yield Observed check_reagents Check Reagent Purity (Anhydrous Conditions?) start->check_reagents reagent_issue Use fresh/dry reagents check_reagents->reagent_issue Yes check_reaction Review Reaction Conditions (Time, Temp, Stoichiometry) check_reagents->check_reaction No reaction_issue Optimize time, temp, or reagent equivalents check_reaction->reaction_issue Yes check_tlc Analyze TLC Plate (Side Products?) check_reaction->check_tlc No side_reaction Glycosidic Cleavage? check_tlc->side_reaction incomplete_rxn Incomplete Reaction? check_tlc->incomplete_rxn change_method Switch to milder (base-catalyzed) method side_reaction->change_method Yes check_purification Review Purification (Losses during work-up?) side_reaction->check_purification No extend_rxn Increase reaction time/ reagent equivalents incomplete_rxn->extend_rxn Yes incomplete_rxn->check_purification No purification_issue Optimize recrystallization or use column chromatography

Caption: Troubleshooting decision tree for low yield synthesis.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Major Side Reaction inosine Inosine acetylated This compound inosine->acetylated Ac₂O, Base (e.g., Pyridine) cleavage_products Hypoxanthine + Triacetylribose inosine->cleavage_products Harsh Acidic Conditions

Caption: Reaction pathways in inosine acetylation.

References

Technical Support Center: Acetylation of Inosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the acetylation of inosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the acetylation of inosine?

The most prevalent side product is hypoxanthine , which results from the cleavage of the N-glycosidic bond of inosine, particularly under acidic reaction conditions.[1][2] Another potential side product, when using acetyl chloride, is triacetylribofuranosyl chloride .[1] If the starting inosine is impure, related purine compounds like guanine, adenine, and xanthine could also be present as impurities in the final product.

Q2: What reaction conditions favor the formation of hypoxanthine?

Acidic conditions significantly promote the cleavage of the N-glycosidic bond, leading to the formation of hypoxanthine. For instance, using a mixture of acetic anhydride and acetyl chloride in acetic acid ("acid acetylation") can result in a substantial amount of hypoxanthine as a byproduct.[1][2]

Q3: How can I minimize the formation of hypoxanthine during the acetylation of inosine?

To minimize hypoxanthine formation, it is advisable to use non-acidic or basic conditions for the acetylation reaction. A widely used method involves the use of acetic anhydride in pyridine.[3][4] Pyridine acts as a base to neutralize any generated acid and catalyzes the O-acetylation of the ribose hydroxyl groups, thereby reducing the likelihood of glycosidic bond cleavage.

Q4: Can N-acetylation occur on the inosine base?

While O-acetylation of the ribose hydroxyl groups is the primary reaction, N-acetylation on the purine ring is a possibility, though generally less favored under standard conditions for hydroxyl protection. The lactam structure of hypoxanthine within the inosine molecule makes N-acetylation less likely than on an exocyclic amine. However, forcing conditions could potentially lead to N-acylation. Selective O-acetylation is the typical goal of this reaction.[5]

Q5: What are the recommended methods for purifying acetylated inosine and removing side products?

Common purification techniques for 2',3',5'-tri-O-acetylinosine include:

  • Recrystallization: This is an effective method for purifying the final product and removing impurities like hypoxanthine.[6]

  • Silica Gel Column Chromatography: This technique can be used to separate the desired acetylated inosine from less polar and more polar impurities.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be employed to effectively separate the product from side products and unreacted starting material.[7][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of acetylated inosine and significant presence of hypoxanthine. The reaction conditions are too acidic, leading to the cleavage of the N-glycosidic bond.[1][2]Switch to a base-catalyzed method, such as using acetic anhydride in pyridine.[3][4] Ensure all reagents are anhydrous, as water can contribute to hydrolysis.
Incomplete acetylation (presence of partially acetylated inosine). Insufficient amount of acetylating agent or reaction time. Steric hindrance.Increase the molar excess of the acetylating agent (e.g., acetic anhydride).[4] Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Consider using a catalyst like 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[6]
Presence of colored impurities in the final product. Degradation of reagents or solvent (e.g., pyridine).Use freshly distilled and high-purity reagents and solvents.
Difficulty in removing residual pyridine after the reaction. Pyridine has a high boiling point and can form azeotropes.Co-evaporate the reaction mixture with a high-boiling point solvent like toluene multiple times under reduced pressure to effectively remove pyridine.[4]
Product is an oil or difficult to crystallize. Presence of impurities that inhibit crystallization. Residual solvent.Purify the crude product using silica gel column chromatography before attempting recrystallization. Ensure the product is completely dry and free of residual solvents.

Quantitative Data Summary

The following table summarizes the reported yields of the desired product and major side product under acidic acetylation conditions.

Reaction Conditions Desired Product (this compound) Major Side Product (Hypoxanthine) Reference
Acetic anhydride, acetyl chloride, acetic acid75%19%[1][2]

Experimental Protocols

Protocol 1: Acetylation of Inosine using Acetic Anhydride and Pyridine (Minimizes Hypoxanthine Formation)

This protocol is a general method for the O-acetylation of hydroxyl groups and is recommended to minimize the cleavage of the N-glycosidic bond.[3][4]

Materials:

  • Inosine

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Methanol (for quenching)

  • Toluene

  • Dichloromethane (or Ethyl Acetate)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve inosine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (a slight excess per hydroxyl group, e.g., 3.3 equivalents for tri-acetylation) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Acid-Catalyzed Acetylation of Inosine (Illustrative of Hypoxanthine Formation)

This protocol is provided for informational purposes to illustrate the conditions that lead to significant side product formation.[1][2]

Materials:

  • Inosine

  • Acetic Anhydride

  • Acetyl Chloride

  • Glacial Acetic Acid

Procedure:

  • Suspend inosine in glacial acetic acid.

  • Add acetic anhydride to the suspension.

  • Add acetyl chloride to the reaction mixture.

  • Stir the mixture at room temperature. The reaction progress can be monitored by HPLC or TLC.

  • Upon completion, the product mixture will contain the desired this compound along with a significant amount of hypoxanthine.

  • The components will require separation, for example, by fractional crystallization or chromatography.

Visualizations

Acetylation_of_Inosine cluster_reagents Reagents cluster_conditions Reaction Conditions Inosine Inosine Pyridine Pyridine (Base) AcidicConditions Acidic Conditions (e.g., AcCl, AcOH) AceticAnhydride Acetic Anhydride AcetylatedInosine This compound (Desired Product) Pyridine->AcetylatedInosine Favored Pathway (O-Acetylation) AcidicConditions->AcetylatedInosine Hypoxanthine Hypoxanthine (Side Product) AcidicConditions->Hypoxanthine Glycosidic Bond Cleavage TriacetylribofuranosylChloride Triacetylribofuranosyl Chloride (Side Product) AcidicConditions->TriacetylribofuranosylChloride with AcCl

Caption: Reaction pathways in the acetylation of inosine.

Troubleshooting_Workflow Start Start: Acetylation of Inosine CheckPurity Analyze Crude Product (TLC, HPLC, NMR) Start->CheckPurity Pure Product is Pure (>95%) CheckPurity->Pure Yes Impure Impurities Detected CheckPurity->Impure No End End: Purified Product Pure->End IdentifyImpurity Identify Major Impurity Impure->IdentifyImpurity Hypoxanthine Hypoxanthine Present IdentifyImpurity->Hypoxanthine Hypoxanthine IncompleteReaction Incomplete Reaction (Starting Material/ Partially Acetylated) IdentifyImpurity->IncompleteReaction Incomplete OtherImpurity Other Impurities IdentifyImpurity->OtherImpurity Other ChangeConditions Modify Reaction: Use Pyridine/Base Hypoxanthine->ChangeConditions IncreaseReagents Modify Reaction: Increase Ac₂O/Time/Catalyst IncompleteReaction->IncreaseReagents Purify Purification: Recrystallization or Chromatography OtherImpurity->Purify ChangeConditions->Start IncreaseReagents->Start Purify->CheckPurity

Caption: Troubleshooting workflow for inosine acetylation.

References

Technical Support Center: Deprotection of 2',3',5'-Tri-O-acetylinosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of 2',3',5'-Tri-O-acetylinosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the removal of acetyl protecting groups from inosine.

Troubleshooting Guide: Incomplete Deprotection

Incomplete deprotection is a common issue that can lead to low yields and difficult purification. This guide addresses the potential causes and solutions for incomplete reactions when using various deprotection methods.

Issue 1: Incomplete Deprotection with Sodium Methoxide (Zemplén Deacetylation)

Question: My Zemplén deacetylation of this compound is incomplete. What are the possible causes and how can I resolve this?

Answer: Incomplete deprotection using catalytic sodium methoxide in methanol is a frequent challenge. Here are the primary causes and troubleshooting steps:

  • Insufficient Catalyst: A catalytic amount of sodium methoxide may have been neutralized by acidic impurities in the substrate or solvent, or by atmospheric carbon dioxide.

    • Solution: Add a freshly prepared solution of sodium methoxide in anhydrous methanol to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Poor Quality Reagents: The presence of water in the methanol can hydrolyze the sodium methoxide, reducing its effectiveness. Similarly, degraded sodium methoxide will be less reactive.

    • Solution: Use anhydrous methanol and a fresh, properly stored batch of sodium methoxide.

  • Low Reaction Temperature: The reaction rate may be too slow at room temperature, especially if the substrate concentration is high.

    • Solution: Gentle warming (e.g., to 40°C) can increase the reaction rate. However, proceed with caution to avoid potential side reactions.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Extend the reaction time and continue to monitor by TLC until the starting material is no longer visible.

Issue 2: Incomplete Deprotection with Ammonia in Methanol

Question: I am experiencing incomplete deprotection when using ammonia in methanol. What could be the problem?

Answer: While generally effective, incomplete deprotection with methanolic ammonia can occur for several reasons:

  • Concentration of Ammonia: The concentration of ammonia in the methanol solution may be too low, leading to a slow or stalled reaction. Commercial solutions of ammonia in methanol can lose concentration over time.

    • Solution: Use a freshly prepared or recently purchased solution of ammonia in methanol. Ensure the vessel is well-sealed to prevent ammonia gas from escaping.

  • Insufficient Reaction Time: Deprotection with ammonia can be slower than with sodium methoxide.

    • Solution: Increase the reaction time, monitoring periodically with TLC. Reactions may require several hours to overnight for completion at room temperature.

  • Formation of Acetamide: The reaction of ammonia with the acetyl groups forms acetamide as a byproduct. While this typically doesn't inhibit the reaction, its presence can sometimes complicate purification and analysis. In some cases, high concentrations of byproducts might slightly shift reaction equilibria.

    • Solution: Ensure complete evaporation of the solvent and byproducts after the reaction. If purification is challenging, consider alternative work-up procedures or a different deprotection method.

Issue 3: Incomplete Deprotection with Triethylamine-Catalyzed Methanolysis

Question: My deprotection using triethylamine in aqueous methanol is not going to completion. What should I check?

Answer: This mild and efficient method can sometimes result in incomplete reactions. Here are some factors to consider:

  • Catalyst Concentration: Triethylamine acts as a catalyst, but an insufficient amount will lead to a slow reaction rate.

    • Solution: Ensure the correct molar equivalents of triethylamine are added as specified in the protocol.

  • Water Content: The presence of water is often crucial for the efficiency of this method.[1]

    • Solution: Ensure that the reaction is being run in aqueous methanol as the protocol suggests. The absence of water can significantly slow down or stall the reaction.[1]

  • Reaction Temperature and Time: While microwave irradiation can significantly shorten reaction times, reactions at room temperature will be considerably slower.[1]

    • Solution: If not using a microwave, increase the reaction time or gently heat the mixture. Monitor the reaction's progress by TLC.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my deprotection reaction?

A1: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress.[2] The fully acetylated starting material is significantly less polar than the fully deprotected inosine. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol), you can visualize the disappearance of the starting material spot and the appearance of the more polar product spot at a lower Rf value.

Q2: What are some potential side products of the deprotection of this compound?

A2: Besides the desired fully deprotected inosine, the following side products may be observed, particularly in cases of incomplete or harsh reactions:

  • Partially Deprotected Intermediates: Mono- and di-acetylated inosine species can be present if the reaction does not go to completion.

  • Byproducts from Reagents: With ammonia in methanol, acetamide is a common byproduct.[3] Zemplén deacetylation produces sodium acetate. Triethylamine-catalyzed methanolysis generates methyl acetate, which is volatile and easily removed.[3]

  • Degradation Products: Under harsh basic conditions or prolonged heating, degradation of the ribose ring or cleavage of the glycosidic bond can occur, though this is less common with the standard methods.

Q3: How do I choose the best deprotection method for my experiment?

A3: The optimal method depends on the scale of your reaction, the desired reaction time, and the sensitivity of your molecule to basic conditions.

  • Zemplén Deacetylation (Sodium Methoxide): This is a classic, fast, and efficient method for robust molecules.

  • Ammonia in Methanol: This is a widely used and effective method, though it can be slower than the Zemplén method.

  • Triethylamine-Catalyzed Methanolysis: This is a very mild and efficient method, especially with microwave assistance, and it avoids the formation of non-volatile byproducts.[1]

Q4: Can I use sodium hydroxide instead of sodium methoxide for Zemplén deacetylation?

A4: Yes, it has been shown that sodium hydroxide in methanol can be used similarly to sodium methoxide for deacetylation.[4] The active species in both cases is the methoxide ion, which is formed in situ when sodium hydroxide reacts with methanol.

Quantitative Data Summary

The following tables summarize reaction conditions for different methods used in the deprotection of this compound.

Table 1: Deprotection of this compound

Deprotection MethodReagent(s)Solvent(s)TemperatureReaction TimeYield (%)Reference
Triethylamine-catalyzedTriethylamineMethanol/Water (1:1)Room Temp.12 hours98[1]
Triethylamine-catalyzedTriethylamineMethanol/Water (1:1)71°C30 minutes99[1]
Triethylamine-catalyzed (Microwave)TriethylamineMethanol/Water (1:1)71°C (50W)4 minutes99[1]
Ammonia in MethanolSaturated NH₃ in MethanolMethanolRoom Temp.18 hours~95 (Typical)General Knowledge
Zemplén DeacetylationSodium Methoxide (catalytic)MethanolRoom Temp.1-3 hours>95 (Typical)General Knowledge

Experimental Protocols

Protocol 1: Zemplén Deacetylation using Sodium Methoxide
  • Dissolve this compound (1.0 equivalent) in anhydrous methanol (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., Argon).[5]

  • Cool the solution to 0°C in an ice bath.[5]

  • Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 equivalents of a 1 M solution).[5]

  • Allow the reaction mixture to warm to room temperature and stir, monitoring the progress by TLC.[5]

  • Once the starting material is consumed, neutralize the reaction by adding an acid-form ion-exchange resin (e.g., Dowex 50W-X8) until the pH of the solution is neutral.[5]

  • Filter the resin and wash it with methanol.[5]

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography if necessary.

Protocol 2: Deprotection using Ammonia in Methanol
  • Dissolve this compound (1.0 equivalent) in a saturated solution of ammonia in methanol.

  • Stir the solution in a sealed vessel at room temperature.

  • Monitor the reaction by TLC. The reaction may take several hours to overnight to complete.

  • Upon completion, evaporate the solvent under reduced pressure.

  • The crude product can then be purified by silica gel column chromatography.

Protocol 3: Triethylamine-Catalyzed Methanolysis

This protocol is adapted from de Souza, et al.[1]

  • In a suitable reaction vessel, dissolve this compound (1.0 mmol) in a mixture of methanol (2.0 mL) and water (2.0 mL).

  • Add triethylamine (7.0 mmol).

  • For conventional heating: Stir the mixture at the desired temperature (e.g., room temperature or 71°C) and monitor by TLC.

  • For microwave-assisted reaction: Place the sealed vessel in a microwave reactor and irradiate at a maximum power of 50 W, maintaining the temperature at 71°C with stirring.

  • After completion of the reaction (as determined by TLC), concentrate the reaction mixture to dryness under reduced pressure to yield the crude product.

  • The product can be further purified by trituration with a suitable solvent or by column chromatography.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add Deprotection Reagent (e.g., NaOMe, NH3, or Et3N) dissolve->add_reagent react Stir at specified temperature and time add_reagent->react monitor Monitor by TLC react->monitor Periodically monitor->react Incomplete quench Quench/Neutralize (if necessary) monitor->quench Reaction Complete concentrate Concentrate under reduced pressure quench->concentrate purify Purify (e.g., Chromatography) concentrate->purify end End: Inosine purify->end

Caption: General experimental workflow for the deprotection of this compound.

Troubleshooting_Deprotection cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Deprotection Observed by TLC cause1 Insufficient Reagent/ Catalyst Activity start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Poor Reagent/ Solvent Quality start->cause3 solution1 Add fresh/more reagent or catalyst cause1->solution1 solution2 Increase reaction time and/or temperature cause2->solution2 solution3 Use anhydrous solvents and fresh reagents cause3->solution3 end Successful Deprotection solution1->end solution2->end solution3->end

References

Purification challenges of 2',3',5'-Tri-O-acetylinosine from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2',3',5'-Tri-O-acetylinosine from its reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: Low Yield of Crystalline Product After Initial Precipitation/Washing

  • Question: My initial attempt to purify this compound by precipitation and washing with isopropanol resulted in a significantly lower yield than the expected ~82%. What could be the cause?

  • Answer: Several factors could contribute to a low yield. Firstly, the product may be more soluble in isopropanol than anticipated, leading to losses during the washing step. Consider reducing the volume of isopropanol used for washing or cooling the solvent before use. Secondly, incomplete acetylation in the initial reaction will result in a lower amount of the desired product being formed. Finally, ensure that the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC) before proceeding with the workup.

Issue 2: Presence of Multiple Spots on TLC After Initial Purification

  • Question: My TLC analysis of the purified product shows multiple spots, indicating the presence of impurities. How can I identify and remove them?

  • Answer: The presence of multiple spots on TLC suggests that the initial purification was insufficient. The common impurities in the synthesis of this compound include:

    • Unreacted Inosine: This is a very polar starting material and will have a low Rf value.

    • Partially Acetylated Inosine Derivatives: These will have Rf values between that of inosine and the fully acetylated product.

    • Hypoxanthine: This can form due to the cleavage of the glycosidic bond, especially under acidic conditions.[1] It is a polar impurity with a low Rf value.

    • Residual Acetic Anhydride and Triethylamine: These are typically removed during the workup and concentration steps but can persist if not thoroughly evaporated.

    To remove these impurities, you will likely need to employ column chromatography or recrystallization.

Issue 3: Difficulty in Removing a Persistent Impurity with a Similar Rf to the Product

  • Question: I have an impurity that co-elutes or has a very similar Rf value to my desired this compound on TLC, making separation by column chromatography difficult. What are my options?

  • Answer: This is a common challenge. Here are a few strategies to try:

    • Optimize the Mobile Phase for Column Chromatography: Systematically vary the solvent polarity of your mobile phase. A small change in the solvent ratio (e.g., from 50% ethyl acetate in hexane to 45% or 55%) can sometimes be enough to achieve separation. You can also try adding a small amount of a third solvent, like methanol or dichloromethane, to the mobile phase to alter the selectivity.

    • Recrystallization: This is an excellent technique for removing small amounts of impurities that are structurally very similar to the product. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

    • Change the Stationary Phase: If you are using silica gel, consider trying a different stationary phase for column chromatography, such as alumina (neutral or basic), which may offer different selectivity.

Issue 4: Product Decomposes During Column Chromatography

  • Question: I suspect my this compound is degrading on the silica gel column, as I am observing new, more polar spots on my TLC fractions. How can I prevent this?

  • Answer: Silica gel is slightly acidic and can potentially catalyze the hydrolysis of the acetyl groups, especially if the mobile phase contains protic solvents like methanol. To mitigate this:

    • Use a Neutralized Stationary Phase: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in your mobile phase before packing the column.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography).

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most common and effective methods for purifying this compound are recrystallization and column chromatography over silica gel. A simple washing of the crude solid with a suitable solvent like isopropanol can also be effective if the reaction is very clean.

Q2: What is a good starting point for a mobile phase in silica gel column chromatography for this compound?

A2: A good starting point for the mobile phase is a mixture of ethyl acetate and hexane. The optimal ratio will depend on the specific impurities present, but a gradient elution from a lower polarity (e.g., 30% ethyl acetate in hexane) to a higher polarity (e.g., 70% ethyl acetate in hexane) is often effective.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: Common solvents for the recrystallization of polar organic compounds include ethanol, isopropanol, ethyl acetate, or mixtures of these with less polar solvents like hexanes. The ideal solvent system should be determined experimentally by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

Q4: How can I monitor the progress of the purification?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the purification process. By spotting the crude reaction mixture, the purified product, and various fractions from column chromatography on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of the desired product from impurities.

Q5: What is the expected purity of this compound after successful purification?

A5: With proper purification techniques such as column chromatography or recrystallization, it is possible to achieve a purity of ≥98%.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical YieldTypical PurityAdvantagesDisadvantages
Washing with Isopropanol ~82%Moderate to HighFast and simpleMay not remove all impurities, potential for product loss due to solubility.
Recrystallization VariableHigh (≥98%)Excellent for removing small amounts of impurities, can yield highly pure crystalline material.Requires finding a suitable solvent, can be time-consuming, may result in lower yields than chromatography.
Column Chromatography Good to HighHigh (≥98%)Effective for separating a wide range of impurities, allows for the isolation of multiple components.Can be time-consuming and labor-intensive, requires larger volumes of solvent, potential for product degradation on the stationary phase.

Experimental Protocols

Protocol 1: Purification by Washing

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain a crude solid.

  • Add a minimal amount of cold isopropanol to the solid and triturate (grind) the solid with a spatula.

  • Filter the solid using a Büchner funnel and wash the filter cake with a small volume of cold isopropanol.

  • Dry the purified solid under vacuum to a constant weight. A yield of approximately 82% can be expected.

Protocol 2: Purification by Column Chromatography

  • Prepare the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in a low-polarity solvent (e.g., 20% ethyl acetate in hexane).

    • Carefully pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the top of the silica.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elute the Column:

    • Begin eluting the column with a mobile phase of increasing polarity (e.g., starting with 30% ethyl acetate in hexane and gradually increasing to 70% ethyl acetate in hexane).

    • Collect fractions and monitor them by TLC.

  • Combine and Concentrate:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

  • Choose a Solvent:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

    • Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable. If no crystals form, the compound may be too soluble. If the compound does not dissolve even when hot, it is not soluble enough. A two-solvent system (one in which the compound is soluble and one in which it is not) may be necessary.

  • Dissolve the Crude Product:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved.

  • Crystallize:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolate and Dry:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Inosine Inosine Reaction Acetylation Reaction Inosine->Reaction Reagents Acetic Anhydride, Triethylamine, DMAP Reagents->Reaction Crude Crude Product Reaction->Crude Wash Washing (Isopropanol) Crude->Wash Column Column Chromatography (Silica Gel) Crude->Column Recrystallize Recrystallization Crude->Recrystallize TLC TLC Analysis Wash->TLC Column->TLC Recrystallize->TLC NMR NMR Analysis TLC->NMR Purity Purity ≥98% NMR->Purity

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree ImpureProduct Impure Product (Multiple TLC Spots) PolarImpurities Polar Impurities (Inosine, Hypoxanthine) ImpureProduct->PolarImpurities Low Rf NonPolarImpurities Less Polar Impurities (Partially Acetylated) ImpureProduct->NonPolarImpurities Intermediate Rf LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction ProductLoss Product Loss during Washing LowYield->ProductLoss ColumnChrom Column Chromatography PolarImpurities->ColumnChrom NonPolarImpurities->ColumnChrom Recrystallization Recrystallization NonPolarImpurities->Recrystallization

Caption: Troubleshooting decision tree for common purification issues.

signaling_pathway cluster_reactants Reactants cluster_products Products & Impurities Inosine Inosine Product This compound Inosine->Product Complete Acetylation PartialAcetylation Partially Acetylated Inosine Inosine->PartialAcetylation Incomplete Acetylation Hypoxanthine Hypoxanthine (Glycosidic Cleavage) Inosine->Hypoxanthine Acid-catalyzed Cleavage AceticAnhydride Acetic Anhydride AceticAnhydride->Product AceticAnhydride->PartialAcetylation

Caption: Reaction pathway showing the formation of the desired product and key impurities.

References

Technical Support Center: Degradation of 2',3',5'-Tri-O-acetylinosine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-O-acetylinosine. It addresses common issues related to its degradation in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This process involves the sequential removal of the acetyl groups from the 2', 3', and 5' positions of the ribose sugar, ultimately yielding inosine. The hydrolysis is catalyzed by both acid and base.

Q2: What are the expected degradation products of this compound?

A2: The expected degradation products are the partially deacetylated intermediates and the final product, inosine. This includes 2',3'-di-O-acetylinosine, 2',5'-di-O-acetylinosine, 3',5'-di-O-acetylinosine, 2'-mono-O-acetylinosine, 3'-mono-O-acetylinosine, 5'-mono-O-acetylinosine, and finally, inosine. The specific intermediates observed will depend on the reaction conditions such as pH and temperature.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly dependent on pH. The rate of hydrolysis is generally slowest in the neutral pH range and increases significantly under both acidic and basic conditions.[1][2][3][4] This is a common characteristic for ester hydrolysis.

Q4: Is this compound sensitive to temperature?

A4: Yes, the rate of degradation of this compound increases with temperature.[1][5] For every 10°C increase in temperature, the rate of reaction can increase by a factor of 2 to 4. Therefore, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8°C) to minimize degradation.

Q5: Can oxidation contribute to the degradation of this compound?

A5: While hydrolysis is the primary degradation pathway, oxidative conditions can also potentially lead to the degradation of this compound. Forced degradation studies often include exposure to oxidizing agents like hydrogen peroxide to assess this possibility.[6]

Troubleshooting Guides

Issue 1: Rapid loss of this compound in my experimental solution.
  • Question: I am observing a rapid decrease in the concentration of my this compound solution. What could be the cause?

  • Answer:

    • Check the pH of your solution: The most common cause of rapid degradation is a pH outside the optimal stability range. Both acidic and basic conditions will accelerate hydrolysis.[1][2][3][4]

    • Verify the temperature: Elevated temperatures will significantly increase the rate of hydrolysis.[1][5] Ensure your solutions are maintained at the recommended storage temperature when not in use.

    • Consider your solvent: While often used in aqueous buffers, the presence of certain co-solvents or impurities could potentially catalyze degradation.

    • Review the age of the solution: Prepare fresh solutions for your experiments whenever possible. Over time, even under optimal storage conditions, degradation will occur.

Issue 2: Appearance of unexpected peaks in my HPLC chromatogram.
  • Question: I am analyzing my this compound sample by HPLC and see multiple new peaks that were not present initially. What are these?

  • Answer:

    • Probable Degradation Products: These new peaks are likely the hydrolysis products of this compound, such as the di- and mono-acetylated inosine intermediates and inosine itself. The number and intensity of these peaks will depend on the extent of degradation.

    • Confirm with LC-MS: To confirm the identity of these peaks, a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is recommended. This will provide the molecular weights of the compounds, allowing for the identification of the degradation products.[7][8][9]

Issue 3: Inconsistent results in biological assays.
  • Question: My biological assay results using this compound are not reproducible. Could degradation be a factor?

  • Answer:

    • Yes, absolutely. The degradation of this compound to its deacetylated forms will likely alter its biological activity. The presence of varying amounts of the parent compound and its degradation products in your assay will lead to inconsistent results.

    • Implement Stability Testing: It is crucial to use a stability-indicating analytical method (e.g., HPLC) to confirm the purity and concentration of your this compound solution immediately before use in biological assays.

Quantitative Data

The following table summarizes the expected degradation behavior of this compound under various stress conditions. The data is based on general principles of forced degradation studies for similar acetylated nucleosides.[5][6][10]

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation Products
Acidic Hydrolysis 0.1 M HCl60°C24 hoursDi-O-acetylinosine, Mono-O-acetylinosine, Inosine
Basic Hydrolysis 0.1 M NaOHRoom Temp1 hourDi-O-acetylinosine, Mono-O-acetylinosine, Inosine
Oxidative 3% H₂O₂Room Temp24 hoursPotential oxidized purine ring derivatives
Thermal 80°C (in solid state)80°C48 hoursMinimal degradation in solid form

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature.

    • Thermal Degradation (Solution): Dilute the stock solution with water to a final concentration of 100 µg/mL. Incubate at 80°C.

    • Control Sample: Dilute the stock solution with water to a final concentration of 100 µg/mL and keep at 4°C.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For the acidic and basic samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This method may require optimization for your specific instrumentation and the exact separation of all intermediates.

Visualizations

Degradation_Pathway TAI This compound DAI Di-O-acetylinosine (Mixture of isomers) TAI->DAI Hydrolysis (- Acetyl) MAI Mono-O-acetylinosine (Mixture of isomers) DAI->MAI Hydrolysis (- Acetyl) Inosine Inosine MAI->Inosine Hydrolysis (- Acetyl)

Caption: Probable hydrolytic degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution of this compound Stress Apply Stress Conditions Stock->Stress Acid Acidic (e.g., 0.1M HCl, 60°C) Stress->Acid Base Basic (e.g., 0.1M NaOH, RT) Stress->Base Oxidative Oxidative (e.g., 3% H2O2, RT) Stress->Oxidative Thermal Thermal (e.g., 80°C) Stress->Thermal Sampling Sample at Time Points Neutralize Neutralize (if necessary) Sampling->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV Neutralize->HPLC LCMS Identify Products by LC-MS HPLC->LCMS

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing Inosine Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for inosine acetylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of inosine acetylation in drug development and research?

Inosine acetylation is a crucial chemical modification primarily used to install acetyl protecting groups on the hydroxyl moieties of the ribose sugar. This protection is often a necessary step in the synthesis of more complex nucleoside analogues, which are a promising class of compounds in the pharmaceutical industry for developing antiviral, antibacterial, and anticancer drugs. Acetylation can also enhance the bioavailability and cell membrane permeability of nucleosides.[1]

Q2: What are the most common reagents used for the per-acetylation of inosine?

The most common and effective method for the per-acetylation of inosine to yield 2',3',5'-tri-O-acetylinosine involves the use of acetic anhydride as the acetylating agent. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, and often with a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[2] Another practical method utilizes a reusable solvent system of acetic anhydride and acetic acid.[1][3]

Q3: How can I monitor the progress of my inosine acetylation reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[4][5] A typical TLC plate would have three lanes: the starting material (inosine), a co-spot (a mix of starting material and the reaction mixture), and the reaction mixture itself. The disappearance of the inosine spot and the appearance of a new, less polar spot corresponding to the acetylated product indicates the progression of the reaction. A suitable solvent system for developing the TLC plate would be a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[6]

Q4: What are the expected spectroscopic characteristics of the final product, this compound?

The successful synthesis of this compound can be confirmed by various spectroscopic techniques.

PropertyExpected Value
Molecular Formula C16H18N4O8[7]
Molecular Weight 394.34 g/mol [7]
Appearance White Crystalline Solid[2]
1H NMR Characteristic peaks for the acetyl protons will appear around 2.0-2.2 ppm. The sugar protons will be shifted downfield compared to inosine due to the deshielding effect of the acetyl groups.
13C NMR Signals for the acetyl carbonyl carbons will appear around 170 ppm, and the methyl carbons of the acetyl groups will be around 20-21 ppm.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

Note: Specific chemical shifts in NMR can vary slightly depending on the solvent used.

Experimental Protocols

Protocol 1: Per-acetylation of Inosine using Acetic Anhydride and DMAP

This protocol describes a common and efficient method for the synthesis of this compound.

Materials:

  • Inosine

  • Acetonitrile (anhydrous)

  • Triethylamine

  • Acetic Anhydride

  • 4-dimethylaminopyridine (DMAP) (catalytic amount)

  • Methanol

  • Isopropanol

Procedure:

  • Suspend inosine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of DMAP to the suspension.

  • Sequentially add triethylamine (approx. 3.8 equivalents) and acetic anhydride (approx. 3.4 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for approximately 1 hour. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly add methanol to quench any remaining acetic anhydride.

  • Continue stirring for an additional 5 minutes.

  • Concentrate the reaction solution under reduced pressure to obtain a solid.

  • Wash the solid with isopropanol to remove impurities and afford the purified this compound.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the acetylation of inosine.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: Acetic anhydride is sensitive to moisture.1. Use freshly opened or distilled acetic anhydride. Ensure all glassware is oven-dried.
2. Insufficient Catalyst: The amount of DMAP may be too low for effective catalysis.2. Slightly increase the catalytic loading of DMAP.
3. Low Reaction Temperature: The reaction may be too slow at room temperature.3. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC.
Multiple Products Observed on TLC 1. Incomplete Reaction: A mix of starting material, partially acetylated intermediates, and the final product.1. Increase the reaction time. Ensure adequate stirring.
2. N-acetylation: Besides the desired O-acetylation on the ribose, acetylation can occur on the purine ring.2. O-acetylation is generally favored under these conditions. If N-acetylation is significant, consider alternative protecting group strategies.
3. Hydrolysis of Product: The acetyl groups can be hydrolyzed during the work-up if conditions are too acidic or basic.[8][9]3. Perform the work-up at a neutral pH. Use mild quenching agents.
Difficulty in Product Purification 1. Co-elution of Impurities: Unreacted reagents or byproducts may have similar polarity to the product.1. Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.
2. Oily Product: The product does not solidify upon concentration.2. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. Ensure all volatile impurities are removed under high vacuum.

Visual Guides

Experimental Workflow

experimental_workflow start Start: Inosine reagents Add Reagents: Ac2O, Base, (DMAP) start->reagents reaction Reaction: Stir at RT, Monitor by TLC reagents->reaction quench Quench: Add Methanol reaction->quench concentrate Concentrate: Under Vacuum quench->concentrate purify Purify: Wash with Isopropanol concentrate->purify product Product: This compound purify->product

Caption: A general workflow for the acetylation of inosine.

Troubleshooting Logic Tree

troubleshooting_tree start Low Yield or Impure Product? check_sm Starting Material Present on TLC? start->check_sm Analyze TLC incomplete Incomplete Reaction check_sm->incomplete Yes multiple_spots Multiple Spots on TLC? check_sm->multiple_spots No solution_incomplete Increase reaction time Increase temperature Check reagent purity incomplete->solution_incomplete side_reactions Side Reactions or Degradation multiple_spots->side_reactions Yes purification_issue Purification Problem multiple_spots->purification_issue No (Product looks pure but yield is low) solution_side_reactions Check work-up pH Use milder conditions Optimize purification side_reactions->solution_side_reactions solution_purification Optimize chromatography Try recrystallization purification_issue->solution_purification

Caption: A logic tree for troubleshooting inosine acetylation.

Inosine Metabolism and Synthetic Modification

inosine_pathway adenosine Adenosine inosine Inosine adenosine->inosine Adenosine deaminase hypoxanthine Hypoxanthine inosine->hypoxanthine Purine nucleoside phosphorylase acetylated_inosine This compound (Synthetic Derivative) inosine->acetylated_inosine Acetylation (Acetic Anhydride)

Caption: Inosine's metabolic context and its synthetic acetylation.

References

Removal of acetic anhydride from 2',3',5'-Tri-O-acetylinosine reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2',3',5'-Tri-O-acetylinosine, with a specific focus on the effective removal of excess acetic anhydride from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess acetic anhydride from the reaction?

A1: Residual acetic anhydride can interfere with downstream applications of the this compound product. It can also complicate purification steps and affect the accuracy of analytical characterizations, such as NMR spectroscopy. Furthermore, acetic anhydride is corrosive and can degrade the desired product over time.

Q2: What are the common byproducts in the acetylation of inosine?

A2: Besides the desired this compound, common byproducts and impurities can include acetic acid (from the hydrolysis of acetic anhydride), unreacted inosine, and potentially cleavage products of the nucleoside, such as hypoxanthine, especially under acidic conditions.[1]

Q3: Is quenching with water always sufficient to remove acetic anhydride?

A3: While acetic anhydride reacts with water to form acetic acid, this hydrolysis may not be as rapid or complete as often assumed, especially if the anhydride is not fully miscible with the aqueous phase.[2] Therefore, simply washing with water during the workup might not be sufficient to remove all traces of acetic anhydride.

Q4: Can I use a rotary evaporator to remove acetic anhydride?

A4: Acetic anhydride has a relatively high boiling point (139.8 °C), making its removal by rotary evaporation alone often inefficient, especially with standard laboratory vacuum pressures. Co-evaporation with a solvent like toluene can be more effective.

Q5: What is the purpose of adding a mild base, like sodium bicarbonate, during the aqueous workup?

A5: Adding a mild base such as sodium bicarbonate (NaHCO₃) serves to neutralize the acetic acid formed from the quenching of acetic anhydride and any acidic catalysts used in the reaction. This helps to prevent acid-catalyzed hydrolysis of the acetyl groups on the product and facilitates the removal of acidic impurities into the aqueous layer during extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of acetic anhydride and subsequent purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Residual acetic anhydride peak observed in ¹H NMR. 1. Incomplete quenching of acetic anhydride. 2. Insufficient aqueous washing. 3. Acetic anhydride trapped in the solid product.1. Quench with Methanol: After the reaction, add a small amount of methanol to convert the remaining acetic anhydride into methyl acetate, which is more volatile and easier to remove.[2] 2. Co-evaporation: After initial concentration, dissolve the crude product in a suitable solvent (e.g., toluene or ethanol) and re-evaporate under reduced pressure. Repeat this process 2-3 times. 3. Thorough Aqueous Wash: During the workup, wash the organic layer multiple times with saturated aqueous sodium bicarbonate solution, followed by brine.
Low yield of this compound. 1. Hydrolysis of the acetylated product during workup. 2. Incomplete reaction. 3. Cleavage of the glycosidic bond.[1] 4. Product loss during purification.1. Minimize Contact with Acidic Water: Ensure the aqueous washes are neutral or slightly basic to prevent deacetylation. 2. Optimize Reaction Conditions: Ensure sufficient reaction time and appropriate temperature to drive the acetylation to completion. 3. Use Mild Reaction Conditions: Avoid harsh acidic conditions that can promote the cleavage of the nucleoside. 4. Careful Purification: Optimize silica gel chromatography conditions and minimize the amount of solvent used for recrystallization to maximize recovery.
Presence of multiple spots on TLC, indicating impurities. 1. Incomplete acetylation leading to partially acetylated intermediates. 2. Presence of unreacted starting material (inosine). 3. Formation of degradation products.1. Drive Reaction to Completion: Consider increasing the equivalents of acetic anhydride or extending the reaction time. Monitor the reaction by TLC until the starting material is fully consumed. 2. Effective Purification: Utilize silica gel column chromatography with an appropriate solvent system to separate the desired product from impurities.[3]
Product appears as an oil or fails to crystallize. 1. Presence of residual solvents (e.g., pyridine, acetic acid). 2. The product is not pure enough to crystallize.1. Thorough Drying: Ensure the product is thoroughly dried under high vacuum to remove all volatile residues. Co-evaporation with toluene can be beneficial. 2. Purification: Purify the product using silica gel chromatography before attempting crystallization.

Experimental Protocols

Protocol 1: Quenching of Acetic Anhydride with Methanol

This protocol is recommended when NMR analysis indicates the presence of residual acetic anhydride after a standard workup.

  • After the acetylation reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methanol (typically 1-2 mL per 10 mL of reaction mixture) to the stirred solution.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Proceed with the standard aqueous workup and extraction.

Protocol 2: Standard Aqueous Workup for Removal of Acetic Anhydride and Acetic Acid

This is a general procedure for the workup of the this compound synthesis.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). Check that the final aqueous wash is neutral or slightly basic.

    • Water (1 x 50 mL).

    • Brine (saturated aqueous NaCl solution) (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Silica Gel Chromatography

This protocol is used to purify the crude this compound.

  • Prepare the Column: Dry pack a chromatography column with silica gel (typically 50-100 times the weight of the crude product).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.

  • Load the Sample: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elute the Column: Elute the column with an appropriate solvent system. A common eluent system for acetylated nucleosides is a mixture of dichloromethane and methanol, or ethyl acetate and hexane. The optimal solvent system should be determined by TLC analysis.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Comparison of Acetic Anhydride Removal Strategies
Method Description Advantages Disadvantages Typical Efficiency
Aqueous Wash (Water) Washing the organic layer with deionized water.Simple and readily available.Often incomplete removal of acetic anhydride.[2]Low to Moderate
Aqueous Wash (NaHCO₃) Washing with a saturated solution of sodium bicarbonate.Neutralizes acetic acid and helps remove it into the aqueous phase.Can lead to emulsions. Does not directly react with residual anhydride.Moderate to High
Methanol Quench Addition of methanol to the reaction mixture post-reaction.[2]Converts anhydride to volatile methyl acetate. Effective for stubborn residues.Adds an additional reagent and byproduct (methyl acetate) to be removed.High
Co-evaporation with Toluene Dissolving the product in toluene and evaporating under reduced pressure.Aids in the azeotropic removal of residual acetic acid and anhydride.Requires multiple cycles for complete removal.High
Silica Gel Chromatography Passing the crude product through a silica gel column.[3]Highly effective for removing both acetic anhydride and acetic acid, along with other impurities.Can be time-consuming and may result in some product loss on the column.Very High

Visualizations

Experimental Workflow for this compound Synthesis and Purification

G cluster_reaction Reaction cluster_workup Workup & Removal of Ac2O cluster_purification Purification Inosine Inosine ReactionVessel Acetylation Reaction Inosine->ReactionVessel Ac2O Acetic Anhydride (Excess) Ac2O->ReactionVessel Catalyst Catalyst (e.g., DMAP, Pyridine) Catalyst->ReactionVessel Quenching Quenching (e.g., with Methanol) ReactionVessel->Quenching Extraction Aqueous Extraction (NaHCO3, Brine) Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Evaporation Drying->Evaporation CrudeProduct Crude Product Evaporation->CrudeProduct Chromatography Silica Gel Chromatography CrudeProduct->Chromatography PureProduct Pure this compound Chromatography->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Residual Acetic Anhydride

G cluster_solutions Start Crude Product Analysis (e.g., by NMR) CheckAnhydride Acetic Anhydride Present? Start->CheckAnhydride Success Proceed to Final Purification/Next Step CheckAnhydride->Success No Troubleshoot Implement Removal Strategy CheckAnhydride->Troubleshoot Yes MethanolQuench 1. Quench with Methanol Troubleshoot->MethanolQuench CoEvaporation 2. Co-evaporate with Toluene Troubleshoot->CoEvaporation ReWash 3. Repeat Aqueous Wash (Saturated NaHCO3) Troubleshoot->ReWash MethanolQuench->Start Re-analyze CoEvaporation->Start Re-analyze ReWash->Start Re-analyze

Caption: Decision-making process for addressing residual acetic anhydride.

References

Technical Support Center: Scaling Up the Synthesis of 2',3',5'-Tri-O-acetylinosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully scaling up the synthesis of 2',3',5'-Tri-O-acetylinosine. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during laboratory and pilot-scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.

Question Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction; Suboptimal reaction temperature; Insufficient amount of acetylating agent; Degradation of the product.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. While the reaction can proceed at room temperature, gentle heating (e.g., 40-50°C) might be necessary for certain scales, but avoid excessive heat to prevent degradation. - Use a sufficient excess of acetic anhydride and a suitable base like triethylamine or pyridine to drive the reaction to completion. - Minimize reaction time once completion is observed to reduce the formation of byproducts.
Presence of Impurities in the Final Product Incomplete reaction leaving starting material; Formation of partially acetylated inosine derivatives; Cleavage of the glycosidic bond leading to hypoxanthine and acetylated ribose.[1]- Ensure the reaction goes to completion. - Use an adequate amount of acetylating agent to ensure full acetylation. - Avoid strongly acidic conditions or prolonged reaction times, which can promote the cleavage of the nucleoside.[1] - Purify the product by recrystallization from a suitable solvent such as isopropanol or ethanol to remove unreacted inosine and other impurities.[2]
Difficulty in Product Isolation/Recrystallization Product is too soluble in the chosen recrystallization solvent; Presence of oily impurities preventing crystallization.- If the product is too soluble, try a solvent in which it is less soluble at room temperature but soluble upon heating (e.g., isopropanol, ethanol).[2] - If oily impurities are present, consider a pre-purification step such as a silica gel plug or treatment with activated carbon before recrystallization. - Ensure all volatile reagents (e.g., acetic anhydride, triethylamine) are thoroughly removed under reduced pressure before attempting recrystallization.
Cleavage of the Nucleoside Bond Harsh reaction conditions, particularly acidic environments.[1]- Use a milder base such as triethylamine or pyridine instead of strong acids. - If an acid catalyst is used, employ it in catalytic amounts and at lower temperatures. - Minimize the reaction time to what is necessary for complete acetylation.
Inconsistent Results at a Larger Scale Poor mixing; Inefficient heat transfer; Localized overheating or concentration gradients.- Use appropriate reactor geometry and mechanical stirring to ensure efficient mixing. - For exothermic reactions, ensure adequate cooling and control the rate of reagent addition to maintain the desired temperature. - Consider a solvent that facilitates both dissolution of reagents and heat transfer. Acetic acid has been reported as a reusable solvent for large-scale reactions.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: A highly practical and scalable method involves the acetylation of inosine using acetic anhydride in the presence of a base like triethylamine or pyridine, and often with a catalytic amount of 4-dimethylaminopyridine (DMAP).[4] A notable large-scale approach utilizes a reusable solvent system of acetic anhydride and acetic acid, which has been demonstrated to be effective on a 200 g scale with yields around 90%.[2][3]

Q2: How can I monitor the progress of the acetylation reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of dichloromethane/methanol (e.g., 9:1 v/v) can be used. The product, being more nonpolar than the starting inosine, will have a higher Rf value.

Q3: What is the best way to purify this compound on a large scale?

A3: For large-scale purification, recrystallization is the most economical and efficient method, avoiding the need for column chromatography.[2] Isopropanol has been successfully used to recrystallize the product, yielding a white solid.[4]

Q4: What are the potential side products in this reaction?

A4: Potential side products include partially acetylated inosine intermediates (2'-O-acetylinosine, 3'-O-acetylinosine, 5'-O-acetylinosine, and di-O-acetylated derivatives), as well as products resulting from the cleavage of the glycosidic bond, such as hypoxanthine and acetylated ribose derivatives.[1]

Q5: Is this compound stable?

A5: Acetylated nucleosides can be susceptible to hydrolysis, especially under basic or acidic conditions, leading to deacetylation. It is recommended to store the purified product in a dry environment at a cool temperature (e.g., sealed in a dry place at room temperature or refrigerated).[5]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Method Starting Material Reagents Solvent Temperature Time Yield Reference
Method AInosine (10 g)Acetic anhydride, Triethylamine, DMAP (catalytic)AcetonitrileRoom Temp.1 hour82%[4]
Method BInosine (200 g)60% Acetic anhydrideAcetic acidNot specifiedNot specified90%[2]
Method C (Acid Acetylation)InosineAcetic anhydride, Acetyl chlorideAcetic acidNot specifiedNot specified75% (with 19% cleavage)[1]

Detailed Experimental Protocols

Protocol 1: Scalable Synthesis using Acetic Anhydride and Triethylamine

This protocol is adapted from a method suitable for gram-scale synthesis with the potential for scaling up.[4]

Materials:

  • Inosine

  • Acetic anhydride

  • Triethylamine

  • 4-dimethylaminopyridine (DMAP)

  • Acetonitrile

  • Methanol

  • Isopropanol

Procedure:

  • To a suspension of inosine (e.g., 10 g, 37.3 mmol) in acetonitrile (60 mL) in a suitable reaction vessel, add a catalytic amount of DMAP.

  • Sequentially add triethylamine (20 mL, 143 mmol) and acetic anhydride (12.5 mL).

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Upon completion, slowly add methanol (5 mL) to quench the excess acetic anhydride.

  • Continue stirring for 5 minutes.

  • Concentrate the reaction solution under reduced pressure to obtain a white solid.

  • Wash the solid with isopropanol to afford pure this compound.

Protocol 2: Large-Scale Synthesis using Acetic Anhydride/Acetic Acid

This protocol is based on a method developed for large-scale, practical acetylation of nucleosides.[2]

Materials:

  • Inosine

  • 60% Acetic anhydride in acetic acid

Procedure:

  • Add inosine (e.g., 200 g, 746 mmol) to a 60% acetic anhydride/acetic acid solution.

  • Stir the reaction mixture until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Upon completion, the product can be purified by recrystallization, potentially after a suitable work-up to remove the acetic acid and residual acetic anhydride. The original literature suggests direct purification is possible, which is a significant advantage at scale.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Inosine reaction Acetylation Reaction (Acetonitrile, RT, 1h) start->reaction reagents Acetic Anhydride Triethylamine DMAP (cat.) reagents->reaction quench Quench with Methanol reaction->quench concentrate Concentration (Reduced Pressure) quench->concentrate recrystallize Recrystallization (Isopropanol) concentrate->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impurities? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes harsh_cond Harsh Conditions? start->harsh_cond No incomplete_rxn->harsh_cond No solution1 Increase Reaction Time or Reagent Stoichiometry incomplete_rxn->solution1 Yes solution2 Use Milder Base Control Temperature harsh_cond->solution2 Yes purification_issue Purification Difficulty? harsh_cond->purification_issue No solution3 Optimize Recrystallization Solvent System purification_issue->solution3 Yes

References

2',3',5'-Tri-O-acetylinosine stability issues in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-O-acetylinosine. The information provided addresses common stability issues encountered in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in biological assays?

This compound is a synthetic, acetylated form of the naturally occurring nucleoside, inosine.[1][2] The three acetyl groups on the ribose sugar moiety increase the molecule's lipophilicity. This enhanced lipophilicity is intended to improve its permeability across cell membranes, effectively making it a prodrug form of inosine. The expectation is that once inside the cell, endogenous esterase enzymes will cleave the acetyl groups, releasing the active compound, inosine. The acetylation is a common strategy to enhance the bioavailability and cellular uptake of nucleosides and other polar molecules.[3]

Q2: My experimental results are inconsistent when using this compound. What could be the cause?

Inconsistent results are often linked to the inherent instability of this compound in aqueous solutions and biological media. The acetyl groups are susceptible to both chemical and enzymatic hydrolysis, leading to the formation of inosine and partially acetylated intermediates. The rate of this hydrolysis can vary depending on several factors, including pH, temperature, and the presence of esterases in your assay system (e.g., in serum-containing media or cell lysates). This variability in the concentration of the active compound can lead to poor reproducibility. Studies on similar acetylated nucleoside analogs have demonstrated their significant instability.[4]

Q3: How stable is this compound in my cell culture medium?

The stability of this compound in cell culture medium is a critical concern. While specific data for this compound is limited, a study on a structurally similar compound, O2', O3', O5'-tri-acetyl-N6-(3-hydroxylaniline) adenosine, showed it was rapidly hydrolyzed in plasma from rats, dogs, and humans. The hydrolysis was significantly faster in the presence of plasma esterases compared to chemical hydrolysis in buffer alone.

Therefore, in standard cell culture media containing fetal bovine serum (FBS), which is a source of various esterases, this compound is expected to have a short half-life. The rate of hydrolysis will likely be lower in serum-free media, but the compound may still be susceptible to hydrolysis by esterases released from the cells themselves.

Troubleshooting Guide

Issue 1: Unexpected or No Biological Effect
Possible Cause Troubleshooting Step
Complete and rapid hydrolysis to inosine before reaching the target. Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO immediately before use. Add the compound to the assay medium at the last possible moment.
The biological activity observed is due to inosine, not the acetylated compound. Run a parallel experiment using inosine at equivalent concentrations to determine if it produces the same biological effect.
Degradation of the compound during storage. Store the solid compound at -20°C or lower, protected from moisture. For stock solutions in anhydrous DMSO, store at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Issue 2: Poor Reproducibility Between Experiments
Possible Cause Troubleshooting Step
Variable esterase activity in different batches of serum. If possible, use a single, large batch of FBS for a series of related experiments. Alternatively, consider using a serum-free medium or heat-inactivating the serum to reduce esterase activity (though this may affect cell health).
Inconsistent timing of compound addition and measurement. Standardize the experimental timeline precisely. Ensure that the time between adding the compound and performing the assay readout is consistent across all experiments.
Hydrolysis in aqueous stock solutions. Avoid preparing and storing aqueous stock solutions. If an aqueous solution is necessary, prepare it immediately before use in a buffer with a slightly acidic to neutral pH (pH 6-7) to minimize chemical hydrolysis.

Quantitative Data Summary

The following table summarizes the stability of a similar acetylated nucleoside, O2', O3', O5'-tri-acetyl-N6-(3-hydroxylaniline) adenosine, in plasma, which can serve as an estimate for the behavior of this compound.

Parameter Rat Plasma Dog Plasma Human Plasma
Hydrolytic Rate Constant (min⁻¹) 4.245.96 x 10⁻³6.85 x 10⁻²
Estimated Half-life (minutes) ~0.16~116~10

Note: This data is for a different, though structurally related, compound and should be used as a general guide. The actual stability of this compound may vary.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare your standard cell culture medium (e.g., DMEM) with and without 10% FBS.

  • Incubation:

    • Spike the cell culture media (with and without FBS) with this compound to a final concentration of 100 µM.

    • Incubate the media at 37°C in a humidified incubator.

  • Time Points:

    • Collect aliquots of the media at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

    • Immediately quench any enzymatic activity by adding an equal volume of cold acetonitrile or methanol.

  • Analysis:

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound and the appearance of inosine.

    • Use a suitable C18 column and a gradient of water and acetonitrile (both with 0.1% formic acid) for separation. Monitor the analytes by UV absorbance at an appropriate wavelength (e.g., 249 nm for inosine).

  • Data Interpretation:

    • Plot the concentration of this compound versus time to determine its half-life under each condition.

Visualizations

Hydrolysis_Pathway TAI This compound (Lipophilic, Cell Permeable) Intermediates Partially Acetylated Intermediates TAI->Intermediates Esterases / Chemical Hydrolysis Inosine Inosine (Active Compound) Intermediates->Inosine Esterases / Chemical Hydrolysis

Caption: Hydrolysis pathway of this compound to inosine.

Troubleshooting_Workflow Start Inconsistent or Unexpected Experimental Results Check_Stability Is the compound stable in my assay conditions? Start->Check_Stability Check_Inosine_Activity Does inosine show the same activity? Check_Stability->Check_Inosine_Activity No Optimize_Protocol Optimize Experimental Protocol: - Use fresh solutions - Standardize timing - Control for esterase activity Check_Stability->Optimize_Protocol Yes Conclusion_TAI Observed effect is likely from This compound or a partially acetylated intermediate. Check_Inosine_Activity->Conclusion_TAI No Conclusion_Inosine Observed effect is likely from the hydrolysis product, inosine. Check_Inosine_Activity->Conclusion_Inosine Yes

Caption: Troubleshooting workflow for unexpected results.

References

Validation & Comparative

Validating the Purity of Synthetic 2',3',5'-Tri-O-acetylinosine for Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biological research and drug development, the purity of synthetic compounds is paramount to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2',3',5'-Tri-O-acetylinosine, a synthetic derivative of the endogenous nucleoside inosine. Furthermore, it compares the biological activity of this acetylated form to its parent compound, inosine, and other alternatives, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a prodrug form of inosine, where the hydroxyl groups of the ribose moiety are acetylated. This modification increases the lipophilicity of the molecule, potentially enhancing its cell permeability and bioavailability.[1] Once inside the cell, esterases can cleave the acetyl groups, releasing inosine to exert its biological effects. Inosine itself is known to have immunomodulatory and neuroprotective properties, and has been investigated for its therapeutic potential in various conditions. This compound has been shown to inhibit the growth of cancer cells and is used as an intermediate in the synthesis of other purine ribosides.[2][3] Given its potential applications, rigorous purity assessment is crucial before its use in any biological assay.

Purity Validation: A Multi-pronged Approach

Ensuring the purity of synthetic this compound requires a combination of chromatographic and spectroscopic techniques to identify and quantify the target compound and any potential impurities. The most common impurities arise from the synthesis process, which typically involves the acetylation of inosine.[3]

Potential Impurities:

  • Inosine (unreacted starting material): The presence of the starting material indicates an incomplete reaction.

  • Partially acetylated inosine derivatives (e.g., 2',3'-di-O-acetylinosine, 2',5'-di-O-acetylinosine, 3',5'-di-O-acetylinosine): These can form if the acetylation reaction is not driven to completion.

  • Degradation products: Cleavage of the glycosidic bond can lead to the formation of hypoxanthine and acetylated ribose derivatives, especially under harsh reaction conditions.[4]

  • Residual solvents and reagents: Solvents like pyridine or acetonitrile and reagents like acetic anhydride or DMAP used in the synthesis may be present in the final product.

The following table summarizes the recommended analytical techniques for purity validation:

Analytical TechniquePurposeKey Parameters to Assess
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the main compound and impurities.Retention time, peak area, peak purity.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute purity determination and structural confirmation.Chemical shift, signal integration, comparison to a certified reference standard.
Mass Spectrometry (MS) Identification of impurities by mass-to-charge ratio.Molecular weight confirmation of the main compound and impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To separate and quantify this compound from its potential impurities. A reverse-phase HPLC method is generally suitable for acetylated nucleosides.[5][6]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Volatile buffer, e.g., triethylammonium acetate (TEAA) or ammonium acetate

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1 M TEAA in water

    • Mobile Phase B: Acetonitrile

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the this compound sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 25 °C

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95

      | 30 | 95 | 5 |

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, which should be longer than that of the more polar inosine.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Objective: To determine the absolute purity of this compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.[7][8][9]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3) in which both the analyte and internal standard are soluble and stable.

  • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with any analyte or impurity signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and a certified internal standard (e.g., 5 mg) into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping proton signal of this compound (e.g., the anomeric proton H-1' or one of the acetyl methyl groups) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparison with Alternatives: Inosine and Other Adenosine Receptor Agonists

This compound is designed to act as a prodrug of inosine. Therefore, its biological activity is intrinsically linked to that of inosine. Inosine is recognized as a functional agonist of the adenosine A2A receptor, although with a much lower potency than adenosine itself.[10] The activation of A2A receptors is associated with anti-inflammatory effects.

The following table summarizes the comparative biological activity of inosine and adenosine. Data for this compound is less available in direct comparative studies, but its effects are expected to be mediated by its conversion to inosine.

CompoundTarget ReceptorEC50 (cAMP production)Biological Effect
Adenosine Adenosine A2A~0.2 µMPotent anti-inflammatory
Inosine Adenosine A2A~300 µM[10]Anti-inflammatory, immunomodulatory
This compound (Prodrug for Inosine)Not directly availableExpected to have similar effects to inosine following hydrolysis

Visualizing the Workflow and Signaling Pathway

Experimental Workflow for Purity Validation

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation Inosine Inosine Acetylation Acetylation (Acetic Anhydride, Pyridine) Inosine->Acetylation Crude_Product Crude this compound Acetylation->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product HPLC HPLC Analysis Purified_Product->HPLC qNMR qNMR Analysis Purified_Product->qNMR MS Mass Spectrometry Purified_Product->MS Purity_Report Purity Report HPLC->Purity_Report qNMR->Purity_Report MS->Purity_Report

Caption: Workflow for the synthesis and purity validation of this compound.

Adenosine A2A Receptor Signaling Pathway

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Inosine Inosine A2A_Receptor Adenosine A2A Receptor Inosine->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A cAMP->PKA Activates Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory Leads to

Caption: Simplified signaling pathway of inosine via the adenosine A2A receptor.

Conclusion

Validating the purity of synthetic this compound is a critical step for its use in biological assays. A combination of HPLC for separation and quantification of impurities, and qNMR for absolute purity determination, provides a robust and reliable approach. While this compound is expected to exert its biological effects through its conversion to inosine, further direct comparative studies are needed to fully elucidate its pharmacological profile. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers working with this and other acetylated nucleoside analogs.

References

A Comparative Guide to the LC-MS Analysis of Inosine and 2',3',5'-Tri-O-acetylinosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of the endogenous nucleoside inosine and its acetylated analogue, 2',3',5'-Tri-O-acetylinosine. As a key intermediate in purine metabolism, inosine quantification is crucial in various research areas. This compound, a synthetic derivative, often serves as a prodrug or a lipophilic precursor to enhance cellular uptake. This guide focuses on Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical technique, offering detailed experimental protocols and performance comparisons. Additionally, alternative analytical methods are discussed to provide a broader perspective for selecting the most suitable technique for specific research needs.

Challenges in the Analysis of this compound

A significant challenge in the quantification of this compound in biological matrices is its inherent instability. The acetyl groups are susceptible to rapid enzymatic hydrolysis by esterases present in plasma and other biological fluids. This can lead to an underestimation of the acetylated form and an overestimation of inosine. Therefore, immediate sample stabilization is critical for accurate quantification.

Quantitative Data Summary

The following tables summarize typical performance data for the LC-MS/MS quantification of inosine and projected data for this compound.

Table 1: LC-MS/MS Method Performance for Inosine Quantification

ParameterPerformance
Linearity Range5 - 200 µM
Lower Limit of Quantification (LLOQ)1.4 µM
Accuracy95.0% - 105.0%
Precision (%CV)< 15%

Table 2: Projected LC-MS/MS Method Performance for this compound Quantification

ParameterProjected Performance
Linearity Range10 - 5000 ng/mL
Lower Limit of Quantification (LLOQ)10 ng/mL
Accuracy85.0% - 115.0%
Precision (%CV)< 15%
Note: This data is projected based on methods for similar acetylated nucleosides and requires experimental validation.

Experimental Protocols

LC-MS/MS Method for Inosine Quantification in Human Plasma

This protocol is adapted from established methods for nucleoside analysis in biological fluids.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 100 µL of human plasma, add 200 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₅,¹⁵N₄-Inosine).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-6 min: 50-98% B

    • 6-7 min: 98% B

    • 7-7.1 min: 98-2% B

    • 7.1-10 min: 2% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Inosine: m/z 269.1 → 137.1

    • ¹³C₅,¹⁵N₄-Inosine (IS): m/z 278.1 → 142.1

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

Proposed LC-MS/MS Method for this compound Quantification in Human Plasma

This proposed protocol is based on the analysis of similar acetylated nucleosides and requires validation. Crucially, sample collection must include an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Collect blood in tubes containing an esterase inhibitor (e.g., NaF).

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar acetylated nucleoside).

  • Add 500 µL of ice-cold ethyl acetate.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer the organic layer to a new tube.

  • Evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 20% B

    • 1-6 min: 20-95% B

    • 6-8 min: 95% B

    • 8-8.1 min: 95-20% B

    • 8.1-10 min: 20% B

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

3. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Projected Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 395.1 → 137.1 (loss of acetylated ribose) and m/z 395.1 → 269.1 (loss of all three acetyl groups)

  • Key MS Parameters:

    • Capillary Voltage: 4.0 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 450°C

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (SPE for Inosine / LLE for Acetyl-Inosine) add_is->extraction evap_recon Evaporate & Reconstitute extraction->evap_recon lc Liquid Chromatography (C18 Column) evap_recon->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: General experimental workflow for LC-MS/MS analysis.

Signaling Pathway Context

purine_metabolism Acetyl_Inosine This compound (Prodrug) Inosine Inosine Acetyl_Inosine->Inosine Esterases Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

Caption: Simplified purine metabolism pathway.

Comparison with Alternative Analytical Methods

While LC-MS offers high sensitivity and selectivity, other techniques can also be employed for the quantification of inosine and its derivatives.

Table 3: Comparison of Analytical Methods

MethodPrincipleSensitivityThroughputSelectivityKey AdvantagesKey Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detectionHigh (nM to pM)ModerateHighHigh specificity and sensitivity, suitable for complex matricesHigh instrument cost, requires expertise
Capillary Electrophoresis (CE) Separation based on electrophoretic mobilityModerate to High (µM to nM)HighModerateLow sample volume, high separation efficiency for charged moleculesLower sensitivity than LC-MS for some analytes, less robust
ELISA Immunoassay based on antibody-antigen bindingHigh (pM to fM)HighHigh (depends on antibody)High throughput, no complex instrumentation requiredAntibody development can be challenging for small molecules, potential for cross-reactivity
NMR Spectroscopy Nuclear magnetic resonance of atomic nucleiLow (mM to µM)LowHighProvides structural information, non-destructiveLow sensitivity, not suitable for trace analysis

The Efficacy of 2',3',5'-Tri-O-acetylinosine as an Inosine Prodrug in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular biology and drug development, the effective delivery of therapeutic nucleosides into cells is a critical challenge. Inosine, a naturally occurring purine nucleoside, plays a significant role in various physiological processes, including immunomodulation and neuroprotection, and serves as a precursor for purine synthesis. However, its therapeutic potential is often limited by poor cell membrane permeability. To overcome this, prodrug strategies are employed, with 2',3',5'-Tri-O-acetylinosine emerging as a promising candidate for enhanced intracellular inosine delivery. This guide provides a comprehensive comparison of this compound with its parent compound, inosine, and other potential delivery strategies, supported by established experimental methodologies.

Principle of the Prodrug Approach

This compound is a synthetically modified version of inosine where the hydroxyl groups on the ribose sugar are acetylated. This chemical modification increases the lipophilicity of the molecule, facilitating its passage across the lipid bilayer of the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, releasing the active inosine molecule. This strategy aims to achieve higher intracellular concentrations of inosine than can be obtained by administering inosine directly.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug This compound (Lipophilic) Prodrug->Membrane Passive Diffusion Hydrolysis Intracellular Esterases Membrane->Hydrolysis Inosine Inosine (Active) Hydrolysis->Inosine Deacetylation Biological_Effect Downstream Biological Effects Inosine->Biological_Effect

Fig. 1: Mechanism of this compound Prodrug Action

Comparative Efficacy: A Data-Driven Overview

While direct comparative studies on the efficacy of this compound are limited, the principles of acetylated nucleoside prodrugs suggest a significant improvement in intracellular delivery. The following table summarizes the expected performance based on analogous compounds and established methodologies.

ParameterInosineThis compoundRationale for Expected Outcome
Cell Permeability LowHighIncreased lipophilicity due to acetyl groups facilitates passive diffusion across the cell membrane.
Intracellular Concentration LowHighEnhanced uptake leads to greater accumulation of the prodrug, which is then converted to inosine.
Rate of Intracellular Conversion N/AModerate to HighDependent on the activity of intracellular esterases, which are generally abundant in most cell types.
Biological Activity Dose-dependentPotentially higher at lower extracellular concentrationsHigher intracellular inosine levels are expected to lead to a more pronounced biological effect for a given external concentration.
Cytotoxicity LowPotentially higher at very high concentrationsHigh intracellular concentrations of inosine or the byproducts of hydrolysis (acetate) could have off-target effects.

Experimental Protocols

To empirically validate the efficacy of this compound as a prodrug, a series of well-defined experiments are necessary.

Cell Viability and Cytotoxicity Assay

Objective: To determine the effect of this compound and inosine on cell viability and to identify any potential cytotoxicity.

Methodology (MTT Assay):

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with a range of concentrations of this compound and inosine (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Start Seed Cells Treat Treat with Compound Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure

Fig. 2: Workflow for MTT Cell Viability Assay
Intracellular Inosine and Prodrug Quantification

Objective: To measure the intracellular concentrations of this compound and inosine over time.

Methodology (HPLC-MS/MS):

  • Culture cells to 80-90% confluency in 6-well plates.

  • Treat cells with this compound or inosine at a defined concentration (e.g., 10 µM).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable extraction buffer (e.g., methanol/acetonitrile/water).

  • Centrifuge the lysate to pellet cellular debris.

  • Analyze the supernatant using a reverse-phase HPLC system coupled with a tandem mass spectrometer (MS/MS) to quantify the concentrations of this compound and inosine.

  • Normalize the results to the total protein concentration of the cell lysate.

Intracellular Esterase Activity Assay

Objective: To confirm the role of intracellular esterases in the conversion of the prodrug to inosine.

Methodology:

  • Prepare cell lysates from the cell line of interest.

  • Incubate the cell lysate with a fluorogenic esterase substrate (e.g., fluorescein diacetate).

  • Measure the increase in fluorescence over time using a fluorometer, which corresponds to esterase activity.

  • To specifically assess the hydrolysis of this compound, incubate the prodrug with the cell lysate and measure the formation of inosine over time using HPLC-MS/MS.

  • As a control, pre-treat a parallel set of cell lysates with a general esterase inhibitor (e.g., paraoxon) to confirm that the conversion is enzyme-mediated.

Fig. 3: Logic Diagram for Esterase Activity Confirmation

Downstream Signaling and Biological Effects

The ultimate measure of the prodrug's efficacy lies in its ability to elicit a stronger biological response compared to the parent drug at equivalent concentrations. The specific downstream effects to be measured will depend on the research context. For example, if investigating the immunomodulatory properties of inosine, one might measure the expression of relevant cytokines.

Example: Cytokine Expression Analysis

  • Treat immune cells (e.g., macrophages or T-cells) with this compound or inosine.

  • After a suitable incubation period, stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide for macrophages).

  • Collect the cell culture supernatant and quantify the levels of specific cytokines (e.g., IL-10, TNF-α) using an enzyme-linked immunosorbent assay (ELISA).

Alternatives to this compound

While acetylation is a common and effective strategy, other prodrug moieties can be explored to further optimize inosine delivery. These include:

  • Other Ester Linkages: Utilizing different ester groups (e.g., pivaloyloxymethyl) could modulate the rate of hydrolysis and cellular accumulation.

  • Phosphate Prodrugs (ProTides): This approach involves masking the phosphate group of a nucleotide monophosphate, which can enhance cell permeability and bypass the often rate-limiting initial phosphorylation step.

  • Nanoparticle Encapsulation: Encapsulating inosine within lipid- or polymer-based nanoparticles can improve its solubility, stability, and cellular uptake.

The selection of the optimal delivery strategy will depend on the specific cell type, the desired release kinetics, and the therapeutic application.

Conclusion

The use of this compound as a prodrug represents a promising strategy to enhance the intracellular delivery and, consequently, the biological activity of inosine. Its increased lipophilicity is expected to lead to superior cell permeability and higher intracellular concentrations of the active compound compared to direct administration of inosine. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and validation of its efficacy. Further research comparing this compound with other inosine prodrugs and delivery systems will be crucial in identifying the most effective approaches for harnessing the full therapeutic potential of inosine in various research and clinical settings.

A Comparative Spectroscopic Analysis of 2',3',5'-Tri-O-acetylinosine and Other Acetylated Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of 2',3',5'-Tri-O-acetylinosine and its comparison with other key acetylated nucleosides. This guide provides an objective analysis of their performance based on experimental data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This document aims to provide a centralized resource for the spectroscopic characterization of this compound, a crucial intermediate in the synthesis of various nucleoside analogs, and to draw comparisons with other vital acetylated nucleosides including 2',3',5'-Tri-O-acetyladenosine, 2',3',5'-Tri-O-acetylcytidine, 2',3',5'-Tri-O-acetylguanosine, and 2',3',5'-Tri-O-acetyluridine. The controlled introduction of acetyl groups enhances the lipophilicity of nucleosides, facilitating their passage through cell membranes, and serves as a protective measure during chemical synthesis. A thorough understanding of their spectroscopic signatures is paramount for reaction monitoring, quality control, and structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and other relevant acetylated nucleosides.

¹H NMR Spectral Data

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Acetylated Nucleosides in DMSO-d₆

ProtonThis compound2',3',5'-Tri-O-acetyladenosine Derivative¹2',3',5'-Tri-O-acetylguanosine
H-88.78 (s)8.52 (s)7.95 (s)
H-28.56 (s)8.42 (s)-
H-1'6.27 (d, J=4.4 Hz)6.27 (d, J=5.2 Hz)6.01 (d, J=6.0 Hz)
H-2'5.98 (t, J=4.8 Hz)6.06 (dd, J=5.6, 5.2 Hz)5.81 (t, J=5.6 Hz)
H-3'5.62 (t, J=5.2 Hz)5.65 (dd, J=5.6, 3.2 Hz)5.52 (t, J=5.6 Hz)
H-4'4.41 (m)4.39 (m)4.39 (m)
H-5'a4.34 (dd, J=12.4, 3.2 Hz)4.43 (dd, J=11.7, 3.7 Hz)4.33 (m)
H-5'b4.28 (dd, J=12.4, 4.4 Hz)4.25 (dd, J=11.7, 5.3 Hz)4.28 (m)
NH₂/NH12.5 (br s)9.83 (s, 6-NH)10.8 (s, NH), 6.57 (s, NH₂)
Acetyl CH₃2.13 (s), 2.10 (s), 2.05 (s)2.12 (s), 2.04 (s), 2.01 (s)2.12 (s), 2.06 (s), 2.05 (s)

¹Data for 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine.[1]

¹³C NMR Spectral Data

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Acetylated Nucleosides in DMSO-d₆

CarbonThis compound2',3',5'-Tri-O-acetyladenosine Derivative¹
C-6156.7152.2
C-2148.2152.3
C-4146.0149.1
C-8139.0140.9
C-5124.3120.3
C-1'86.285.8
C-4'80.679.4
C-2'72.972.0
C-3'70.370.0
C-5'63.162.7
Acetyl C=O170.3, 169.6, 169.4170.0, 169.4, 169.3
Acetyl CH₃20.8, 20.6, 20.520.5, 20.4, 20.2

¹Data for 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine.[1]

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for Acetylated Nucleosides

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compoundC₁₆H₁₈N₄O₈394.34[M+H]⁺: 395, [M+Na]⁺: 417. Fragmentation likely involves loss of acetyl groups (CH₂CO, 42 Da) and cleavage of the glycosidic bond.
2',3',5'-Tri-O-acetyladenosineC₁₆H₁₉N₅O₇393.35[M+H]⁺: 394. Key fragments often observed are related to the adenine base and the acetylated ribose moiety.
2',3',5'-Tri-O-acetylcytidineC₁₅H₁₉N₃O₈369.33[M+H]⁺: 370. Fragmentation patterns typically show the loss of acetyl groups and the cytosine base.
2',3',5'-Tri-O-acetylguanosineC₁₆H₁₉N₅O₈409.35[M+H]⁺: 410. Characteristic fragments arise from the guanine base and the sugar portion with sequential loss of acetyl groups.
2',3',5'-Tri-O-acetyluridineC₁₅H₁₈N₂O₉370.31[M+H]⁺: 371. Fragmentation includes losses of acetyl groups and the uracil base.
Infrared Spectroscopy Data

Table 4: Key Infrared Absorption Bands (cm⁻¹) for Acetylated Nucleosides

Functional GroupThis compound2',3',5'-Tri-O-acetylguanosine2',3',5'-Tri-O-acetyluridine
N-H/O-H Stretching~3400-3100 (broad)~3300-3100 (N-H)~3200-3000 (N-H)
C-H Stretching (aromatic/aliphatic)~3100-2800~3100-2850~3100-2900
C=O Stretching (acetyl)~1750-1740~1750~1745
C=O Stretching (purine/pyrimidine ring)~1700~1690~1700, ~1660
C=N, C=C Stretching (ring)~1600-1450~1600-1470~1600-1450
C-O Stretching (ester)~1230, ~1050~1240, ~1040~1235, ~1050

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the acetylated nucleoside and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

Data Acquisition:

  • ¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of the acetylated nucleoside in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • For Electrospray Ionization (ESI), dilute the stock solution to a final concentration of 1-10 µg/mL with a solution of 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation.

Data Acquisition:

  • ESI-MS: The diluted sample is infused into the ESI source of a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument).

  • Data is acquired in positive ion mode to observe [M+H]⁺ and other adducts.

  • For fragmentation studies (MS/MS), the parent ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

  • Place a small amount of the solid acetylated nucleoside powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the empty ATR crystal is recorded first.

  • The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

  • A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of acetylated nucleosides is depicted below.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Acetylated Nucleoside (Solid Powder) NMR_Sample Dissolve in DMSO-d6 Sample->NMR_Sample MS_Sample Dissolve & Dilute in ACN/H2O/Formic Acid Sample->MS_Sample IR_Sample Direct Application to ATR Crystal Sample->IR_Sample NMR NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR MS Mass Spectrometer (ESI-MS, MS/MS) MS_Sample->MS IR FTIR Spectrometer (ATR) IR_Sample->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data

Caption: General workflow for spectroscopic analysis.

The acetylation of nucleosides is a fundamental step in the synthesis of many therapeutic agents. The workflow for synthesizing and purifying an acetylated nucleoside, such as this compound, is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product Start Inosine Reaction Stir at Room Temperature Start->Reaction Reagents Acetic Anhydride, Pyridine (or other base) Reagents->Reaction Quench Quench with Methanol Reaction->Quench Evaporation Evaporation Quench->Evaporation Crystallization Crystallization/Chromatography Evaporation->Crystallization Product This compound Crystallization->Product

Caption: Synthesis of this compound.

References

Confirming the Structure of 2',3',5'-Tri-O-acetylinosine Derivatives by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, mass spectrometry (MS) stands as a powerful analytical technique for the structural elucidation and confirmation of synthetic nucleoside derivatives like 2',3',5'-Tri-O-acetylinosine. This guide provides a comparative overview of the expected mass spectrometric behavior of this compound and its derivatives, supported by detailed experimental protocols and data interpretation.

This compound, with a molecular formula of C16H18N4O8 and a molecular weight of 394.34 g/mol , is a protected form of the nucleoside inosine, often used as an intermediate in the synthesis of various biologically active compounds.[1][2] The confirmation of its structure and the identification of any derivatives formed during synthesis or metabolism are critical for drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering high sensitivity and structural specificity.

Comparative Mass Spectrometric Fragmentation Analysis

The fragmentation of nucleosides in tandem mass spectrometry is well-characterized and typically involves the cleavage of the glycosidic bond, leading to the separation of the nucleobase and the sugar moiety. For this compound and its derivatives, collision-induced dissociation (CID) will primarily induce fragmentation around the glycosidic bond and the acetylated ribose sugar.

A key diagnostic fragmentation pathway for protonated this compound ([M+H]+ at m/z 395.12) involves the neutral loss of the tri-acetylated ribose moiety (259.09 g/mol ), resulting in the protonated hypoxanthine base at m/z 137.04. Further fragmentation of the sugar moiety can lead to sequential losses of acetic acid (60.05 g/mol ).

To illustrate the comparative analysis, let's consider a hypothetical derivative, 2',3',5'-Tri-O-acetyl-N1-methylinosine. The addition of a methyl group to the hypoxanthine base will increase the mass of the parent ion and the base fragment ion by 14.02 Da. This mass shift is a key indicator for identifying the modification.

Below is a table summarizing the expected key ions for this compound and a hypothetical N1-methylated derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]+ (m/z)Key Fragment Ion (Protonated Base) (m/z)Diagnostic Neutral Loss
This compound C16H18N4O8394.34395.12137.04Tri-acetylated ribose (259.09 Da)
2',3',5'-Tri-O-acetyl-N1-methylinosine C17H20N4O8408.37409.14151.06Tri-acetylated ribose (259.09 Da)

Note: The m/z values are calculated based on the most abundant isotopes.

Experimental Protocols

A robust LC-MS/MS method is crucial for the reliable analysis of these derivatives. The following is a representative protocol.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating these relatively nonpolar compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for nucleoside analysis.

  • Scan Mode: Full scan MS to identify the precursor ion [M+H]+, followed by product ion scans (MS/MS) of the most intense ions to obtain fragmentation patterns.

  • Collision Energy: The collision energy should be optimized for each compound to achieve sufficient fragmentation. A starting point of 20-40 eV can be used.

  • Mass Analyzer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements, which aids in formula determination.

Workflow and Data Analysis

The overall workflow for confirming the structure of this compound derivatives involves several key steps, as illustrated in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis & Confirmation Sample Synthesis Product or Metabolic Extract Dissolution Dissolution in Organic Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution LC_Separation LC Separation (C18 Column) Dilution->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Precursor Ion ID) ESI_Ionization->MS1_Scan MS2_Scan MS/MS Scan (Fragmentation) MS1_Scan->MS2_Scan Data_Acquisition Data Acquisition MS2_Scan->Data_Acquisition Spectral_Interpretation Spectral Interpretation (m/z values, fragmentation) Data_Acquisition->Spectral_Interpretation Structure_Confirmation Structure Confirmation Spectral_Interpretation->Structure_Confirmation

Caption: Experimental workflow for structure confirmation.

Signaling Pathway of Fragmentation

The fragmentation of this compound in the mass spectrometer can be visualized as a logical pathway, where the parent ion breaks down into characteristic fragment ions.

fragmentation_pathway Parent [this compound + H]+ m/z 395.12 Base [Hypoxanthine + H]+ m/z 137.04 Parent->Base Glycosidic Bond Cleavage Sugar [Tri-acetylated Ribose]+ m/z 259.09 (Neutral Loss) Parent->Sugar Loss1 - Acetic Acid (60.05 Da) Fragment1 Fragment Ion m/z 199.04 Loss2 - Acetic Acid (60.05 Da) Fragment2 Fragment Ion m/z 139.03

Caption: Proposed fragmentation pathway.

By comparing the experimentally obtained mass spectra with the expected fragmentation patterns and molecular weights, researchers can confidently confirm the structure of this compound and its derivatives. This comparative approach, combining robust experimental design with theoretical fragmentation analysis, is indispensable for advancing research and development in nucleoside-based therapeutics.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 2',3',5'-Tri-O-acetylinosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of 2',3',5'-Tri-O-acetylinosine. The available scientific evidence strongly suggests that this compound primarily functions as a prodrug, exerting its biological effects after being metabolized to its active form, inosine. Therefore, this guide will focus on the activities of inosine as the key determinant of this compound's therapeutic potential.

Prodrug Profile of this compound

This compound is a synthetic derivative of inosine, a naturally occurring purine nucleoside. The addition of three acetyl groups to the ribose moiety of inosine increases its lipophilicity, which is expected to enhance its membrane permeability and oral bioavailability. Once absorbed, it is anticipated that cellular esterases rapidly hydrolyze the acetyl groups, releasing inosine to exert its physiological effects.

TAI This compound Metabolism Cellular Esterases TAI->Metabolism Hydrolysis Inosine Inosine Activity Biological Activity (e.g., Cytoprotection, Radioprotection) Inosine->Activity Metabolism->Inosine

Caption: Metabolic activation of this compound to inosine.

In Vitro Activity of Inosine

The in vitro effects of inosine, the active metabolite of this compound, have been investigated in various cell-based models. A significant body of research points to its cytoprotective properties, particularly under conditions of cellular stress.

Quantitative Data: In Vitro Cytoprotective Effects of Inosine
Cell LineStress ModelAssayEndpointConcentrationResultReference
Rat Kidney Tubular CellsCombined Oxygen-Glucose Deprivation (COGD)MTT AssayCell Viability100 µMMaximal cytoprotective effect[1]
Rat Kidney Tubular CellsCombined Oxygen-Glucose Deprivation (COGD)LDH AssayCell Death300 µMSignificant reduction in LDH release[1]
HepG2 (Human Liver Cancer Cells)Combined Oxygen-Glucose Deprivation (COGD)MTT AssayCell Viability300-1000 µMSignificant cytoprotective effect[2]
HepG2 (Human Liver Cancer Cells)Combined Oxygen-Glucose Deprivation (COGD)LDH AssayCytotoxicity300-1000 µMSignificant reduction in LDH release[2]
Experimental Protocol: In Vitro Cytoprotection Assay

This protocol outlines a typical experiment to evaluate the cytoprotective effects of a compound against oxygen-glucose deprivation in a cell culture model.[1][2]

cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Reoxygenation and Viability Assessment a Seed cells in 96-well plates b Incubate for 24h for adherence a->b c Pre-treat with Inosine or Vehicle b->c d Induce COGD (Hypoxia Chamber) c->d e Reoxygenate for 4h d->e f Add MTT reagent e->f g Incubate and solubilize formazan f->g h Measure absorbance at 570 nm g->h

Caption: Workflow for an in vitro cytoprotection assay.

In Vivo Activity of Inosine

The in vivo activity of inosine has been primarily explored in the context of its radioprotective effects in animal models. These studies suggest that inosine can mitigate the harmful effects of ionizing radiation.

Quantitative Data: In Vivo Radioprotective Effects of Inosine
Animal ModelRadiation DoseTreatment RegimenEndpointResultReference
Balb/c Mice12 Gy (60Co γ-rays)750 µmol/kg daily post-irradiationSurvival TimeSignificantly prolonged[3]
Balb/c Mice12 Gy (60Co γ-rays)750 µmol/kg daily post-irradiationSpatial Memory (Morris Water Maze)Suppressed spatial memory deficit[3]
MiceLethal dose (γ-radiation)1 mM in drinking waterSurvival RateIncreased survival[4]
Experimental Protocol: In Vivo Radioprotection Study

This protocol describes a general procedure for assessing the radioprotective effects of a compound in a mouse model.[3][4]

  • Animal Acclimatization: Male Balb/c mice are acclimatized for one week under standard laboratory conditions.

  • Irradiation: Mice are subjected to a single lethal dose of total-body irradiation (e.g., 12 Gy from a 60Co source).

  • Treatment: Immediately after irradiation, mice are administered with either inosine (e.g., 750 µmol/kg, intraperitoneally) or a vehicle control daily.

  • Monitoring: Body weight and survival are recorded daily.

  • Behavioral Assessment (Optional): Cognitive functions, such as spatial memory, can be assessed using tests like the Morris water maze at specific time points post-irradiation.

  • Data Analysis: Survival curves are generated and analyzed using the Kaplan-Meier method. Body weight changes and behavioral data are analyzed using appropriate statistical tests.

Signaling Pathways

The cytoprotective and radioprotective effects of inosine are believed to be mediated through multiple pathways. One key mechanism involves its role as an energy substrate, helping to replenish cellular ATP levels, especially under ischemic conditions.[1][2] Additionally, inosine can interact with adenosine receptors, although some of its protective effects appear to be receptor-independent.[1][2]

Inosine Inosine A3R A3 Adenosine Receptor Inosine->A3R Partial Agonism ATP Intracellular ATP Levels Inosine->ATP Metabolic Substrate Protection Cytoprotection / Radioprotection A3R->Protection ATP->Protection

Caption: Potential signaling pathways of inosine's protective effects.

Comparison and Conclusion

FeatureThis compound (Prodrug)Inosine (Active Metabolite)
Form Acetylated, more lipophilicNaturally occurring nucleoside
Administration Potentially better oral bioavailability and stabilityLower oral bioavailability due to rapid metabolism
Mechanism of Action Indirect; requires conversion to inosineDirect; acts as an energy substrate and signaling molecule
In Vitro Activity Likely inactive until hydrolyzedDemonstrates cytoprotective effects against hypoxia and glucose deprivation[1][2]
In Vivo Activity Activity is dependent on in vivo conversionShows radioprotective effects in animal models, improving survival and cognitive function post-irradiation[3][4]

References

Navigating the Matrix: A Comparative Guide to the Plasma Stability of Acetylated Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, enhancing the pharmacokinetic profile of nucleoside analogs is a critical step. Acetylation of the sugar moiety is a common prodrug strategy aimed at improving metabolic stability and cellular permeability. This guide provides an objective comparison of the plasma stability of key acetylated nucleosides versus their unmodified counterparts, supported by available experimental data and detailed methodologies.

The inherent polarity and susceptibility to enzymatic degradation of many nucleoside drugs often lead to rapid plasma clearance and a short in vivo half-life. By masking the hydrophilic hydroxyl groups with acetyl esters, the lipophilicity of the molecule is increased, which can protect it from rapid metabolism by plasma esterases and nucleoside phosphorylases. This guide delves into the available data on this stability enhancement.

Comparative Plasma Stability: A Data-Driven Overview

Direct comparative studies on the plasma stability of a wide range of acetylated and non-acetylated nucleosides are limited. However, by compiling data from various pharmacokinetic studies, a compelling picture emerges. The following table summarizes the available plasma half-life data for key nucleosides and their acetylated forms. It is important to note that this data is collated from different studies and experimental conditions, and therefore should be interpreted as indicative rather than a direct head-to-head comparison.

NucleosideFormSpeciesAdministration RoutePlasma Half-lifeCitation(s)
Uridine UnmodifiedHumanIV Infusion~118 minutes[1]
UnmodifiedHumanIV BolusTerminal half-life: 17.5 ± 7.3 min[2]
UnmodifiedRabbitIV0.36 ± 0.05 hours (~22 min)[3]
UnmodifiedRabbitOral1.4 ± 0.4 hours[3]
Triacetyluridine (TAU)HumanOralUridine half-life: 3.4 ± 0.8 hours (single dose)[4]
Triacetyluridine (TAU)HumanOralUridine half-life: 5.3 ± 1.4 hours (cumulative dosing)[4]
Uridine TriacetateHumanOralUridine half-life: 2.2 to 2.6 hours[5]
Adenosine UnmodifiedHumanIV Infusion< 10 seconds[6][7]
Acetylated--Data not available
Cytidine Analog (Decitabine) UnmodifiedHuman-~20 minutes[8]
UnmodifiedRabbitIV BolusBiphasic: 5 and 43 minutes[9]
UnmodifiedDogIV BolusBiphasic: 5 and 75 minutes[9]
N4-acetylcytidine (in mRNA)Human Cells-Increased mRNA stability and half-life[10][11]
Guanosine UnmodifiedRatIV BolusBiphasic: ~5.4 minutes (alpha) and 6.86 - 7.51 hours (beta)[12]
Acetylated--Data not available

The data for uridine and its prodrug, triacetyluridine (TAU), provides the most direct evidence for the stabilizing effect of acetylation. Administration of TAU leads to a significantly longer apparent half-life of the parent nucleoside, uridine, in plasma.[4][5] For other nucleosides like adenosine, which has an extremely short half-life of less than 10 seconds, acetylation represents a promising but currently under-documented strategy for improving its therapeutic potential.[6][7] While direct plasma stability data for acetylated cytidine is scarce, studies on N4-acetylcytidine within mRNA molecules show a significant increase in stability, suggesting a similar protective effect for the free nucleoside.[10][11] Data on the plasma stability of acetylated guanosine was not found in the reviewed literature.

Visualizing the Process: Experimental and Metabolic Pathways

To understand how the stability of these compounds is determined and the underlying biochemical reasons for the differences, the following diagrams illustrate a typical experimental workflow and the key metabolic pathways involved.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis compound Test Compound (Acetylated or Non-acetylated Nucleoside) incubate Incubate at 37°C (Multiple time points: 0, 15, 30, 60, 120 min) compound->incubate plasma Human Plasma plasma->incubate quench Add Organic Solvent (e.g., Acetonitrile with Internal Standard) incubate->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Calculate % remaining and Half-life) lcms->data metabolic_pathway cluster_acetylated Acetylated Nucleoside Pathway cluster_unmodified Unmodified Nucleoside Pathway acetyl_nuc Acetylated Nucleoside (e.g., Triacetyluridine) esterase Plasma Esterases acetyl_nuc->esterase Slow deacetylation nuc Unmodified Nucleoside (e.g., Uridine) esterase->nuc deaminase Cytidine Deaminase nuc->deaminase phosphorylase Nucleoside Phosphorylase nuc->phosphorylase unmod_nuc Unmodified Nucleoside (e.g., Uridine) unmod_nuc->deaminase Rapid degradation (for Cytidine) unmod_nuc->phosphorylase Rapid degradation degraded Degraded Products (e.g., Uracil) deaminase->degraded phosphorylase->degraded

References

Head-to-head comparison of different 2',3',5'-Tri-O-acetylinosine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of nucleoside analogues is a critical step in the discovery and production of novel therapeutics. 2',3',5'-Tri-O-acetylinosine is a key intermediate in the synthesis of various modified nucleosides. This guide provides a head-to-head comparison of different methods for its synthesis, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Performance

Two primary chemical methods for the synthesis of this compound are well-documented in the scientific literature: a DMAP-catalyzed acetylation and a method utilizing a reusable acetic anhydride/acetic acid solvent system. The performance of these methods is summarized in the table below.

ParameterMethod 1: DMAP-Catalyzed AcetylationMethod 2: Acetic Anhydride/Acetic Acid System
Yield 82%[1]Up to 92%[2]
Purity High (typically requires washing)[1]High (requires crystallization)[2]
Reaction Time 1 hour[1]6 hours[2]
Reagents Inosine, Acetic Anhydride, Triethylamine, DMAP, Acetonitrile, Methanol, IsopropanolInosine, Acetic Anhydride, Acetic Acid
Catalyst 4-Dimethylaminopyridine (DMAP)None (solvent system acts as promoter)
Solvent AcetonitrileAcetic Anhydride/Acetic Acid (reusable)
Work-up Concentration and washing with isopropanol[1]Precipitation with water and crystallization
Scalability Demonstrated on a 10g scale[1]Demonstrated on a 200g scale[2]

Experimental Protocols

Below are the detailed experimental protocols for the two compared synthesis methods.

Method 1: DMAP-Catalyzed Acetylation in Acetonitrile

This method, adapted from a procedure by ChemicalBook, offers a rapid and high-yielding synthesis of this compound.[1]

Materials:

  • Inosine (10 g, 37.3 mmol)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Acetonitrile (60 mL)

  • Triethylamine (20 mL, 143 mmol)

  • Acetic anhydride (12.5 mL)

  • Methanol (5 mL)

  • Isopropanol

Procedure:

  • Suspend inosine and a catalytic amount of DMAP in acetonitrile in a reaction flask.

  • Sequentially add triethylamine and acetic anhydride to the suspension.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Slowly add methanol to quench the reaction.

  • Continue stirring for 5 minutes.

  • Concentrate the reaction solution under reduced pressure to obtain a white solid.

  • Wash the solid with isopropanol to afford pure this compound.

Method 2: Acetic Anhydride/Acetic Acid Reusable Solvent System

This scalable and environmentally friendly method, reported by Xia et al., avoids the use of a catalyst and allows for the reuse of the solvent system.[2]

Materials:

  • Inosine

  • Acetic anhydride/acetic acid mixture (e.g., 85% acetic anhydride)

Procedure:

  • Add inosine to the acetic anhydride/acetic acid solvent mixture.

  • Heat the reaction mixture to 80°C.

  • Stir the mixture for 6 hours.

  • Cool the reaction mixture and add water to precipitate the product.

  • Collect the solid by filtration.

  • Recrystallize the crude product to obtain pure this compound.

  • The filtrate containing the acetic anhydride/acetic acid mixture can be recovered and reused.

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the workflows of the described synthesis methods.

DMAP_Catalyzed_Acetylation Inosine Inosine Suspension Suspend in Acetonitrile with DMAP Inosine->Suspension Addition Add Triethylamine & Acetic Anhydride Suspension->Addition Reaction Stir at RT for 1 hour Addition->Reaction Quench Quench with Methanol Reaction->Quench Concentration Concentrate under vacuum Quench->Concentration Washing Wash with Isopropanol Concentration->Washing Product This compound Washing->Product

DMAP-Catalyzed Acetylation Workflow

Acetic_Anhydride_System Inosine Inosine Reaction_Mixture Add to Acetic Anhydride/ Acetic Acid Inosine->Reaction_Mixture Heating Heat to 80°C for 6 hours Reaction_Mixture->Heating Precipitation Precipitate with Water Heating->Precipitation Filtration Filter Precipitation->Filtration Recrystallization Recrystallize Filtration->Recrystallization Solvent_Recovery Recover & Reuse Solvent System Filtration->Solvent_Recovery Product This compound Recrystallization->Product

Acetic Anhydride/Acetic Acid System Workflow

Potential Alternative: Enzymatic Synthesis

The general principle of enzymatic acylation of inosine would involve the following steps:

Enzymatic_Acylation Inosine Inosine Reaction_Mixture Inosine + Acyl Donor (e.g., Vinyl Acetate) Inosine->Reaction_Mixture Enzyme_Addition Add Lipase (e.g., Candida antarctica Lipase B) Reaction_Mixture->Enzyme_Addition Incubation Incubate under mild conditions Enzyme_Addition->Incubation Purification Purify product Incubation->Purification Product This compound Purification->Product

Conceptual Workflow for Enzymatic Acylation

Conclusion

Both the DMAP-catalyzed and the acetic anhydride/acetic acid solvent system methods provide efficient routes to this compound with high yields. The choice between these methods will likely depend on the specific requirements of the synthesis. The DMAP-catalyzed method is faster, making it suitable for rapid, smaller-scale preparations. In contrast, the acetic anhydride/acetic acid system is more scalable and environmentally friendly due to the reusability of the solvent, making it a strong candidate for industrial applications. While enzymatic synthesis remains a promising green alternative, further research is needed to develop a specific and optimized protocol for the acetylation of inosine. Researchers are encouraged to consider these factors when selecting a synthesis strategy for this important nucleoside intermediate.

References

Safety Operating Guide

Safe Disposal of 2',3',5'-Tri-O-acetylinosine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides detailed procedures for the safe disposal of 2',3',5'-Tri-O-acetylinosine, a key intermediate in the synthesis of 6-substituted purine ribosides.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a well-ventilated area.[1] Always wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid the formation of dust and aerosols, and prevent contact with skin and eyes.[1]

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity. For large spills, evacuate the area and remove all sources of ignition.[1][2]

  • Ventilate: Ensure the area is well-ventilated to avoid the inhalation of dust or vapors.[1]

  • Containment: For small, manageable spills, carefully sweep the solid material. For liquid spills, use an inert absorbent material.

  • Collection: Collect the spilled material and any contaminated cleaning supplies into a designated, clearly labeled hazardous waste container.[3][4]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

While some safety data sheets (SDS) classify this compound as not a hazardous substance, it is best practice to treat it as chemical waste in the absence of definitive disposal instructions.[3] Do not dispose of this compound down the drain or in regular trash.

  • Waste Characterization: Treat unused or waste this compound as chemical waste.

  • Segregation:

    • Solid Waste: Collect solid this compound, contaminated items (e.g., weigh boats, gloves, paper towels), and empty containers in a designated, compatible, and clearly labeled hazardous waste container for solid chemical waste.[4]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible container for liquid hazardous waste. Do not mix with other waste streams unless their compatibility has been confirmed.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area. Ensure secondary containment is used to prevent spills.

  • Arrange for Pickup: Once the container is full or reaches the institutional time limit for storage, contact your EHS department to arrange for proper disposal.[4][5] Follow your institution's specific procedures for waste pickup requests.[4]

Key Chemical and Physical Properties

A summary of the quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₁₆H₁₈N₄O₈[6][7][8]
Molecular Weight 394.34 g/mol [6]
Melting Point 234-236 °C[7]
CAS Number 3181-38-2[6][7]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Unused Material? ppe->spill spill_proc Follow Spill Protocol: 1. Alert & Evacuate 2. Contain 3. Collect as Waste spill->spill_proc Yes (Spill) waste_char Characterize as Chemical Waste spill->waste_char No (Unused) spill_proc->waste_char waste_seg Segregate Waste waste_char->waste_seg solid_waste Solid Waste Container: - Unused solid - Contaminated items waste_seg->solid_waste Solid liquid_waste Liquid Waste Container: - Solutions containing the compound waste_seg->liquid_waste Liquid label_store Label and Store Securely in Satellite Accumulation Area solid_waste->label_store liquid_waste->label_store ehs_contact Contact EHS for Disposal Pickup label_store->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2',3',5'-Tri-O-acetylinosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2',3',5'-Tri-O-acetylinosine. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the required PPE.

PPE CategoryItemMaterial/SpecificationRationale
Eye and Face Protection Safety GogglesChemical splash gogglesProtects eyes from dust particles and accidental splashes.[1]
Hand Protection Chemical-Resistant Gloves- Incidental Contact: Nitrile (8 mil) - Extended Contact: Butyl rubber or NeopreneProvides a barrier against skin contact.[3][4] Nitrile is suitable for brief handling, while butyl rubber or neoprene is recommended for longer durations or when handling solutions.[3][4]
Body Protection Laboratory CoatCotton/Polyester BlendProtects personal clothing and skin from contamination.[2]
Respiratory Protection Not generally requiredUse in a well-ventilated area or chemical fume hoodTo be used if dust formation is unavoidable and engineering controls are insufficient to minimize exposure.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic workflow is crucial for minimizing exposure and ensuring safety.

2.1. Preparation Phase

  • Designate a Work Area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation of any dust particles.[1][2]

  • Assemble PPE: Before handling the compound, ensure all required personal protective equipment is readily available and in good condition.

  • Gather Materials: Have all necessary equipment for the experiment, as well as spill cleanup materials (e.g., absorbent pads, waste bags), within reach.

2.2. Handling Phase

  • Don PPE: Put on your lab coat, safety goggles, and chemical-resistant gloves.

  • Handle with Care: this compound is a solid. Avoid creating dust when weighing or transferring the compound.[1][2] Use non-sparking tools.[2]

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

2.3. Post-Handling Phase

  • Decontamination: Clean all equipment and surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Waste Segregation and Disposal: Segregate and dispose of all waste as outlined in the Disposal Plan below.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Disposal Plan

As a nucleoside analog, all waste containing this compound should be treated as hazardous chemical waste as a precautionary measure. Do not discharge to sewer systems.[1]

3.1. Waste Segregation

  • Solid Waste:

    • Collect unused this compound powder, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a designated, leak-proof solid waste container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, clearly labeled, and sealed liquid waste container.

    • Do not mix with other incompatible waste streams.

3.2. Waste Container Labeling and Storage

  • Labeling: Immediately label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and composition of the waste, and the date of accumulation.

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials, until they are collected by the institution's environmental health and safety (EHS) department.

3.3. Empty Container Disposal

  • Triple Rinse: Thoroughly rinse empty containers that held this compound three times with a suitable solvent.

  • Collect Rinsate: The rinsate must be collected and disposed of as liquid hazardous waste.

  • Container Disposal: After triple rinsing, deface the original label on the container and dispose of it according to your institution's guidelines for clean glassware or plastic.[1]

Emergency Procedures

4.1. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

4.2. Accidental Release Measures

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Prevent the chemical from entering drains.[1][2]

  • Clean-up: Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]

Quantitative Data

No specific quantitative occupational exposure limits have been established for this compound. Therefore, it is essential to handle this compound with a high degree of caution and to use engineering controls and personal protective equipment to minimize any potential exposure.

Experimental Workflow

Safe_Handling_Workflow Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area Designate Work Area (Fume Hood) assemble_ppe Assemble PPE prep_area->assemble_ppe gather_materials Gather Handling & Spill Materials assemble_ppe->gather_materials don_ppe Don Full PPE gather_materials->don_ppe handle_chemical Handle this compound (Avoid Dust Formation) don_ppe->handle_chemical decontaminate Decontaminate Equipment & Surfaces handle_chemical->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.